PACA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSUNWAPXINQU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-propargyl Caffeate Amide (PACA): A Multifunctional Modulator for Neuroprotection and Cardioprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl caffeate amide (PACA) is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. This compound has emerged as a promising therapeutic candidate due to its potent neuroprotective and cardioprotective properties. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and cellular protection, makes it a subject of significant interest in the fields of drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and preclinical efficacy, with a focus on the experimental data and methodologies relevant to researchers.
Core Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanisms involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) and Peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, alongside the inhibition of the Nuclear factor-kappa B (NF-κB) signaling cascade.
Nrf2/HO-1 Pathway Activation
This compound is a potent activator of the Nrf2/HO-1 antioxidant response pathway. The proposed mechanism involves the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), a cytosolic repressor of Nrf2. By binding to Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes, most notably HO-1.
dot
Caption: this compound activates the Nrf2/HO-1 pathway by modifying Keap1.
PPAR-γ Pathway Activation
This compound has been shown to activate PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. The activation of PPAR-γ by this compound contributes to its anti-inflammatory effects, particularly in the context of macrophage polarization.
NF-κB Pathway Inhibition
This compound effectively inhibits the pro-inflammatory NF-κB signaling pathway. It has been demonstrated to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This inhibitory effect on NF-κB is, at least in part, mediated by the induction of HO-1.
dot
Caption: this compound modulates inflammatory responses via NF-κB and PPAR-γ.
Therapeutic Applications
Neuroprotection
This compound has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases. In models of Parkinson's disease, this compound attenuates 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells and primary neurons. This protection is attributed to its ability to scavenge reactive oxygen species (ROS), preserve mitochondrial function, and promote neurite outgrowth.
Cardioprotection
This compound exhibits robust cardioprotective effects, particularly in the context of myocardial infarction and cardiac fibrosis. In a rat model of isoproterenol-induced myocardial fibrosis, this compound was shown to reduce cardiac fibrosis in a dose-dependent manner.[1] Furthermore, in a rat model of myocardial infarction induced by left anterior descending artery ligation, this compound treatment significantly reduced the infarct size.[2]
One of the key mechanisms underlying this compound's cardioprotective effects is its ability to modulate macrophage polarization. This compound promotes a switch from the pro-inflammatory M1 macrophage phenotype to the pro-resolving M2 macrophage phenotype.[1] This shift in macrophage polarization helps to resolve inflammation and inhibit the fibrotic process.
Quantitative Data
| Parameter | Experimental Model | Treatment | Result | Reference |
| Myocardial Infarct Size Reduction | Rat model of myocardial infarction (LAD ligation) | This compound (15 mg/kg/day, i.p.) for 3 days | Reduced infarct size from 34.5% to 15.0% | [2] |
| Cardiac Fibrosis Reduction | Rat model of isoproterenol-induced myocardial fibrosis | This compound (40 mg/kg/day, oral) for 7 days | Significantly suppressed the increase in collagen fiber density | [1] |
| Macrophage Polarization (in vitro) | LPS and IFN-γ stimulated RAW264.7 macrophages | This compound | Reduced CD80+ M1 macrophages from 75.8% to 69.4% | [1] |
| Macrophage Polarization (in vitro) | LPS and IFN-γ stimulated RAW264.7 macrophages | This compound | Increased CD163+ M2 macrophages from 10.5% to 24.5% | [1] |
Experimental Protocols
Synthesis of N-propargyl Caffeate Amide (this compound)
A detailed experimental protocol for the synthesis of this compound is crucial for researchers aiming to study this compound. While specific reagents and conditions can be found in the primary literature, a general workflow is provided below.
dot
Caption: General workflow for the chemical synthesis of this compound.
Detailed Methodologies for Key Experiments:
-
Western Blot for Nrf2 and Keap1:
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Nrf2 and Keap1 overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Flow Cytometry for Macrophage Polarization:
-
Cell Staining: Macrophages are harvested and washed with PBS. Cells are then incubated with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD163) markers for 30 minutes on ice in the dark.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells positive for each marker is determined using appropriate gating strategies.
-
-
6-OHDA-Induced Neurotoxicity Assay:
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours) before being exposed to 6-OHDA.
-
Cell Viability Assessment: Cell viability is measured using assays such as MTT, LDH, or live/dead staining.
-
Microscopy: Morphological changes and neurite outgrowth can be observed and quantified using microscopy.
-
-
NF-κB Luciferase Reporter Assay:
-
Cell Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After transfection, cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Luciferase Assay: Luciferase activity is measured using a luminometer according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
-
PPAR-γ Reporter Gene Assay:
-
Cell Transfection: Cells are co-transfected with a PPAR-γ expression vector, a PPRE-luciferase reporter plasmid, and a control plasmid.
-
Treatment: Cells are treated with this compound or a known PPAR-γ agonist (e.g., rosiglitazone).
-
Luciferase Assay: Luciferase activity is measured and normalized as described for the NF-κB assay.
-
Conclusion
N-propargyl caffeate amide (this compound) is a promising multifunctional molecule with significant therapeutic potential for neurodegenerative and cardiovascular diseases. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cellular protection provides a strong rationale for its further development. The data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compelling compound. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this compound towards clinical applications.
References
Synthesis of N-propargyl Caffeate Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-propargyl caffeate amide (PACA), a compound of interest for its potential therapeutic applications. The document outlines a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthetic workflow and associated signaling pathways.
Introduction
N-propargyl caffeate amide (this compound) is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. This compound has garnered significant attention in the scientific community for its diverse biological activities, including neuroprotective and cardioprotective effects.[1] These properties are attributed to its ability to modulate key signaling pathways, such as the Nrf2/HO-1 and PPAR-γ pathways, which are involved in cellular stress response and inflammation.[1][2][3] This guide details a common and effective method for the chemical synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.
Synthesis of N-propargyl Caffeate Amide
The synthesis of N-propargyl caffeate amide from caffeic acid involves a two-step process: protection of the hydroxyl groups of caffeic acid via acetylation, followed by amide coupling with propargylamine.
Synthetic Workflow
The overall synthetic scheme is depicted below.
Caption: Synthetic workflow for N-propargyl caffeate amide.
Experimental Protocol
This protocol is based on established methods for caffeic acid amide synthesis.[4][5]
Step 1: Synthesis of di-O-acetyl-caffeic acid
-
Suspend caffeic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield di-O-acetyl-caffeic acid.
Step 2: Synthesis of N-propargyl caffeate amide
-
Dissolve di-O-acetyl-caffeic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 equivalents) or N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents).[4][6]
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.
-
Add propargylamine (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-propargyl caffeate amide. During this step, the O-acetyl groups are often simultaneously removed.[4]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of caffeic acid amides. Note that specific yields for this compound may vary depending on the exact reaction conditions and purification methods used.
| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| Caffeic Acid | 180.16 | 1.0 | - |
| Acetic Anhydride | 102.09 | 5.0 - 10.0 | - |
| di-O-acetyl-caffeic acid | 264.21 | - | >90 |
| Propargylamine | 55.08 | 1.1 | - |
| BOP | 442.28 | 1.1 | - |
| N-propargyl caffeate amide | 217.22 | - | 50 - 90[7][8] |
Characterization Data
The structure of the synthesized N-propargyl caffeate amide can be confirmed by standard analytical techniques. The following table provides expected characterization data based on similar compounds.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.0 (s, 1H, NH), ~9.5 (br s, 2H, OH), ~7.4 (d, 1H), ~7.0 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H), ~6.5 (d, 1H), ~4.0 (d, 2H, CH₂), ~3.1 (t, 1H, C≡CH)[7] |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₁₂H₁₁NO₃: 218.07; found: ~218.1[7] |
Signaling Pathways Modulated by N-propargyl Caffeate Amide
This compound is known to exert its biological effects by modulating several key signaling pathways, primarily the Nrf2/HO-1 and PPAR-γ pathways.
Nrf2/HO-1 Pathway Activation
This compound can activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.
Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.[1]
PPAR-γ Pathway Activation
This compound has also been shown to activate the PPAR-γ pathway, which is involved in regulating inflammation and fibrosis.
Caption: this compound-mediated activation of the PPAR-γ pathway.[2][3]
Conclusion
This technical guide provides a foundational understanding of the synthesis of N-propargyl caffeate amide. The detailed protocol and characterization data serve as a valuable resource for researchers aiming to synthesize and study this promising compound. Furthermore, the visualization of the key signaling pathways modulated by this compound offers insights into its mechanism of action, which is critical for drug development professionals exploring its therapeutic potential.
References
- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization | Aging [aging-us.com]
- 3. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.org.ge [science.org.ge]
- 6. file.globalso.com [file.globalso.com]
- 7. Synthesis, Preliminary Bioevaluation and Computational Analysis of Caffeic Acid Analogues [mdpi.com]
- 8. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Propargyl Caffeate Amide (PACA): Discovery, Mechanism of Action, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propargyl Caffeate Amide (PACA) is a synthetic small molecule derived from caffeic acid that has garnered significant interest in the scientific community for its diverse pharmacological activities. Initially developed as a molecular probe, this compound has demonstrated potent anti-inflammatory, antioxidant, and anti-fibrotic properties in a range of preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, with a focus on its therapeutic potential in neurodegenerative and cardiovascular diseases.
Discovery and Synthesis
This compound was initially synthesized as a small molecule probe to identify protein targets.[1] Its discovery as a bioactive compound stemmed from research into the therapeutic potential of caffeic acid derivatives.
The synthesis of this compound involves a multi-step process, which is outlined in the reaction scheme below.
Synthesis of N-Propargyl Caffeate Amide (this compound)
Caption: Reaction scheme for the synthesis of this compound.
Mechanism of Action
This compound exerts its biological effects through the modulation of multiple signaling pathways, primarily the Nrf2/HO-1 and PPAR-γ pathways.
Activation of the Nrf2/HO-1 Pathway
This compound is known to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant pathway.[2][3] The proposed mechanism involves the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.[3][4] This modification disrupts the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant genes, including HO-1.[4]
Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.
Modulation of the PPAR-γ Pathway
In the context of inflammation and fibrosis, this compound has been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[5] this compound, particularly in its oxidized form (o-quinone), is proposed to act as a covalent activator of PPAR-γ.[5] This activation promotes the polarization of macrophages towards a pro-resolving M2 phenotype, which in turn suppresses the expression of pro-fibrotic factors like TGF-β1 and PDGF-a.[5][6]
Caption: this compound's modulation of macrophage polarization via PPAR-γ.
Preclinical Data
This compound has been evaluated in various preclinical models, demonstrating a range of biological activities. Due to the limited availability of public quantitative data such as IC50 or EC50 values for this compound, the following tables summarize its observed biological effects.
Table 1: In Vitro Biological Activities of this compound
| Biological Effect | Cell Type | Key Findings |
| Neuroprotection | PC12 cells, primary rat midbrain neurons | Attenuated 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[3] |
| Neurite Outgrowth | PC12 cells | Potentiated Nerve Growth Factor (NGF)-induced neurite outgrowth.[2][3] |
| Anti-inflammatory | RAW264.7 macrophages | Reduced the expression of pro-inflammatory M1 biomarkers (iNOS, TNF-α, IL-6, etc.). |
| Pro-resolving | RAW264.7 macrophages | Increased the expression of pro-resolving M2 biomarkers (IL-10, Arginase-1, etc.).[6] |
Table 2: In Vivo Biological Activities of this compound
| Disease Model | Animal Model | Key Findings |
| Myocardial Infarction | Rat | Reduced myocardial infarct size and promoted M2 macrophage polarization.[7] |
| Cardiac Fibrosis | Rat (isoproterenol-induced) | Reduced cardiac fibrosis in a dose-dependent manner.[6] |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature for this compound.
Identification of this compound-Modified Proteins
This protocol outlines the general workflow for identifying the protein targets of this compound using a "click chemistry" approach.
Caption: Workflow for identifying this compound-modified proteins.
Summarized Protocol:
-
Cell Treatment: PC12 cells are treated with this compound to allow for the formation of covalent adducts with target proteins.
-
Cell Lysis: Cells are lysed, and total protein is extracted.
-
Click Chemistry: An azido-biotin tag is attached to the alkyne group of this compound on the modified proteins via a copper-catalyzed azide-alkyne cycloaddition reaction.
-
Affinity Capture: The biotinylated proteins are captured using streptavidin-coated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured proteins are eluted from the beads.
-
Analysis: The eluted proteins are identified using techniques such as Western blotting with specific antibodies (e.g., for Keap1) or mass spectrometry for broader proteomic analysis.
Macrophage Polarization Assay
Summarized Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation: Macrophage polarization is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to promote a pro-inflammatory (M1) phenotype.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).
-
Analysis: The expression of M1 and M2 biomarkers is assessed using various techniques:
-
Western Blotting: To measure the protein levels of markers like iNOS (M1) and Arginase-1 (M2).
-
qRT-PCR: To measure the mRNA levels of various M1 and M2-associated cytokines and chemokines.
-
Flow Cytometry: To analyze cell surface markers associated with different macrophage phenotypes.
-
Conclusion and Future Directions
N-Propargyl Caffeate Amide (this compound) is a promising preclinical candidate with a multi-faceted mechanism of action that makes it attractive for the treatment of diseases with inflammatory and fibrotic components. Its ability to activate the Nrf2/HO-1 and PPAR-γ pathways highlights its potential to modulate key cellular processes involved in oxidative stress, inflammation, and tissue remodeling.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more detailed pharmacokinetic and toxicological studies, as well as efficacy studies in a wider range of disease models. The development of more potent and selective analogs of this compound could also be a fruitful area of investigation. As of the writing of this guide, there is no publicly available information on any clinical trials involving this compound. The progression of this compound or its derivatives into clinical development will depend on the successful completion of these further preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Propargyl Caffeate Amide (this compound) Potentiates Nerve Growth Factor (NGF)-Induced Neurite Outgrowth and Attenuates 6-Hydroxydopamine (6-OHDA)-Induced Toxicity by Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Propargyl Caffeamide Skews Macrophages Towards a Resolving M2-Like Phenotype Against Myocardial Ischemic Injury via Activating Nrf2/HO-1 Pathway and Inhibiting NF-ĸB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of p-Aminocinnamoyl-L-argininamide Dihydrochloride (PACA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminocinnamoyl-L-argininamide dihydrochloride (PACA) has emerged as a promising small molecule with significant therapeutic potential, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, and presenting key experimental findings and methodologies. The primary focus of this document is on the well-documented anti-fibrotic effects of this compound, mediated through its influence on macrophage polarization.
Core Mechanism of Action: Modulation of Macrophage Polarization via PPAR-γ Activation
The principal biological activity of this compound is its ability to prevent cardiac fibrosis by promoting the polarization of macrophages towards a pro-resolving M2-like phenotype. This effect is mediated through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.
Signaling Pathway
This compound has been shown to covalently bind to and activate PPAR-γ. This activation triggers a downstream signaling cascade that alters the gene expression profile of macrophages. Specifically, this compound promotes a switch from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype. This shift in macrophage polarization is crucial for the resolution of inflammation and the prevention of excessive tissue fibrosis.
Quantitative Data on the Biological Activity of this compound
The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating macrophage polarization and preventing cardiac fibrosis.
In Vitro Efficacy: Macrophage Polarization
Table 1: Effect of this compound on Macrophage Polarization Markers in LPS-Stimulated RAW264.7 Macrophages
| Marker Type | Marker | Treatment | Result |
| M1 (Pro-inflammatory) | iNOS | LPS + this compound | Reduced expression |
| TNF-α | LPS + this compound | Reduced expression | |
| CXCL10 | LPS + this compound | Reduced expression | |
| IL-6 | LPS + this compound | Reduced expression | |
| CCL2 | LPS + this compound | Reduced expression | |
| CD80 | LPS + this compound | Reduced expression | |
| M2 (Pro-resolving) | IL-10 | LPS + this compound | Increased expression |
| Arginase-1 | LPS + this compound | Increased expression | |
| FZZ1 | LPS + this compound | Increased expression | |
| YM-1 | LPS + this compound | Increased expression | |
| CD163 | LPS + this compound | Increased expression |
Data synthesized from Cheng et al. (2020).[1]
Table 2: Flow Cytometry Analysis of Macrophage Polarization
| Cell Population | Stimulation | % of Total Cells |
| CD80+ M1 Macrophages | LPS + IFN-γ | 75.8% |
| CD80+ M1 Macrophages | LPS + IFN-γ + this compound | 69.4% |
| CD163+ Macrophages | Control | 10.5% |
| CD163+ Macrophages | This compound | 24.5% |
Data from Cheng et al. (2020).[2]
In Vivo Efficacy: Cardiac Fibrosis Model
Table 3: Effect of this compound in a Rat Model of Isoproterenol-Induced Myocardial Fibrosis
| Parameter | Treatment Group | Observation |
| Cardiac Fibrosis | Isoproterenol | Increased collagen deposition |
| Isoproterenol + this compound (40 mg/kg) | Significantly reduced collagen deposition | |
| M1 Biomarker (ED1) | Isoproterenol + this compound | Suppressed elevation in the early phase |
| M2 Biomarker (ED2) | Isoproterenol + this compound | Upregulated in the later phase |
| Pro-fibrotic Factors (TGF-β1, PDGF-α) | Isoproterenol + this compound | Reduced expression |
| Pro-apoptotic Factors (MMP-9, MMP-13, TRAIL) | Isoproterenol + this compound | Maintained or increased production |
Data synthesized from Cheng et al. (2020).[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Macrophage Polarization Assay
This protocol describes the induction of macrophage polarization in RAW264.7 cells and the assessment of this compound's effects.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 50 μM) for a specified time.
-
Polarization Induction: Macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory M1 phenotype.
-
Incubation: Cells are incubated for a designated period (e.g., 24 hours) to allow for polarization.
-
Analysis: The expression of M1 and M2 markers is assessed using the following techniques:
-
qRT-PCR: To quantify the mRNA levels of genes such as iNOS, TNF-α, IL-10, and Arg-1.
-
Western Blotting: To determine the protein levels of markers like iNOS and Arginase-1.
-
Flow Cytometry: To analyze the percentage of cells expressing surface markers such as CD80 (M1) and CD163 (M2).
-
In Vivo Isoproterenol-Induced Cardiac Fibrosis Model
This protocol outlines the induction of cardiac fibrosis in a rat model and the evaluation of this compound's therapeutic effects.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Treatment Groups: Animals are divided into control and this compound treatment groups (e.g., 10, 20, and 40 mg/kg/day, administered orally).
-
Fibrosis Induction: Cardiac fibrosis is induced by subcutaneous injections of isoproterenol.
-
Tissue Collection: At the end of the treatment period, hearts are harvested.
-
Histological Analysis:
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrotic area) in the heart tissue.
-
-
Protein Expression Analysis:
-
Western Blotting: To measure the levels of key fibrotic and signaling proteins such as α-smooth muscle actin (α-SMA), TGF-β1, and PDGF-α in heart tissue lysates.
-
-
Immunohistochemistry: To identify and localize different macrophage populations within the heart tissue using antibodies against markers like ED1 (M1) and ED2 (M2).
PPAR-γ Activation Assay (Luciferase Reporter Assay)
This assay is used to confirm that this compound directly activates the PPAR-γ receptor.
Methodology:
-
Cell Transfection: RAW264.7 macrophages are transiently transfected with a luciferase reporter plasmid containing PPAR-γ response elements (PPRE-X3-TK) and a control plasmid (pRL) for normalization.
-
Treatment: The transfected cells are then treated with this compound at various concentrations.
-
Luciferase Measurement: After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation of PPAR-γ is calculated relative to a vehicle control.
Conclusion
This compound demonstrates significant anti-fibrotic activity, primarily by promoting the polarization of macrophages towards a pro-resolving M2 phenotype. This effect is mediated through the direct activation of the PPAR-γ signaling pathway. The in vitro and in vivo data strongly support the potential of this compound as a therapeutic agent for the treatment of cardiac fibrosis and other inflammation-driven diseases. Further research and clinical development are warranted to fully explore the therapeutic applications of this promising compound.
References
- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization | Aging [aging-us.com]
- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Binding of 6-O-Propargyl-Artesunate (PACA) and Keap1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the covalent interaction between 6-O-propargyl-artesunate (PACA), a semi-synthetic derivative of the antimalarial drug artesunate, and the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical negative regulator of the transcription factor Nrf2, a master orchestrator of the cellular antioxidant response. The covalent modification of Keap1 by this compound leads to the activation of the Nrf2 signaling pathway, a mechanism of significant interest for therapeutic intervention in diseases associated with oxidative stress.
This document details the current understanding of the this compound-Keap1 interaction, including the mechanism of covalent bond formation and its downstream cellular consequences. While the precise cysteine residue on Keap1 targeted by this compound has not been definitively identified in the current body of scientific literature, this guide presents a hypothesized mechanism based on the reactivity of known sensor cysteines within Keap1. Furthermore, this guide provides detailed, actionable experimental protocols for researchers to investigate this interaction, including methods for identifying the specific binding site, quantifying the interaction, and assessing its cellular activity. Diagrams generated using Graphviz are provided to visualize key pathways and experimental workflows.
Introduction to this compound and the Keap1-Nrf2 Pathway
6-O-propargyl-artesunate (this compound) is a chemically modified derivative of artesunate, featuring a propargyl group. This modification serves as a versatile chemical handle, enabling the use of "click chemistry" for the identification and characterization of its protein targets. This compound has been utilized as an affinity probe to successfully identify Keap1 as a primary binding partner.
The Keap1-Nrf2 signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress. Under basal conditions, the homodimeric Keap1 protein acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex. Keap1 binds to the N-terminal Neh2 domain of Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome. This process maintains low intracellular levels of Nrf2.
Upon exposure to electrophiles or reactive oxygen species (ROS), specific reactive cysteine residues within Keap1 are covalently modified. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, initiating their transcription. These genes encode for a wide array of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Covalent Binding of this compound to Keap1: A Hypothesized Mechanism
While direct experimental evidence identifying the specific cysteine residue(s) on Keap1 that this compound covalently modifies is not yet available, a plausible mechanism can be proposed based on the known reactivity of Keap1's sensor cysteines and the chemical nature of this compound.
Keap1 possesses several highly reactive cysteine residues that act as sensors for electrophiles. Among these, Cys151 , located in the BTB domain, and Cys273 and Cys288 , situated in the intervening region (IVR), are considered the most prominent sensors. Additionally, studies on other natural products have implicated Cys77 (BTB domain) and Cys434 (Kelch domain) in covalent modification and subsequent Nrf2 activation.
The endoperoxide bridge within the dihydroartemisinin core of this compound is thought to be a key feature for its reactivity. It is hypothesized that upon cellular entry, this bridge can be cleaved, leading to the generation of reactive intermediates that can then covalently adduct to the sulfhydryl groups of these sensor cysteines on Keap1. The propargyl group of this compound, being an alkyne, is a prime candidate for a Michael addition reaction with a nucleophilic cysteine residue.
The covalent modification of one or more of these cysteines would likely induce a conformational change in the Keap1 homodimer, disrupting the Keap1-Nrf2 interaction and inhibiting the CUL3-dependent ubiquitination of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, and the subsequent activation of ARE-driven gene expression.
Signaling Pathway Diagram
Caption: this compound covalently modifies Keap1, leading to Nrf2 stabilization and antioxidant gene expression.
Quantitative Data
As of the date of this guide, specific quantitative data for the binding affinity (Kd) of this compound to Keap1 or the half-maximal inhibitory concentration (IC50) for the disruption of the Keap1-Nrf2 interaction or for Nrf2 activation by this compound have not been reported in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Method | Reference |
| This compound-Keap1 Binding | |||
| Kd | Data not available | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | |
| This compound-mediated Nrf2 Activation | |||
| IC50 (Keap1-Nrf2 Inhibition) | Data not available | Fluorescence Polarization Assay | |
| EC50 (ARE-Luciferase Reporter) | Data not available | Cellular Reporter Assay |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the covalent binding of this compound to Keap1 and its downstream effects. These are generalized protocols and may require optimization for specific experimental conditions.
Identification of this compound-Keap1 Adducts by Mass Spectrometry
This protocol outlines a workflow to identify the specific cysteine residue(s) on Keap1 that are covalently modified by this compound.
Experimental Workflow Diagram:
Caption: Workflow for identifying this compound-modified cysteine residues on Keap1 using mass spectrometry.
Methodology:
-
Protein Incubation:
-
Incubate purified recombinant human Keap1 protein (e.g., 1-5 µM) with varying concentrations of this compound (e.g., 10-100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Alkylation of Free Cysteines:
-
To prevent disulfide bond formation and alkylate any unmodified cysteine residues, add a 10-fold molar excess of iodoacetamide and incubate in the dark for 30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the newly reduced cysteines with iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Perform in-solution digestion with a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the human Keap1 protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the this compound adduct on cysteine residues.
-
Manually validate the MS/MS spectra of identified this compound-modified peptides to confirm the site of modification.
-
Click Chemistry-Based Identification of this compound Cellular Targets
This protocol utilizes the propargyl group of this compound for click chemistry-based enrichment and identification of its cellular binding partners.
Experimental Workflow Diagram:
Caption: Workflow for identifying cellular targets of this compound using click chemistry and proteomics.
Methodology:
-
Cell Treatment and Lysis:
-
Treat a suitable cell line (e.g., HEK293T, A549) with this compound (e.g., 10-20 µM) for 4-6 hours. Include a vehicle-treated control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide-biotin probe, copper (II) sulfate, a copper (I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1-2 hours at room temperature to allow for the cycloaddition reaction between the alkyne group of this compound and the azide group of the biotin probe.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the lysate with streptavidin-conjugated magnetic beads for 1-2 hours to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a biotin-containing buffer or by on-bead digestion with trypsin.
-
Prepare the eluted proteins for mass spectrometry analysis as described in section 5.1.
-
-
LC-MS/MS Analysis and Protein Identification:
-
Analyze the peptide mixture by LC-MS/MS and identify the enriched proteins by searching the data against a relevant protein database. Keap1 is expected to be a major hit in this experiment.
-
Fluorescence Polarization Assay for Keap1-Nrf2 Interaction
This assay can be used to quantify the inhibitory effect of this compound on the Keap1-Nrf2 protein-protein interaction.
Methodology:
-
Reagents:
-
Purified recombinant human Keap1 protein (Kelch domain).
-
A fluorescently labeled peptide corresponding to the high-affinity ETGE binding motif of Nrf2 (e.g., FITC-labeled).
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
-
Assay Procedure:
-
In a 384-well black plate, add the fluorescently labeled Nrf2 peptide to all wells at a final concentration of approximately 10-20 nM.
-
Add varying concentrations of this compound to the test wells. Include a positive control inhibitor and a vehicle control (DMSO).
-
Add the Keap1 Kelch domain protein to all wells except for the "no protein" control, to a final concentration that gives a significant polarization window (typically in the low nanomolar range).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of the Keap1-Nrf2 interaction.
-
Cellular Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to induce Nrf2-dependent gene transcription.
Methodology:
-
Cell Line:
-
Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).
-
-
Assay Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 16-24 hours. Include a known Nrf2 activator as a positive control (e.g., sulforaphane) and a vehicle control (DMSO).
-
After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a co-transfected control reporter).
-
Plot the fold induction of luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response.
-
Conclusion and Future Directions
The covalent modification of Keap1 by this compound represents a promising strategy for the activation of the cytoprotective Nrf2 signaling pathway. This in-depth technical guide has provided a comprehensive overview of the current understanding of this interaction, including a hypothesized mechanism of action and detailed experimental protocols to further elucidate its molecular details.
Key future research directions should focus on:
-
Definitive identification of the this compound binding site(s) on Keap1: Utilizing advanced mass spectrometry techniques and site-directed mutagenesis is crucial to pinpoint the specific cysteine residue(s) that are covalently modified by this compound.
-
Quantitative characterization of the this compound-Keap1 interaction: Determining the binding affinity (Kd) and the kinetics of the covalent modification will provide a more complete understanding of the interaction.
-
Elucidation of the structure-activity relationship: Investigating how modifications to the this compound structure affect its reactivity with Keap1 and its ability to activate Nrf2 will be important for the development of more potent and selective activators.
By addressing these questions, the scientific community can fully harness the therapeutic potential of targeting the Keap1-Nrf2 pathway with this compound and similar covalent modifiers for the treatment of a wide range of diseases rooted in oxidative stress.
The Neuroprotective Effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): A Technical Whitepaper for Researchers
For Immediate Release
Washington, D.C. – This technical guide provides a comprehensive overview of the neuroprotective properties of the endogenous neuropeptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). موجز in this document is a detailed exploration of its mechanisms of action, a compilation of quantitative data from key preclinical studies, and explicit experimental protocols to aid in the design and execution of future research. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that has demonstrated significant neuroprotective effects across a wide range of in vitro and in vivo models of neurological disorders.[1][2] Its potent anti-apoptotic, anti-inflammatory, and antioxidant properties make it a compelling candidate for therapeutic development. PACAP exerts its effects primarily through the activation of the PAC1 receptor, initiating a cascade of intracellular signaling events that promote neuronal survival and mitigate cellular damage. This document will delve into the core signaling pathways, present key experimental findings in a structured format, and provide detailed methodologies for replicating and expanding upon this research.
Mechanism of Action: Key Signaling Pathways
PACAP's neuroprotective effects are mediated through its interaction with three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which binds PACAP with high affinity, is predominantly responsible for its neuroprotective actions.[3] Upon binding, PACAP initiates several key intracellular signaling cascades:
-
cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2.[3]
-
MAPK/ERK Pathway: PACAP can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The ERK pathway is crucial for promoting neuronal differentiation, neurite outgrowth, and cell survival.[2]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade is another important mediator of PACAP-induced neuroprotection. Activation of this pathway inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.
-
Inhibition of Apoptosis: PACAP signaling converges on the inhibition of the apoptotic cascade. This is achieved through the upregulation of anti-apoptotic proteins like Bcl-2 and the direct inhibition of key executioner enzymes such as caspase-3.[4]
-
Modulation of Neuroinflammation: PACAP has been shown to suppress the production of pro-inflammatory cytokines from microglia, thereby reducing the inflammatory component of neurodegenerative processes.[3]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from key in vitro and in vivo studies on the neuroprotective effects of PACAP.
Table 1: In Vitro Neuroprotective Efficacy of PACAP
| Cell Line | Toxin/Insult | PACAP Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Inflammatory mediators | 1-100 nM | Cell Viability | Dose-dependent increase in cell survival, with ~54% cell death in the control group being significantly attenuated. | [3] |
| SH-SY5Y | PACAP-38 | 0.1 nM - 1 µM | Neurite Outgrowth | Concentration-dependent increase in the number of neurite-bearing cells. | [5] |
| Primary Cortical Neurons | Glutamate | Not specified (endogenous) | Neuronal Viability | PACAP receptor antagonist PACAP(6-38) decreased neuronal viability, suggesting a protective role for endogenous PACAP. | [6] |
| STHdhQ111/Q111 (Huntington's model) | Mutant Huntingtin | 10⁻⁷ M | Cell Viability (MTT assay) | Significant increase in cell survival compared to untreated cells. | [7] |
| STHdhQ111/Q111 (Huntington's model) | Mutant Huntingtin | 10⁻⁷ M | Apoptotic Nuclei (Hoechst stain) | Significant reduction in the percentage of apoptotic nuclei. | [7] |
Table 2: In Vivo Neuroprotective Efficacy of PACAP
| Animal Model | Disease/Injury Model | PACAP Treatment | Outcome Measure | Result | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | PACAP-38 (intracerebroventricular) | Infarct Volume | Significant reduction in infarct size compared to vehicle-treated group. | [1] |
| Mouse | Huntington's Disease (R6/1 model) | PACAP (30 µg/kg/day, intranasal) | Motor Function (Balance Beam, Rotarod) | Improvement in motor function after 5-6 days of treatment. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general workflow for assessing the neuroprotective effects of PACAP against a neurotoxin in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
PACAP (synthetic peptide)
-
Neurotoxin of choice (e.g., MPP+, 6-OHDA, rotenone)
-
96-well cell culture plates
-
MTT reagent or other viability assay kit
-
Caspase-3 activity assay kit
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
PACAP Pre-treatment: Pre-treat the cells with various concentrations of PACAP (e.g., 1 nM to 1 µM) for 24 hours.
-
Toxin Exposure: Add the neurotoxin to the wells at a predetermined toxic concentration and incubate for another 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Assessment of Apoptosis:
-
Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against proteins of interest (e.g., phospho-CREB, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol outlines a general procedure for evaluating the neuroprotective effects of PACAP in the MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
PACAP
-
Apparatus for behavioral testing (e.g., Rotarod)
-
Reagents and antibodies for immunohistochemistry
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) once daily for 4-5 consecutive days.
-
PACAP Treatment: Begin PACAP administration (e.g., 30 µg/kg/day, intranasally) either as a pre-treatment, co-treatment, or post-treatment regimen.
-
Behavioral Assessment:
-
Rotarod Test: Train the mice on the rotarod before MPTP administration. Test the motor coordination at regular intervals throughout the study by measuring the latency to fall.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for immunohistochemistry or HPLC analysis.
-
-
Immunohistochemistry:
-
Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.
-
Quantify the number of TH-positive neurons using stereological methods.
-
-
HPLC Analysis:
-
Dissect the striatum and homogenize.
-
Measure the levels of dopamine and its metabolites using HPLC with electrochemical detection.
-
Conclusion and Future Directions
The evidence presented in this whitepaper strongly supports the neuroprotective potential of PACAP. Its multifaceted mechanism of action, targeting key pathways involved in neuronal survival, apoptosis, and inflammation, makes it an attractive therapeutic candidate for a range of neurodegenerative diseases and acute neuronal injuries. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in preclinical models.
Future research should focus on the development of PACAP analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration and increased stability. Further elucidation of the downstream targets of PACAP signaling will provide a more complete understanding of its neuroprotective effects and may reveal novel therapeutic targets. The detailed experimental protocols provided herein are intended to facilitate the advancement of this promising field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP protects against inflammatory-mediated toxicity in dopaminergic SH-SY5Y cells: implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective action of endogenous PACAP in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cardioprotective Potential of L-Arginine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
While the initial subject of inquiry was the cardioprotective potential of p-Aminocinnamoyl-L-arginine (PACA), a thorough review of the existing scientific literature has revealed a significant lack of available data on this specific compound. In contrast, its parent compound, L-arginine, has been extensively studied for its cardiovascular effects. This whitepaper will, therefore, provide a comprehensive technical guide on the well-documented cardioprotective potential of L-arginine, with a focus on its role in mitigating ischemia-reperfusion injury. The principles, pathways, and experimental frameworks discussed herein for L-arginine would likely form the foundational knowledge for any future investigation into its derivatives, including this compound.
Executive Summary
L-arginine, a semi-essential amino acid, is a critical precursor to nitric oxide (NO), a potent signaling molecule with profound effects on the cardiovascular system. This technical guide delves into the robust body of evidence supporting the cardioprotective effects of L-arginine, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. We will explore the underlying molecular mechanisms, present key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for in-vivo and ex-vivo models, and visually map the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring L-arginine and its derivatives as therapeutic agents for cardiovascular diseases.
Quantitative Data on the Cardioprotective Effects of L-Arginine
The cardioprotective effects of L-arginine have been quantified across numerous studies, with key outcomes including improved hemodynamic function, reduced infarct size, and favorable biochemical marker profiles. The following tables summarize pertinent data from selected studies.
Table 1: Effects of L-arginine on Hemodynamic Parameters in Ischemia-Reperfusion Models
| Parameter | Species/Model | L-arginine Dose/Concentration | Outcome | Reference |
| Cardiac Output (% recovery) | Isolated working rat heart | 3 mM in cardioplegia | 64.7 ± 21.2% vs. 36.3 ± 20% in control | [1] |
| Cardiac Output (% recovery) | Isolated working rat heart | 10 mM in cardioplegia | 98.1 ± 21.1% vs. 36.3 ± 20% in control | [1] |
| Coronary Flow (% recovery) | Isolated working rat heart | 3 mM and 10 mM | Significant improvement vs. control | [1] |
| Aortic Peak Pressure (% recovery) | Isolated working rat heart | 3 mM and 10 mM | Significant improvement vs. control | [1] |
| Mean Blood Pressure | Spontaneously hypertensive rats | 170 mg/kg (oral) | 20.3% reduction | [2] |
| Left Ventricular Developed Pressure (LVDP) | Heterotopic rat heart transplant | 40 mg/kg (i.v.) | 106 ± 6 mmHg vs. 70 ± 7 mmHg in control | [3] |
| Max dP/dt | Heterotopic rat heart transplant | 40 mg/kg (i.v.) | 5145 ± 498 mmHg/s vs. 3410 ± 257 mmHg/s in control | [3] |
| Myocardial Blood Flow | Heterotopic rat heart transplant | 40 mg/kg (i.v.) | 3.6 ± 0.6 ml/min/g vs. 1.9 ± 0.2 ml/min/g in control | [3] |
Table 2: Effects of L-arginine on Myocardial Infarct Size and Cellular Injury
| Parameter | Species/Model | L-arginine Dose/Concentration | Outcome | Reference |
| Infarct Size (% of area at risk) | Hypercholesterolemic rats | 170 mg/kg (oral) | 36% reduction | [2] |
| Infarct Size (% of area at risk) | Hypertensive rats | 170 mg/kg (oral) | 29% reduction | [2] |
| Infarct Size (% of area at risk) | Pig | 100 mg/kg (i.v.) | 47.9 ± 7.2% vs. 62.9 ± 4.9% in control | [4][5] |
| Lactic Dehydrogenase (LDH) release | Isolated working rat heart | 3 mM and 10 mM | Significant reduction vs. control | [1] |
Table 3: Effects of L-arginine on Biochemical Markers
| Parameter | Species/Model | L-arginine Dose/Concentration | Outcome | Reference |
| ATP Regeneration | Isolated working rat heart | 3 mM and 10 mM | Significant improvement vs. control | [1] |
| Total Antioxidant Status (TAS) | Rat hind limb I/R | 500 mg/kg/day (oral) | Significant increase vs. control | [6] |
| Lipid Peroxide Concentration | Rat hind limb I/R | 500 mg/kg/day (oral) | Significant decrease vs. control | [6] |
| Myocardial cGMP content | Pig | 100 mg/kg (i.v.) | Increased during early reperfusion | [4] |
| Total Cholesterol | Hypercholesterolemic rats | 170 mg/kg (oral) | 25.2% reduction | [2] |
| LDL Cholesterol | Hypercholesterolemic rats | 170 mg/kg (oral) | 27.8% reduction | [2] |
Experimental Protocols
Isolated Working Rat Heart Model of Ischemia-Reperfusion
This ex-vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic influences.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, i.p.). Heparin (500 IU) is administered intravenously to prevent coagulation.
-
Heart Excision and Perfusion: The heart is rapidly excised and immersed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion to wash out blood.
-
Switch to Working Heart Mode: The left atrium is cannulated to allow for antegrade perfusion from an oxygenator. The heart is then switched to the working mode, where it ejects perfusate from the left ventricle against a hydrostatic pressure head.
-
Ischemia and Reperfusion: After a stabilization period, global normothermic ischemia is induced by stopping the perfusion for a defined period (e.g., 60 minutes). Reperfusion is initiated by restoring the flow of the perfusate.
-
L-arginine Administration: L-arginine can be added to the cardioplegic solution during ischemia or to the reperfusion buffer at desired concentrations (e.g., 3 mM or 10 mM).[1]
-
Data Acquisition: Hemodynamic parameters such as cardiac output, heart rate, aortic pressure, and coronary flow are continuously monitored. Effluent samples can be collected to measure biochemical markers like LDH and creatine kinase. At the end of the experiment, heart tissue can be freeze-clamped for analysis of high-energy phosphates (ATP, phosphocreatine).[1]
In-Vivo Pig Model of Myocardial Ischemia-Reperfusion
This large animal model closely mimics human cardiac physiology and is suitable for preclinical testing.
-
Animal Preparation: Large-White pigs (30-40 kg) are sedated, anesthetized, and mechanically ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a snare is placed around it to induce occlusion. Piezoelectric crystals can be implanted in the myocardium to measure segment length changes.
-
Ischemia and Reperfusion: The LAD is occluded for a defined period (e.g., 48 minutes) to induce regional ischemia. The snare is then released to allow for reperfusion (e.g., for 2 hours).
-
L-arginine Administration: L-arginine (e.g., 100 mg/kg) or a vehicle is administered intravenously before the onset of ischemia.[4][5]
-
Data Acquisition: Hemodynamic variables, coronary blood flow, and myocardial segment length are continuously recorded. Blood samples are drawn to measure plasma L-arginine and cGMP concentrations.
-
Post-Mortem Analysis: At the end of the reperfusion period, the heart is excised. The area at risk is determined (e.g., using in-vivo fluorescein), and the infarct size is quantified using triphenyltetrazolium chloride (TTC) staining. Myocardial tissue can be sampled for histological analysis and measurement of myeloperoxidase activity.[4][5]
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of L-arginine are primarily, but not exclusively, mediated through the L-arginine-nitric oxide (NO) pathway.
The L-arginine-NO-cGMP Pathway
The canonical pathway involves the conversion of L-arginine to NO and L-citrulline by nitric oxide synthase (NOS). NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to vasodilation, inhibition of platelet aggregation, and reduced inflammation.
Figure 1: The canonical L-arginine-NO-cGMP signaling pathway.
L-arginine Metabolism and Interacting Pathways
L-arginine is a substrate for multiple enzymes, and its metabolic fate influences its cardioprotective potential. Arginase competes with NOS for L-arginine, converting it to ornithine and urea. Increased arginase activity can limit NO production. Ornithine is a precursor for polyamines, which are involved in cell growth and proliferation.
Figure 2: Competing metabolic pathways for L-arginine.
Experimental Workflow for Assessing Cardioprotection
A typical preclinical experimental workflow to evaluate the cardioprotective effects of a compound like L-arginine is depicted below.
Figure 3: A generalized experimental workflow for preclinical cardioprotection studies.
Conclusion
The extensive body of research on L-arginine provides a strong foundation for its role as a cardioprotective agent. Its primary mechanism of action through the nitric oxide pathway is well-established, and its beneficial effects on hemodynamic function, infarct size, and biochemical markers in the context of ischemia-reperfusion injury are supported by a wealth of quantitative data. The experimental protocols and signaling pathways detailed in this whitepaper offer a roadmap for researchers and drug development professionals. While the specific compound p-Aminocinnamoyl-L-arginine remains to be characterized, the knowledge and methodologies applied to the study of L-arginine will be invaluable for any future investigations into its derivatives. Further research is warranted to translate the promising preclinical findings for L-arginine into effective clinical therapies for cardiovascular diseases.
References
- 1. Cardioprotective effect of L-arginine in myocardial ischemia and reperfusion in an isolated working rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L-arginine oral supplementation on response to myocardial infarction in hypercholesterolemic and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-arginine: effect on reperfusion injury after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Arginine administration prevents reperfusion-induced cardiomyocyte hypercontracture and reduces infarct size in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Influence of L-arginine on the nitric oxide concentration and level of oxidative stress during ischemia-reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Proteome: A Technical Guide to N-Propargyl Caffeate Amide (PACA) as a Small Molecule Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl caffeate amide (PACA) has emerged as a versatile small molecule probe in chemical biology and drug discovery. Its utility lies in its ability to covalently interact with specific protein targets within the complex cellular environment, enabling their identification and functional characterization. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and the signaling pathways it modulates.
This compound is a derivative of caffeic acid, a naturally occurring phenolic compound. The key structural features of this compound are the catechol ring, which can be oxidized to a reactive ortho-quinone, and a terminal alkyne group. This alkyne handle is particularly significant as it allows for the use of bioorthogonal "click chemistry" to attach reporter tags, such as biotin or fluorescent dyes, for the detection and isolation of this compound-modified proteins.[1]
Mechanism of Action
The primary mechanism by which this compound functions as a probe involves the enzymatic oxidation of its catechol moiety to an electrophilic o-quinone. This reactive intermediate can then form covalent adducts with nucleophilic residues, particularly cysteine, on target proteins.[1] This covalent and irreversible binding allows for the stable labeling of protein targets.
One of the key protein targets of this compound identified to date is Kelch-like ECH-associated protein 1 (Keap1).[1][2] By covalently modifying Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2]
Furthermore, this compound has been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway.[2] The activation of these pathways contributes to the observed biological effects of this compound, including its neuroprotective, cardioprotective, anti-inflammatory, and anti-fibrotic properties.[1][2]
Data Summary
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| Neuroprotective Concentration | 20 µM | PC12 cells | [1] |
| Anti-inflammatory IC50 (iNOS expression) | ~10 µM | LPS-stimulated RAW264.7 macrophages | [2] |
| Upregulation of pro-resolving M2a biomarkers | Various | LPS-stimulated RAW264.7 macrophages | [2] |
| Reduction of pro-fibrotic TGF-β1 and PDGF-α | Concentration-dependent | Macrophages | [2] |
Experimental Protocols
Synthesis of N-Propargyl Caffeate Amide (this compound)
While detailed, scalable, and chromatography-free synthesis protocols for similar molecules like 4-azido-L-phenylalanine have been described,[3] specific synthesis details for this compound are often found within the supplementary information of primary research articles. A general synthetic route involves the coupling of caffeic acid with propargylamine.
General Protocol:
-
Activation of Caffeic Acid: Caffeic acid is first activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate organic solvent like dimethylformamide (DMF).
-
Coupling Reaction: Propargylamine is then added to the activated caffeic acid solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is purified by column chromatography on silica gel to yield pure N-propargyl caffeate amide.
Photo-Crosslinking for Target Identification
Photo-crosslinking is a powerful technique to identify protein-protein interactions and drug-target interactions. While this compound itself is not a photo-crosslinker, related probes like p-azido-L-phenylalanine (pAzF) are genetically incorporated into proteins for this purpose.[4] A general protocol for photo-crosslinking is provided here for context.
Protocol for Site-Specific Photo-Crosslinking: [5][6][7]
-
Cell Culture and Transfection: Mammalian cells are cultured and transfected with plasmids encoding the protein of interest with a site-specifically incorporated photo-crosslinking amino acid (e.g., pAzF) and the corresponding aminoacyl-tRNA synthetase/tRNA pair.
-
Probe Incorporation: The photo-crosslinking amino acid is added to the culture medium and incorporated into the protein of interest during translation.
-
UV Irradiation: The cells are irradiated with UV light (typically 365 nm) to activate the photo-crosslinker, leading to the formation of a covalent bond with interacting proteins.
-
Cell Lysis and Affinity Purification: The cells are lysed, and the protein complex containing the cross-linked partner is purified using affinity chromatography against a tag on the bait protein.
-
Proteomic Analysis: The purified protein complexes are resolved by SDS-PAGE and the interacting proteins are identified by mass spectrometry.
Target Identification of this compound-Modified Proteins using Click Chemistry
The terminal alkyne on this compound allows for its use in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to identify its protein targets.[1][8][9][10]
Protocol: [1]
-
Cell Treatment: Cells are treated with this compound for a specified time to allow for the covalent modification of its target proteins.
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Click Chemistry Reaction: The cell lysate containing the this compound-modified proteins is incubated with an azide-functionalized reporter tag (e.g., azido-biotin). The CuAAC reaction is initiated by the addition of a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate).
-
Affinity Purification of Biotinylated Proteins: The biotinylated proteins are captured and enriched using streptavidin-coated beads.
-
Elution and Identification: The captured proteins are eluted from the beads and identified by western blotting with specific antibodies or by mass spectrometry-based proteomics.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: this compound signaling pathways leading to anti-inflammatory and anti-fibrotic effects.
Experimental Workflow for this compound Target Identification
Caption: Workflow for identifying protein targets of this compound using click chemistry.
Conclusion
N-propargyl caffeate amide is a valuable tool for chemical biologists and drug discovery scientists. Its ability to covalently modify specific protein targets, coupled with the versatility of click chemistry for their identification, provides a powerful platform for probing protein function and elucidating complex biological pathways. The insights gained from using this compound as a molecular probe can facilitate the discovery and development of novel therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jpt.com [jpt.com]
Cellular Targets of N-Propargyl Caffeate Amide (PACA): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-propargyl caffeate amide (PACA) is a synthetic derivative of caffeic acid that has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and cardioprotective activities. This technical guide provides an in-depth overview of the known cellular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. This compound's mechanism of action primarily involves the covalent modification of key regulatory proteins, leading to the activation of antioxidant and anti-inflammatory pathways while suppressing pro-inflammatory and pro-fibrotic responses. The primary identified cellular targets include Keap1 and PPAR-γ, which are central to the Nrf2/HO-1 and PPAR-γ signaling pathways, respectively.
Cellular Targets and Signaling Pathways
This compound exerts its biological effects through direct interaction with and modulation of several key cellular proteins and signaling cascades.
Keap1-Nrf2-HO-1 Pathway Activation
This compound is a known activator of the Nrf2/HO-1 antioxidant response pathway. This activation is initiated by the covalent binding of this compound to Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. The formation of a covalent adduct between this compound and Keap1 disrupts this process, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).
Diagram: Keap1-Nrf2-HO-1 Signaling Pathway
Caption: this compound covalently binds to Keap1, inhibiting Nrf2 degradation and promoting HO-1 expression.
PPAR-γ Pathway Activation
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is another key cellular target of this compound, particularly in its oxidized form, OXO-PACA. PPAR-γ is a ligand-activated transcription factor that plays a crucial role in macrophage polarization and the resolution of inflammation. This compound, likely after being oxidized to an o-quinone, forms a covalent conjugate with PPAR-γ, leading to its activation. This activation promotes the differentiation of macrophages towards an anti-inflammatory, pro-resolving M2 phenotype.
Diagram: PPAR-γ Signaling Pathway
Caption: this compound is oxidized and covalently binds to PPAR-γ, promoting M2 macrophage gene expression.
Inhibition of NF-κB Pathway
This compound has been shown to attenuate the activation of the pro-inflammatory NF-κB signaling pathway. While the direct target of this compound in this pathway has not been definitively identified, the inhibition is likely a downstream consequence of the activation of the Nrf2/HO-1 and PPAR-γ pathways, which are known to have cross-talk with and negatively regulate NF-κB signaling. This inhibitory effect contributes significantly to the anti-inflammatory properties of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the effects of N-propargyl caffeate amide.
Table 1: Binding Characteristics
| Compound | Target | Binding Type | Binding Energy (kcal/mol) | Method | Reference |
| OXO-PACA | PPAR-γ | Covalent (proposed) | -6.7 | Molecular Docking | |
| This compound | Keap1 | Covalent | Not Determined | Click Chemistry |
Table 2: Effects on Macrophage Polarization
| Treatment | Cell Type | M1 Marker (CD80+) | M2 Marker (CD163+) | Method | Reference |
| LPS + IFN-γ | RAW264.7 | 75.8% | Not Reported | Flow Cytometry | |
| LPS + IFN-γ + this compound | RAW264.7 | 69.4% | Not Reported | Flow Cytometry | |
| Control | RAW264.7 | Not Reported | 10.5% | Flow Cytometry | |
| This compound | RAW264.7 | Not Reported | 24.5% | Flow Cytometry |
Table 3: Effects on Gene Expression (qRT-PCR)
| Treatment | Target Gene | Regulation | Cell Type | Reference |
| This compound + LPS | iNOS (M1) | Down | RAW264.7 | |
| This compound + LPS | TNF-α (M1) | Down | RAW264.7 | |
| This compound + LPS | IL-1β (M1) | Down | RAW264.7 | |
| This compound + LPS | Arg1 (M2) | Up | RAW264.7 | |
| This compound + LPS | YM-1 (M2) | Up | RAW264.7 | |
| This compound + LPS | IL-10 (M2) | Up | RAW264.7 |
Experimental Protocols
Identification of this compound-Binding Proteins using Click Chemistry
This protocol describes the identification of cellular proteins that are covalently modified by this compound.
Diagram: Click Chemistry Workflow
Caption: Workflow for identifying this compound-binding proteins using click chemistry.
Methodology:
-
Cell Treatment: Treat the cells of interest (e.g., PC12 or RAW264.7 macrophages) with this compound (e.g., 20-50 µM) for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total cellular proteins.
-
Click Chemistry Reaction: The alkyne group on this compound allows for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Incubate the protein lysate with a biotin-azide probe.
-
Enrichment of Biotinylated Proteins: The biotinylated this compound-protein adducts are then enriched from the total protein lysate using streptavidin-coated magnetic beads.
-
Elution and Analysis: The enriched proteins are eluted from the beads and separated by SDS-PAGE.
-
Target Identification: The separated proteins can be identified by Western blotting using antibodies against suspected target proteins (e.g., Keap1, PPAR-γ) or by mass spectrometry for unbiased target identification.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the engagement of a ligand with its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Centrifugation: The cells are lysed, and precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the ligand indicates target engagement.
Analysis of Macrophage Polarization by Flow Cytometry
This protocol is used to quantify the proportions of M1 and M2 macrophage subpopulations following treatment with this compound.
Methodology:
-
Macrophage Polarization: Culture macrophages (e.g., RAW264.7) and polarize them towards an M1 phenotype using stimulants like LPS and IFN-γ, in the presence or absence of this compound.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies specific for M1 (e.g., CD80, iNOS) and M2 (e.g., CD163, CD206, Arginase-1) surface or intracellular markers.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.
-
Data Interpretation: Compare the percentage of M1 and M2 macrophages in the this compound-treated groups to the control groups to assess the effect of this compound on macrophage polarization.
Conclusion
N-propargyl caffeate amide is a promising bioactive molecule with a multi-target mechanism of action. Its ability to covalently modify and modulate the activity of key regulatory proteins like Keap1 and PPAR-γ underlies its potent antioxidant and anti-inflammatory effects. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound's cellular targets and mechanisms of action. A deeper understanding of these interactions will be crucial for the development of this compound and related compounds as therapeutic agents for a range of inflammatory and oxidative stress-related diseases.
Common In Vitro Models for PDAC Research
An In-Depth Technical Guide to In Vitro Studies of Pancreatic Ductal Adenocarcinoma (PDAC)
This guide provides a comprehensive overview of the core in vitro methodologies, key signaling pathways, and quantitative data relevant to the study of Pancreatic Ductal Adenocarcinoma (PDAC). It is intended for researchers, scientists, and drug development professionals working to advance our understanding and treatment of this challenging disease.
The foundation of robust in vitro research lies in the selection of appropriate models. PDAC studies utilize a range of models from simple 2D cell lines to complex 3D organoids that more closely mimic the tumor microenvironment.
-
2D Cell Culture : Traditional monolayer cultures of established cell lines remain a cornerstone for initial high-throughput screening and mechanistic studies. Common cell lines include PANC-1, MIA PaCa-2, BxPC-3, AsPC-1, and Capan-1. These lines vary in their origin, differentiation state, and mutational status (e.g., KRAS, TP53 mutations).[1][2]
-
3D Spheroids and Organoids : To better recapitulate the complex cell-cell interactions and physiological gradients of a tumor, researchers increasingly use 3D culture methods.[3][4] Spheroids can be formed from cell lines using techniques like the hanging drop method or ultra-low attachment plates.[5][6][7] Patient-derived organoids (PDOs) are more advanced models grown from tumor tissue embedded in an extracellular matrix, which preserve the architecture and heterogeneity of the original tumor.[4][8]
-
Co-culture Systems : Pancreatic cancer is characterized by a dense stroma.[3] Co-culture models, which combine cancer cells with other cell types from the tumor microenvironment like pancreatic stellate cells (PSCs) or cancer-associated fibroblasts (CAFs), are used to study tumor-stroma interactions and their impact on drug resistance.[9]
Quantitative Data from In Vitro PDAC Studies
Quantitative analysis is critical for evaluating cellular responses to therapeutic agents and genetic modifications. The following tables summarize key data points for commonly used PDAC cell lines.
Table 1: Doubling Times of Human Pancreatic Cancer Cell Lines
The proliferation rate is a fundamental characteristic of cancer cells. Doubling times can vary significantly between cell lines and are influenced by culture conditions.[1]
| Cell Line | Reported Doubling Time (hours) | Reference |
| PANC-1 | 52 - 56 | [1][2] |
| MIA this compound-2 | 40 | [1][2] |
| Capan-1 | 41 | [1] |
| AsPC-1 | 58 | [2] |
| BxPC-3 | ~36-48 | [10] |
| PSN1 | ~48-72 | [10] |
Note: Doubling times are approximate and can vary based on specific culture conditions and passage number.
Table 2: IC₅₀ Values of Common Chemotherapeutic Agents in PDAC Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting a biological function, such as cell growth. Values are typically presented in nanomolar (nM) or micromolar (µM).
| Cell Line | Gemcitabine IC₅₀ | Erlotinib IC₅₀ | Afatinib IC₅₀ | 5-Fluorouracil IC₅₀ | Reference |
| PANC-1 | 50 nM - 136.8 nM | >10 µM | 367 nM - 1.37 µM | 4.63 µM | [3][11][12][13] |
| BxPC-3 | 13.7 nM - 18 nM | 1.26 µM - 1.3 µM | 11 nM | 1.05 µM | [3][11][12][13] |
| AsPC-1 | 568.4 nM | 5.8 µM | 367 nM | 3.08 µM | [3][11][12] |
| MIA this compound-2 | 7.7 nM - 40 nM | >10 µM | 367 nM - 1.37 µM | 4.63 µM | [3][11][12][13] |
| Capan-1 | 6.6 nM - 105 nM | >10 µM | 367 nM - 1.37 µM | 0.22 µM | [3][12] |
| FA6 | 5 nM | >10 µM | 1.37 µM | N/A | [3] |
Note: IC₅₀ values can exhibit significant variability between studies due to differences in assay duration, methodology (e.g., MTT, SRB), and cell culture conditions.
Key Signaling Pathways in PDAC
The development and progression of PDAC are driven by mutations in a few key signaling pathways. In vitro models are essential for dissecting these pathways and testing targeted inhibitors.
KRAS Signaling Pathway
Mutational activation of the KRAS oncogene is the initiating event in over 90% of PDAC cases.[14][15] It leads to the constitutive activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which drive uncontrolled cell proliferation, survival, and metabolic reprogramming.[16][17][18]
References
- 1. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Profiling Comparison of Human Pancreatic Ductal Epithelial Cells and Three Pancreatic Cancer Cell Lines using NMR Based Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transwell Assay [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - KRAS: the Achilles’ heel of pancreas cancer biology [jci.org]
- 15. Pancreatic cancer - Wikipedia [en.wikipedia.org]
- 16. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 17. KRAS: The Critical Driver and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes: Utilizing PACA (N-propargyl caffeate amide) in Cell Culture
Introduction
PACA, or N-propargyl caffeate amide, is a synthetic derivative of caffeic acid that has demonstrated significant potential in cell culture-based research, particularly in the fields of neuroprotection, cardioprotection, and immunology.[1] Its mechanism of action primarily revolves around the modulation of key signaling pathways involved in oxidative stress, inflammation, and cellular differentiation.[1] These notes provide an overview of this compound's applications and a general protocol for its use in cell culture experiments.
Mechanism of Action
This compound is known to exert its biological effects through multiple signaling pathways:
-
Nrf2/HO-1 Pathway Activation: this compound covalently binds to Keap1, a negative regulator of the transcription factor Nrf2. This binding leads to the nuclear translocation of Nrf2 and subsequent activation of the antioxidant response element (ARE), resulting in the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[1]
-
NF-κB Pathway Inhibition: this compound has been shown to attenuate the activation of NF-κB induced by lipopolysaccharide (LPS).[1] The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.
-
PPAR-γ Pathway Activation: this compound can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in the resolution of inflammation and macrophage polarization.[1]
Applications in Cell Culture
Based on its mechanism of action, this compound is a valuable tool for investigating a variety of cellular processes:
-
Neuroprotection: this compound potentiates nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell lines like PC12 and attenuates neurotoxicity induced by agents such as 6-hydroxydopamine (6-OHDA).[1]
-
Modulation of Macrophage Polarization: this compound can influence macrophage phenotype, promoting a shift from a pro-inflammatory M1 state to an anti-inflammatory and pro-resolving M2 state.[1] This makes it useful for studying inflammatory responses and their resolution.
-
Cardioprotection: In cellular models of cardiac stress, this compound can mitigate damage and promote pro-resolving macrophage phenotypes.[1]
-
Anti-inflammatory Studies: By inhibiting the NF-κB pathway and promoting M2 macrophage polarization, this compound can be used to study the mechanisms of inflammation and test potential anti-inflammatory strategies.[1]
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
2. General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is advisable to test a range of concentrations to determine the optimal dose for your specific cell type and experimental endpoint.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from a few hours to 24 hours or longer, depending on the specific assay. For example, a 6-hour incubation has been used for PC12 cells.[1]
-
Control Groups: Include appropriate controls in your experiment:
-
Vehicle Control: Treat cells with medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control: If applicable, a known activator or inhibitor of the pathway of interest.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, quantitative PCR, immunofluorescence, or functional assays.
3. Example Protocol: Investigating the Effect of this compound on Macrophage Polarization
This protocol provides a framework for assessing the effect of this compound on the polarization of a macrophage-like cell line (e.g., RAW 264.7) stimulated with LPS.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to induce M1 polarization.
-
Include control wells with this compound alone and LPS alone.
-
-
Incubation: Incubate the plates for 24 hours.
-
Analysis of M1/M2 Markers:
-
Gene Expression (qPCR): Harvest the cells, extract RNA, and perform quantitative PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, CXCL10) and M2 markers (e.g., Arg1, Ym-1).
-
Protein Expression (Western Blot/ELISA): Lyse the cells to analyze protein levels of iNOS and Arginase-1 by Western blot. Measure the concentration of secreted cytokines like TNF-α in the culture supernatant by ELISA.
-
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various cellular biomarkers. The data is presented qualitatively based on the available literature.
| Cell Type | Treatment | Biomarker | Effect |
| LPS-stimulated Macrophages | This compound | iNOS | Down-regulation |
| TNF-α | Down-regulation | ||
| CXCL10 | Down-regulation | ||
| CD80 | Down-regulation | ||
| Ym-1 | Up-regulation | ||
| Arginase-1 | Up-regulation | ||
| PC12 Cells | This compound (20 µM) | Nrf2 | Nuclear Translocation |
Visualizations
Caption: Signaling pathways modulated by this compound.
References
Application Notes and Protocols for a Palmitic Acid-Derived Compound Agent (PACA) in Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Recent research has highlighted the potential of fatty acid derivatives as neuroprotective agents. This document provides a detailed experimental protocol for evaluating the neuroprotective effects of a palmitic acid-derived compound agent (PACA), synthesized based on the neuroprotective properties observed for compounds like Palmitic Acid Methyl Ester (PAME).[1][2] Excessive accumulation of certain fatty acids, such as palmitic acid, can be lipotoxic; however, its derivatives can exhibit significant neuroprotective, anti-inflammatory, and vasodilatory effects.[1][2][3] This protocol outlines an in vivo study using a rat model of global cerebral ischemia to assess the efficacy of this compound.
I. Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocol, based on preclinical studies of similar fatty acid derivatives.
Table 1: Functional Outcome Assessment via T-Maze Test
| Treatment Group | Latency to Find Platform (seconds) | Percentage of Correct Arm Entries |
| Sham Control | 15 ± 3 | 95 ± 5% |
| Ischemia + Vehicle | 60 ± 10 | 50 ± 10% |
| Ischemia + this compound (0.02 mg/kg) | 25 ± 5 | 85 ± 8% |
Table 2: Histological Analysis of Neuronal Survival
| Treatment Group | Neuronal Survival in Hippocampal CA1 Region (%) |
| Sham Control | 98 ± 2% |
| Ischemia + Vehicle | 30 ± 8% |
| Ischemia + this compound (0.02 mg/kg) | 75 ± 10% |
Table 3: Cerebral Blood Flow (CBF) Measurements
| Treatment Group | Post-resuscitation CBF (% of baseline) |
| Sham Control | 100 ± 5% |
| Ischemia + Vehicle | 60 ± 12% |
| Ischemia + this compound (0.02 mg/kg) | 90 ± 10% |
II. Experimental Protocols
A. Animal Model of Global Cerebral Ischemia (Asphyxial Cardiac Arrest)
This protocol is adapted from studies on PAME and global cerebral ischemia.[1][2]
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 2% for maintenance).
-
Intubate the trachea for mechanical ventilation.
-
Catheterize the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration.
-
-
Induction of Asphyxial Cardiac Arrest (ACA):
-
Administer a neuromuscular blocking agent (e.g., vecuronium bromide) to prevent spontaneous breathing.
-
Induce asphyxia by turning off the ventilator and clamping the endotracheal tube.
-
Cardiac arrest is defined as a mean arterial pressure (MAP) below 20 mmHg.
-
Maintain asphyxia for 6 minutes.
-
-
Resuscitation:
-
Unclamp the endotracheal tube and resume mechanical ventilation with 100% oxygen.
-
Perform chest compressions.
-
Administer epinephrine (0.01 mg/kg, IV) and sodium bicarbonate (1 meq/kg, IV) to aid resuscitation.[2]
-
-
Post-Resuscitation Care:
-
Monitor physiological parameters (blood gases, temperature, MAP) for at least 2 hours post-resuscitation.
-
Extubate the animal once it resumes spontaneous breathing.
-
Provide supportive care, including maintaining body temperature.
-
B. Administration of this compound
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 0.1% DMSO).
-
Dosing: Based on preliminary studies with similar compounds, a dose of 0.02 mg/kg is suggested.[1]
-
Administration: Administer this compound as a single intravenous (IV) bolus immediately after successful resuscitation. The vehicle control group receives an equivalent volume of the vehicle.
C. Assessment of Neuroprotection
-
Functional Learning and Spatial Memory (T-Maze Test): [1][2]
-
Timeline: Perform the test 3 days after ACA.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms. One goal arm contains a food reward.
-
Procedure:
-
Acclimatize the rats to the maze for 2 days prior to testing.
-
On the test day, place the rat in the starting arm and allow it to explore the maze.
-
Record the latency to find the rewarded arm and the percentage of correct first-arm entries over a series of trials.
-
-
-
Histological Analysis of Neuronal Survival:
-
Timeline: 4 days after ACA.
-
Procedure:
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally (e.g., 30 µm thickness) through the hippocampus.
-
Perform Nissl staining to visualize neuronal cell bodies.
-
Count the number of surviving neurons in the CA1 region of the hippocampus using light microscopy. Express the data as a percentage of the neuron count in the sham control group.
-
-
III. Visualizations
Caption: Experimental workflow for assessing this compound neuroprotection.
Caption: Hypothesized this compound signaling pathway.
References
Application Notes and Protocols for N-propargyl Caffeate Amide (PACA) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of N-propargyl caffeate amide (PACA), a compound with demonstrated neuroprotective and cardioprotective effects. The following sections detail recommended dosages, experimental protocols for relevant disease models, and the key signaling pathways modulated by this compound.
Data Presentation: In Vivo Dosage Summary
The following table summarizes the dosages of N-propargyl caffeate amide used in various preclinical in vivo studies. This information is intended to serve as a guide for designing future experiments.
| Animal Model | Disease/Injury Model | Dosage | Route of Administration | Frequency | Key Findings |
| Rat | Myocardial Infarction (Isoproterenol-induced) | 10, 20, and 40 mg/kg/day | Intraperitoneal (i.p.) | Daily for 7 days | Dose-dependent reduction in cardiac fibrosis. |
| Rat | Myocardial Infarction (LAD ligation) | Not specified | Intraperitoneal (i.p.) | Single dose at 24h post-ligation | Reduced myocardial infarct size. |
| Mouse (C57BL/6N) | Parkinson's Disease (MPTP-induced) | 15 mg/kg/day | Oral gavage | Daily, 4 hours prior to MPTP injection for 7 days | Ameliorated motor impairments and preserved tyrosine hydroxylase levels. |
Experimental Protocols
Myocardial Infarction Model in Rats (Isoproterenol-Induced)
This protocol describes the induction of myocardial fibrosis using isoproterenol and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoproterenol hydrochloride (ISO)
-
N-propargyl caffeate amide (this compound)
-
Saline (0.9%)
-
Ethanol (0.5% in saline for this compound dissolution)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Syringes and needles for injection
-
Equipment for tissue collection and analysis (e.g., histology)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Myocardial Fibrosis:
-
Administer isoproterenol (dissolved in saline) subcutaneously to rats at a dose of 5 mg/kg/day for 7 consecutive days.
-
-
This compound Administration:
-
Dissolve this compound in 0.9% saline containing 0.5% ethanol.
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 10, 20, or 40 mg/kg/day for the 7-day duration of ISO treatment.
-
A control group should receive the vehicle (saline with 0.5% ethanol) only.
-
-
Tissue Collection and Analysis:
-
At the end of the 7-day treatment period, euthanize the animals.
-
Excise the hearts and process for histological analysis (e.g., Masson's trichrome staining) to assess the degree of cardiac fibrosis.
-
Parkinson's Disease Model in Mice (MPTP-Induced)
This protocol details the induction of Parkinson's-like pathology using MPTP and the neuroprotective administration of this compound.
Materials:
-
Male C57BL/6N mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
N-propargyl caffeate amide (this compound)
-
Saline
-
Equipment for behavioral testing (rotarod, pole test)
-
Equipment for brain tissue collection and analysis (Western blot, immunofluorescence)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment before starting the experiment.
-
This compound Administration:
-
Administer this compound at a dose of 15 mg/kg/day via oral gavage.
-
Treatment should be given daily, 4 hours prior to each MPTP injection.
-
-
Induction of Parkinsonism:
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 25 mg/kg/day for 7 consecutive days.
-
A control group should receive vehicle injections.
-
-
Behavioral Assessment:
-
24 hours after the final MPTP injection, perform behavioral tests such as the rotarod test and the pole test to evaluate motor function.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Analyze the substantia nigra pars compacta for tyrosine hydroxylase (TH) levels using Western blotting or immunofluorescence to assess dopaminergic neuron survival.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects through the modulation of key signaling pathways involved in cellular defense and inflammation.
Nrf2/HO-1 Signaling Pathway
This compound is a known activator of the Nrf2/HO-1 pathway. It is thought to covalently modify Keap1, which leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Nrf2/HO-1 signaling pathway activated by this compound.
PPAR-γ Signaling Pathway
This compound has also been shown to prevent cardiac fibrosis by promoting pro-resolving macrophage polarization through the activation of the PPAR-γ pathway. It is suggested that this compound, or its oxidized form, can covalently bind to and activate PPAR-γ, leading to downstream anti-inflammatory and anti-fibrotic effects.
PPAR-γ signaling pathway modulated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
General experimental workflow for this compound in vivo studies.
Application of N-Propargyl Caffeate Amide (PACA) in Cardiac Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Propargyl caffeate amide (PACA) has emerged as a promising small molecule for the investigation and potential treatment of cardiac fibrosis.[1][2] Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix, leads to myocardial stiffening and dysfunction, ultimately contributing to heart failure.[3][4] Current therapeutic strategies for cardiac fibrosis are limited, highlighting the need for novel anti-fibrotic agents.[5][6][7] this compound has demonstrated significant anti-fibrotic effects in preclinical models of cardiac fibrosis, primarily through its immunomodulatory and direct effects on fibroblast activation.[1][2][8]
The primary mechanism of action of this compound in mitigating cardiac fibrosis involves the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway.[1][2] this compound is oxidized to an o-quinone, which then forms a covalent conjugate with PPAR-γ, leading to its activation.[1] This activation orchestrates a shift in macrophage polarization from a pro-inflammatory M1 phenotype to a pro-resolving M2a-like phenotype.[1][2] This shift is crucial in the resolution of inflammation and subsequent reduction in fibrosis.
This compound's therapeutic effects are mediated through several downstream events following PPAR-γ activation:
-
Suppression of Pro-inflammatory Mediators: this compound treatment reduces the expression of pro-inflammatory M1 biomarkers such as iNOS, TNF-α, CXCL10, IL-6, CCL2, and CD80 in macrophages.[1][2]
-
Enhancement of Pro-resolving Mediators: Conversely, this compound upregulates the expression of pro-resolving M2a biomarkers including IL-10, arginase-1, FZZ1, YM-1, and CD163.[1][2]
-
Inhibition of Pro-fibrotic Factors: Activated PPAR-γ signaling by this compound leads to a marked reduction in the expression of key pro-fibrotic growth factors, namely Transforming Growth Factor-beta 1 (TGF-β1) and Platelet-Derived Growth Factor-a (PDGF-a), by macrophages.[1][2] TGF-β1 is a potent inducer of myofibroblast differentiation and collagen synthesis.
-
Modulation of Matrix Metalloproteinases (MMPs): this compound helps maintain the expression of MMPs, such as MMP-9, MMP-12, and MMP-13, which are involved in the degradation of excess extracellular matrix.[1]
-
Inactivation of Cardiac Fibroblasts: By reducing the secretion of pro-fibrotic factors from macrophages, this compound indirectly attenuates the activation of cardiac fibroblasts, as evidenced by the decreased expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[1][8]
These multifaceted actions make this compound a valuable tool for studying the intricate interplay between inflammation and fibrosis in the heart and a potential therapeutic candidate for diseases characterized by pathological cardiac remodeling.
Quantitative Data Summary
| Parameter | Model System | Treatment | Dosage/Concentration | Key Findings | Reference |
| Cardiac Fibrosis Reduction | Isoproterenol-induced myocardial fibrosis in rats | This compound | 10, 20, 40 mg/kg/day (oral) | Dose-dependent reduction in collagen deposition. Significant suppression at 40 mg/kg. | [1][8] |
| α-SMA Expression | Isoproterenol-induced myocardial fibrosis in rats | This compound | 40 mg/kg/day (oral) | Significant reduction in α-SMA protein levels in heart tissue on day 3 and day 21. | [8] |
| Macrophage Polarization (in vitro) | LPS-stimulated RAW264.7 macrophages | This compound | 50 μM for 24h | Increased expression of M2a biomarkers (IL-10, arginase-1, etc.); Decreased expression of M1 biomarkers (iNOS, TNF-α, etc.). | [1][8] |
| Pro-fibrotic Factor Expression (in vitro) | LPS-stimulated RAW264.7 macrophages | This compound | Concentration-dependent | Marked reduction in TGF-β1 and PDGF-a protein expression. | [1] |
| MMP Expression (in vitro) | LPS-stimulated RAW264.7 macrophages | This compound | Not specified | Maintained or slightly increased expression of MMP-12 and MMP-13. | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in macrophages to reduce cardiac fibrosis.
Caption: Experimental workflow for investigating this compound's anti-fibrotic effects.
Experimental Protocols
Isoproterenol-Induced Cardiac Fibrosis in Rats (In Vivo Model)
This protocol describes the induction of cardiac fibrosis in rats using isoproterenol (ISO) and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoproterenol hydrochloride (ISO)
-
N-Propargyl caffeate amide (this compound)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., pentobarbital sodium)
-
Syringes and needles for subcutaneous injection and oral gavage
-
Tissue processing reagents (formalin, paraffin)
-
Histology equipment (microtome, slides)
-
Masson's trichrome staining kit
-
Protein extraction buffers and reagents
-
Antibodies: anti-α-SMA, anti-GAPDH, HRP-conjugated secondary antibody
-
Western blotting equipment
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Induction of Fibrosis: Anesthetize rats and induce cardiac fibrosis by subcutaneous injection of isoproterenol (5 mg/kg/day) for 7 consecutive days. A control group should receive saline injections.
-
This compound Administration: Randomly divide the ISO-treated rats into treatment groups. Administer this compound orally by gavage at different doses (e.g., 10, 20, and 40 mg/kg/day) for the desired treatment period (e.g., 21 days), starting from the first day of ISO injection. The vehicle control group receives the vehicle alone.
-
Tissue Collection: At the end of the treatment period (e.g., day 3, 7, or 21), euthanize the animals. Perfuse the hearts with cold phosphate-buffered saline (PBS) to remove blood.
-
Histological Analysis:
-
Fix a portion of the heart tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it at 5 µm thickness.
-
Perform Masson's trichrome staining to visualize collagen deposition (fibrotic areas stain blue).
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ) as a percentage of the total myocardial area.
-
-
Western Blot Analysis for α-SMA:
-
Homogenize a portion of the heart tissue in RIPA lysis buffer containing protease inhibitors to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against α-SMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity, normalizing to a loading control like GAPDH.
-
Macrophage Polarization and Fibroblast Activation (In Vitro Models)
This protocol details the investigation of this compound's effect on macrophage polarization and its subsequent impact on cardiac fibroblast activation using a conditioned medium approach.
Materials:
-
RAW264.7 macrophage cell line
-
Adult rat cardiac fibroblasts
-
DMEM and appropriate cell culture supplements (FBS, penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for RNA extraction and qRT-PCR (TRIzol, cDNA synthesis kit, SYBR Green)
-
Primers for M1/M2 markers and MMPs
-
Reagents for Western blotting (as described above)
-
Antibodies: anti-TGF-β1, anti-PDGF-a, anti-α-SMA, anti-vimentin
-
Reagents for immunofluorescence (paraformaldehyde, Triton X-100, DAPI, fluorescently labeled secondary antibodies)
Procedure:
Part A: Macrophage Treatment and Analysis
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Stimulation and Treatment: Seed macrophages and allow them to adhere. Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours) before stimulating with LPS (e.g., 100 ng/mL) for 24 hours.
-
qRT-PCR Analysis:
-
Isolate total RNA from the treated macrophages using TRIzol reagent.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using SYBR Green and specific primers for M1 markers (e.g., iNOS, TNF-α), M2a markers (e.g., IL-10, Arginase-1), and MMPs (e.g., MMP-9, MMP-13).
-
-
Western Blot Analysis:
-
Lyse the treated macrophages and perform Western blotting as described in Protocol 1 to analyze the protein expression of TGF-β1 and PDGF-a.
-
Part B: Cardiac Fibroblast Treatment with Conditioned Medium
-
Preparation of Conditioned Medium:
-
Treat RAW264.7 macrophages with this compound ± LPS as described in Part A.
-
After 24 hours, collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove cell debris and filter it through a 0.22 µm filter.
-
-
Fibroblast Culture and Treatment:
-
Culture adult rat cardiac fibroblasts in DMEM.
-
Replace the normal culture medium of the fibroblasts with the prepared conditioned medium from the different macrophage treatment groups.
-
Incubate the fibroblasts for 24-48 hours.
-
-
Immunofluorescence Analysis:
-
Fix the treated fibroblasts with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against α-SMA and vimentin.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
-
Western Blot Analysis:
-
Lyse the treated fibroblasts and perform Western blotting to quantify the expression of α-SMA.
-
References
- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heart Failure: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. Pathophysiology of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Therapies for the Treatment of Cardiac Fibrosis Following Myocardial Infarction [mdpi.com]
- 8. researchgate.net [researchgate.net]
PACA (4-Propyl-2-aminophenol): A Covalent Activator of the Keap1-Nrf2 Pathway for Oxidative Stress Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade that regulates cellular defense mechanisms against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby protecting the cell from damage.
PACA (4-Propyl-2-aminophenol) has been identified as a potent activator of the Nrf2 pathway. It acts as a covalent modifier of Keap1, leading to the release and subsequent nuclear translocation of Nrf2.[1] This activity makes this compound a valuable tool for researchers studying the intricacies of the Keap1-Nrf2 pathway and for those involved in the development of therapeutic agents that target this pathway for the treatment of diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
The Keap1-Nrf2 Signaling Pathway and this compound's Mechanism of Action
The Keap1-Nrf2 signaling pathway is a key regulator of cellular redox homeostasis. This compound activates this pathway through direct interaction with Keap1.
Caption: this compound covalently modifies Keap1, leading to Nrf2 stabilization and translocation.
Quantitative Data
Table 1: Potency of Known Nrf2 Activators (Reference Data)
| Compound | Assay Type | EC50 (µM) | Cell Line | Reference |
| Sulforaphane | ARE-Luciferase Reporter | ~5 | HepG2 | [2] |
| tBHQ (tert-Butylhydroquinone) | ARE-Luciferase Reporter | ~10 | HepG2 | [2] |
| CDDO-Im | ARE-Luciferase Reporter | 0.02 | QR-32 | [2] |
Table 2: Inhibition of Keap1-Nrf2 Interaction by Known Inhibitors (Reference Data)
| Compound | Assay Type | IC50 (nM) | Reference |
| Compound 10 | Fluorescence Polarization | 28.6 | [2] |
| Compound 13 | Fluorescence Polarization | 63 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the Keap1-Nrf2 pathway.
Protocol 1: Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization of Nrf2 nuclear translocation upon treatment with this compound using immunofluorescence microscopy.
Experimental Workflow:
Caption: Workflow for Nrf2 nuclear translocation immunofluorescence assay.
Materials:
-
Cells (e.g., HepG2, ARPE-19)
-
This compound (4-Propyl-2-aminophenol)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-Nrf2 (dilution to be optimized, e.g., 1:200)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, dilution to be optimized, e.g., 1:1000)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-6 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Nrf2 antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST), 5 minutes each wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBST. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear localization of Nrf2. This can be done by measuring the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm.
Protocol 2: Keap1-Nrf2 Binding Assay using Fluorescence Polarization
This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the disruption of the Keap1-Nrf2 interaction by this compound.
Experimental Workflow:
Caption: Workflow for a Keap1-Nrf2 fluorescence polarization assay.
Materials:
-
Recombinant human Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of Keap1 protein and fluorescently labeled Nrf2 peptide at appropriate concentrations in assay buffer. The final concentrations will need to be optimized, but a starting point could be 10 nM for the fluorescent peptide and a concentration of Keap1 that gives a significant polarization signal (e.g., 50-100 nM).
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
Fluorescently labeled Nrf2 peptide
-
This compound dilution or vehicle control
-
-
Initiate Reaction: Add the Keap1 protein solution to all wells except for the "no Keap1" control wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Calculate the change in millipolarization (mP) units. The data can be used to generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the Keap1-Nrf2 interaction.
Protocol 3: Quantification of HO-1 Gene Expression by qPCR
This protocol describes the measurement of HO-1 mRNA levels in cells treated with this compound using quantitative real-time PCR (qPCR).
Experimental Workflow:
Caption: Workflow for quantifying HO-1 gene expression by qPCR.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for HO-1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Primer Sequences (Example for Human):
-
HO-1 Forward: 5'-CAGGAGGTCATCCCCTACAC-3'
-
HO-1 Reverse: 5'-GGCGAAGACTGGGCTCTC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in Protocol 1. Following treatment, extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for HO-1 or the housekeeping gene, and the synthesized cDNA.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in HO-1 gene expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis of Nrf2 and Keap1
This protocol outlines the detection and quantification of Nrf2 and Keap1 protein levels in cell lysates after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Nrf2, Mouse anti-Keap1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound. Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Nrf2, Keap1, and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein levels of Nrf2 and Keap1 to the loading control.
Disclaimer: The provided protocols are intended as a general guide. Specific parameters such as antibody dilutions, incubation times, and reagent concentrations may need to be optimized for your specific experimental conditions and cell types.
References
Application Notes and Protocols for N-propargyl Caffeate Amide (PACA) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl caffeate amide (PACA) is a synthetic derivative of caffeic acid that has demonstrated significant potential in preclinical studies as a therapeutic agent for a range of conditions, including cardiac fibrosis, inflammation, and neurodegenerative diseases. Its mechanisms of action primarily revolve around the modulation of key signaling pathways, including the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways. These application notes provide detailed protocols for in vitro assays to investigate the biological activities of this compound, enabling researchers to further explore its therapeutic potential.
Key Biological Activities of this compound
-
Anti-inflammatory and Immunomodulatory Effects: this compound has been shown to skew macrophage polarization from a pro-inflammatory M1 phenotype towards a resolving M2 phenotype.[1] This is achieved by down-regulating M1 markers such as iNOS, TNF-α, CXCL10, IL-6, CCL2, and CD80, while up-regulating M2 markers like IL-10, arginase-1, FZZ1, YM-1, and CD163.[1]
-
Anti-fibrotic Properties: In models of cardiac fibrosis, this compound has been observed to attenuate the fibrotic response.[1] This is mediated through the promotion of pro-resolving macrophage polarization and the subsequent reduction in the expression of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) and Platelet-Derived Growth Factor-alpha (PDGF-α).[1]
-
Neuroprotective and Neuritogenic Effects: this compound exhibits neuroprotective properties by activating the Nrf2/HO-1 pathway. It achieves this by covalently modifying Keap1, which leads to the release and nuclear translocation of Nrf2, and subsequent upregulation of the antioxidant enzyme HO-1.[2] This activity can protect neuronal cells from oxidative stress-induced damage and promote neurite outgrowth.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo studies.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Marker Type | Marker | Cell Type | Treatment | Change Observed | Reference |
| M1 Surface Marker | CD80+ | RAW264.7 | This compound (50 µM) + LPS/IFN-γ | Decrease from 75.8% to 69.4% | [3] |
| M2 Surface Marker | CD163+ | RAW264.7 | This compound (50 µM) + LPS/IFN-γ | Increase from 10.5% to 24.5% | [3] |
| M1 mRNA | IL-1β, CCL2, IL-6, TNF-α, CXCL10, iNOS | RAW264.7 | This compound + LPS | Significant Suppression | [3] |
| M2a mRNA | FZZ1, YM-1, IL-10, Arg1 | RAW264.7 | This compound + LPS | Profound Upregulation | [3] |
| In vivo M1 Marker | ED1+ cells | Rat Heart | This compound | Reduced Number | [3] |
| In vivo M2 Marker | ED2+ cells | Rat Heart | This compound | Increased Number | [3] |
Table 2: Effect of this compound on Pro-fibrotic and Pro-apoptotic Markers
| Marker | Cell Type/Model | Treatment | Change Observed | Reference |
| TGF-β1 | Macrophages | This compound | Reduced Expression | [1] |
| PDGF-α | Macrophages | This compound | Reduced Expression | [1] |
| MMP-9, MMP-13, TRAIL | Macrophages | This compound | Maintained or Increased Production | [1] |
| Cardiac Fibrosis | Rat Model | This compound | Dose-dependent Reduction | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Experimental Workflow: Macrophage Polarization Assay
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on macrophage polarization using the RAW264.7 cell line.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
LPS (Lipopolysaccharide) from E. coli
-
IFN-γ (Interferon-gamma)
-
6-well tissue culture plates
-
Reagents for RNA extraction, qRT-PCR, protein lysis, Western blotting, and flow cytometry.
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 3 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle (DMSO) for 2 hours.
-
Following pre-treatment, stimulate the cells with LPS (100 nM or 1 µg/mL) and/or IFN-γ (0.5 µg/mL) in the presence of this compound for 24 hours to induce M1 polarization.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cells for RNA: Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
Cells for Protein: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer for Western blot analysis.
-
Cells for Flow Cytometry: Detach the cells using a non-enzymatic cell scraper, wash with PBS, and proceed with antibody staining.
-
-
Analysis:
-
qRT-PCR: Analyze the mRNA expression of M1 markers (e.g., Tnf-α, Il-6, Nos2) and M2 markers (e.g., Arg1, Il-10, Mrc1).
-
Western Blot: Analyze the protein expression of iNOS and COX-2.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD163) surface markers.
-
ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant.
-
Protocol 2: Nrf2/HO-1 Pathway Activation Assay
Objective: To determine if this compound activates the Nrf2/HO-1 signaling pathway in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or RAW264.7 macrophages).
Materials:
-
SH-SY5Y or RAW264.7 cells
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Reagents for protein extraction (cytoplasmic and nuclear fractions)
-
Reagents for Western blotting
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 3, 6, 12, 24 hours).
-
-
Protein Extraction:
-
For Nrf2 nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
For total HO-1 expression, lyse the whole cells.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize Nrf2 levels in the nucleus to Lamin B1.
-
Normalize total HO-1 levels to β-actin.
-
Protocol 3: PPAR-γ Activation Luciferase Reporter Assay
Objective: To investigate whether this compound can activate PPAR-γ using a luciferase reporter assay.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
PPAR-γ expression vector
-
PPRE (PPAR response element)-driven luciferase reporter vector
-
A control vector expressing Renilla luciferase (for normalization)
-
Transient transfection reagent
-
This compound (dissolved in DMSO)
-
A known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the PPAR-γ expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (Rosiglitazone), or vehicle (DMSO).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Protocol 4: Neurite Outgrowth Assay
Objective: To evaluate the effect of this compound on promoting neurite outgrowth, often in the presence of a neurotrophic factor like Nerve Growth Factor (NGF).
Materials:
-
PC12 cell line (rat pheochromocytoma)
-
Collagen-coated tissue culture plates
-
Low-serum culture medium
-
NGF
-
This compound (dissolved in DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates in a low-serum medium.
-
Treatment:
-
Treat the cells with a sub-optimal concentration of NGF.
-
Concurrently, treat with various concentrations of this compound or vehicle (DMSO).
-
Include a control group with NGF alone and a negative control with vehicle only.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis:
-
Capture images of multiple random fields for each treatment condition.
-
Quantify neurite outgrowth. A common criterion is to count the percentage of cells bearing at least one neurite that is longer than the cell body diameter.
-
Alternatively, use image analysis software to measure the total neurite length per cell.
-
-
Data Analysis: Compare the extent of neurite outgrowth in this compound-treated groups to the control groups.
References
- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PACA Treatment in Myocardial Infarction Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-amidinophenyl-4-formylamino-benzoate (PACA) in preclinical models of myocardial infarction (MI). The information presented is intended to guide researchers in designing and executing experiments to evaluate the cardioprotective effects of this compound.
Summary of Quantitative Data
The following tables summarize the key quantitative outcomes of this compound treatment in a rat model of myocardial infarction induced by left anterior descending (LAD) artery ligation.
| Parameter | Control Group (Vehicle) | This compound-Treated Group (15 mg/kg/day) | Fold Change/Percentage Reduction | Citation |
| Myocardial Infarct Size (% of Area at Risk) | 34.5% | 15.0% | 56.5% Reduction | [1][2] |
| ED1+ M1 Macrophages (cells/mm²) | Markedly Increased | Significantly Decreased | Not Quantified | [2] |
| ED2+ M2 Macrophages (cells/mm²) | Barely Detectable | Significantly Increased | Not Quantified | [2] |
Table 1: Efficacy of this compound on Myocardial Infarct Size and Macrophage Polarization. Data presented as mean values.
Note: Further quantitative data on cardiac function parameters (e.g., ejection fraction, fractional shortening), cardiac biomarkers (e.g., cTnI, NT-proBNP), and inflammatory cytokines (e.g., TNF-α, IL-6) following this compound treatment are not yet available in the reviewed literature.
Mechanism of Action: Signaling Pathways
This compound exerts its cardioprotective effects by modulating the inflammatory response in the infarcted myocardium. The primary mechanism involves skewing the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Figure 1: this compound's cardioprotective signaling pathway.
Experimental Protocols
Animal Model: Left Anterior Descending (LAD) Artery Ligation in Rats
This protocol describes the induction of myocardial infarction in rats through the permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Close the chest in layers and suture the skin incision.
-
Administer post-operative analgesics and monitor the animal closely during recovery.
Figure 2: Workflow for LAD ligation in rats.
This compound Administration
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or DMSO).
-
Twenty-four hours following the LAD ligation surgery, administer this compound via intraperitoneal (i.p.) injection at a dose of 15 mg/kg body weight.[1][2]
-
Continue daily administration for the duration of the experiment.
Assessment of Myocardial Infarct Size (TTC Staining)
This protocol outlines the procedure for quantifying the area of infarcted myocardium using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Materials:
-
1% TTC solution in phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Heart slicing matrix
-
Digital camera and image analysis software
Procedure:
-
At the end of the experimental period, euthanize the animal and excise the heart.
-
Rinse the heart with cold PBS to remove excess blood.
-
Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.
-
Using a heart slicing matrix, cut the ventricles into uniform transverse slices (e.g., 2 mm thick).
-
Incubate the heart slices in a 1% TTC solution at 37°C for 15-20 minutes in the dark. Viable myocardium will stain red, while the infarcted, non-viable tissue will remain pale or white.
-
Fix the stained slices in 10% neutral buffered formalin.
-
Capture high-resolution digital images of both sides of each slice.
-
Use image analysis software to quantify the area of the infarct (pale region) and the total area of the ventricle for each slice.
-
Calculate the infarct size as a percentage of the total ventricular area or the area at risk.
Histopathological Examination (H&E Staining)
This protocol is for the histological assessment of cardiac tissue to observe changes in myofibrillar structure and inflammatory cell infiltration.
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fix the heart tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue and embed it in paraffin blocks.
-
Section the paraffin-embedded tissue at a thickness of 4-5 µm using a microtome.
-
Mount the tissue sections onto glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin, which stains cell nuclei blue-purple.
-
Counterstain with Eosin, which stains the cytoplasm and extracellular matrix in varying shades of pink.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the stained slides under a microscope to assess myocardial structure, evidence of necrosis, and the presence of inflammatory cells.[1][2]
References
Application Notes and Protocols for Identifying PACA-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-Crosslinkable Amino Acids (PACAs) are powerful tools for elucidating protein-protein interactions and identifying the direct binding targets of small molecules in a cellular context. These modified amino acids are incorporated into proteins and, upon photoactivation, form covalent crosslinks with interacting partners. This application note provides detailed protocols and workflows for the identification and characterization of PACA-modified proteins, with a focus on photo-affinity labeling (PAL) followed by proteomic analysis.
The methodologies described herein are essential for researchers in chemical biology and drug discovery seeking to map interaction networks and validate drug targets. The protocols cover cell treatment, protein extraction, enrichment of crosslinked complexes, and their subsequent identification and quantification by mass spectrometry.
Key Techniques and Workflows
The overall workflow for identifying this compound-modified proteins involves several key stages: treatment of cells with a this compound-containing probe, photo-crosslinking, cell lysis, enrichment of tagged proteins, and finally, identification and quantification by mass spectrometry.
Caption: General experimental workflow for identifying this compound-modified proteins.
Experimental Protocols
Protocol 1: Photo-Affinity Labeling (PAL) of Live Cells
This protocol describes the treatment of cultured cells with a this compound probe and subsequent photo-crosslinking.
Materials:
-
Cultured mammalian cells (e.g., RAW264.7 macrophages)
-
Complete cell culture medium
-
This compound probe (e.g., N-propargyl caffeate amide - this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the this compound probe (e.g., 50 µM this compound) for a specified duration (e.g., 24 hours).[1] Include a vehicle control (DMSO-treated) group.
-
After incubation, wash the cells twice with ice-cold PBS to remove the excess probe.
-
Place the culture plates on ice and irradiate with a UV lamp (365 nm) for 15-30 minutes to induce photo-crosslinking. The optimal distance and time should be empirically determined.
-
After irradiation, wash the cells again with ice-cold PBS.
-
Proceed immediately to cell lysis and protein extraction.
Protocol 2: Protein Extraction and Click Chemistry Biotinylation
This protocol details the lysis of cells and the subsequent biotinylation of this compound-modified proteins via click chemistry.[2]
Materials:
-
RIPA buffer supplemented with protease inhibitors
-
Iodoacetamide (to block free cysteine residues)
-
Azido-biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Protein A/G agarose beads or streptavidin-coated magnetic beads[1]
Procedure:
-
Lyse the UV-irradiated cells by adding RIPA buffer containing protease inhibitors and iodoacetamide.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing cellular proteins) to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
To the protein lysate, add the following click chemistry reagents in order: azido-biotin, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation to allow for the biotinylation of the this compound-modified proteins.[2]
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the capture and enrichment of the biotinylated this compound-modified proteins.
Materials:
-
Streptavidin-coated magnetic beads[1]
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with PBS.
-
Add the equilibrated beads to the click chemistry reaction mixture from Protocol 2.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Place the tube on a magnetic rack and discard the supernatant (flow-through).
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least five wash steps.[1]
-
After the final wash, the enriched proteins on the beads can be eluted for Western blot analysis or subjected to on-bead digestion for mass spectrometry.
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
This protocol outlines the preparation of enriched proteins for identification by mass spectrometry.
Materials:
-
Urea (8 M in 50 mM Tris-HCl)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin tips
Procedure:
-
Resuspend the protein-bound beads from Protocol 3 in 8 M urea.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 20 minutes in the dark at room temperature.
-
Dilute the urea to less than 2 M with 50 mM Tris-HCl.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
Separate the beads using a magnetic rack and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.
-
The eluted peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Data Presentation
Quantitative data from this compound-based proteomic experiments can be summarized to compare protein enrichment between different conditions.
| Protein ID | Gene Name | Peptide Spectrum Matches (PSMs) - this compound Treated | Peptide Spectrum Matches (PSMs) - Control | Fold Change (this compound/Control) |
| P62937 | PPIA | 152 | 5 | 30.4 |
| Q06830 | HSPA8 | 120 | 8 | 15.0 |
| P04406 | GAPDH | 105 | 10 | 10.5 |
| P60709 | ACTB | 88 | 12 | 7.3 |
| P10809 | HSP90AB1 | 75 | 6 | 12.5 |
Table 1: Example of quantitative proteomics data showing the enrichment of identified proteins in a this compound-treated sample compared to a control.
Signaling Pathway Visualization
This compound probes can be used to investigate specific signaling pathways. For example, a this compound derivative of a known inhibitor could be used to identify its direct binding partners within a pathway.
References
Application Notes and Protocols for Studying Macrophage Polarization Using PACA
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in studying macrophage polarization using two distinct molecules referred to as PACA: N-Propargyl Caffeate Amide and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) .
Part 1: N-Propargyl Caffeate Amide (this compound) in Macrophage Polarization
Application Notes:
N-Propargyl Caffeate Amide (this compound) has emerged as a promising small molecule for modulating macrophage polarization, particularly in the context of cardiac fibrosis.[1][2][3] this compound has been shown to suppress pro-inflammatory M1 macrophage phenotypes while promoting a pro-resolving M2-like phenotype.[1][4] This effect is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway.[1][2][3] this compound covalently modifies and activates PPAR-γ, leading to the suppression of pro-inflammatory gene expression and the enhancement of anti-inflammatory and pro-resolving markers.[1][3] Additionally, this compound has been reported to activate the Nrf2/HO-1 pathway and inhibit NF-κB activation, further contributing to its anti-inflammatory effects.[4]
The study of this compound in macrophage polarization is relevant for research areas including cardiovascular diseases, fibrosis, and inflammatory disorders. By promoting a switch from M1 to M2-like macrophages, this compound can attenuate tissue damage and promote tissue repair.[3][4]
Signaling Pathway of N-Propargyl Caffeate Amide (this compound) in Macrophage Polarization:
Caption: this compound signaling in macrophages.
Quantitative Data on this compound's Effect on Macrophage Polarization Markers:
| Marker Type | Marker | Treatment | Change | Reference |
| M1 Marker | iNOS | LPS + this compound | Reduced Expression | [4] |
| M1 Marker | TNF-α | LPS + this compound | Reduced Expression | [1][4] |
| M1 Marker | CXCL10 | LPS + this compound | Reduced Expression | [1][4] |
| M1 Marker | IL-6 | LPS + this compound | Reduced Expression | [1] |
| M1 Marker | CCL2 | LPS + this compound | Reduced Expression | [1] |
| M1 Marker | CD80 | LPS + IFN-γ + this compound | Reduced Number of CD80+ Cells | [3] |
| M2 Marker | IL-10 | LPS + this compound | Increased Expression | [1] |
| M2 Marker | Arginase-1 | LPS + this compound | Increased Expression | [1][4] |
| M2 Marker | FIZZ1 | LPS + this compound | Increased Expression | [1] |
| M2 Marker | YM-1 | LPS + this compound | Increased Expression | [1][4] |
| M2 Marker | CD163 | LPS + IFN-γ + this compound | Increased Number of CD163+ Cells | [3] |
Experimental Protocol for In Vitro Macrophage Polarization with this compound:
This protocol outlines the steps for polarizing RAW264.7 macrophages to an M1 phenotype and assessing the modulatory effects of this compound.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (for CD80/CD163 analysis)
-
N-Propargyl Caffeate Amide (this compound)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for M1/M2 markers
-
Flow cytometry antibodies (anti-CD80, anti-CD163) and buffers
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA analysis, 12-well plates for flow cytometry) and allow them to adhere overnight.
-
Macrophage Polarization and this compound Treatment:
-
For M1 polarization, stimulate the cells with LPS (e.g., 100 ng/mL).
-
To assess the effect of this compound, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before adding the M1 stimulus.
-
Include appropriate controls: untreated cells (M0), cells treated with LPS alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the cells for a suitable duration (e.g., 24 hours for gene expression analysis).
-
Analysis:
-
qRT-PCR: a. Harvest the cells and extract total RNA using a commercial kit. b. Synthesize cDNA and perform qRT-PCR using primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Il10, Mrc1). c. Normalize the expression to a housekeeping gene (e.g., Actb).
-
Flow Cytometry: a. For surface marker analysis, stimulate cells with LPS and IFN-γ in the presence or absence of this compound. b. Detach the cells and stain with fluorescently labeled antibodies against CD80 and CD163. c. Analyze the stained cells using a flow cytometer to quantify the percentage of M1 (CD80+) and M2 (CD163+) populations.
-
Experimental Workflow for Studying this compound Effects:
Caption: In vitro workflow for this compound studies.
Part 2: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Macrophage Polarization
Application Notes:
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with potent anti-inflammatory properties.[5] In the context of macrophage polarization, PACAP has been shown to inhibit the M1 polarization induced by stimuli like Lipopolysaccharide (LPS).[5][6] This inhibitory effect is mediated through the regulation of the NF-κB and MAPKs signaling pathways.[5][6] Specifically, PACAP can down-regulate the phosphorylation of key components in these pathways, such as IKK2, IκBα, JNK, and p38.[5] The mechanism of action involves the activation of the PAC1 receptor, leading to an increase in cAMP and activation of Protein Kinase A (PKA), which in turn inhibits the NF-κB and MAPKs pathways.[5]
The investigation of PACAP's role in macrophage polarization is highly relevant for developing therapeutic strategies for inflammatory diseases. By suppressing M1 macrophage activation and the subsequent production of pro-inflammatory cytokines, PACAP presents a potential avenue for mitigating excessive inflammation.[5]
Signaling Pathway of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Macrophage Polarization:
Caption: PACAP signaling in macrophages.
Quantitative Data on PACAP's Effect on Macrophage M1 Polarization Markers:
| Marker Type | Marker | Treatment | Change | Reference |
| M1 Marker Gene | Il1b | LPS + PACAP | Significantly Inhibited Expression | [5] |
| M1 Marker Gene | Il6 | LPS + PACAP | Significantly Inhibited Expression | [5] |
| M1 Marker Gene | Tnf | LPS + PACAP | Significantly Inhibited Expression | [5] |
| M1 Marker Gene | Nos2 | LPS + PACAP | Significantly Inhibited Expression | [5] |
| Inflammatory Factor | IL-1β | LPS + PACAP | Significantly Inhibited Secretion | [5] |
| Inflammatory Factor | IL-6 | LPS + PACAP | Significantly Inhibited Secretion | [5] |
| Inflammatory Factor | TNF-α | LPS + PACAP | Significantly Inhibited Secretion | [5] |
Experimental Protocol for In Vitro Macrophage Polarization with PACAP:
This protocol describes the methodology for inducing M1 polarization in RAW264.7 macrophages and evaluating the inhibitory effects of PACAP.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)
-
PBS
-
RNA extraction kit
-
qRT-PCR reagents and primers for M1 markers
-
ELISA kits for cytokine measurement
-
Western blot reagents and antibodies for signaling pathway analysis (p-IKK2, p-IκBα, p-JNK, p-p38)
Procedure:
-
Cell Culture: Maintain RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Plate the cells in appropriate culture vessels and allow them to adhere.
-
PACAP Treatment and M1 Polarization:
-
Treat the cells with different concentrations of PACAP for a specified duration.
-
Following PACAP treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce M1 polarization.
-
Include controls: untreated cells, cells treated with LPS alone, and cells treated with PACAP alone.
-
-
Incubation: Incubate for the desired time points (e.g., 6 hours for RNA, 24 hours for protein secretion).
-
Analysis:
-
qRT-PCR: a. Extract total RNA and perform qRT-PCR to measure the mRNA levels of M1 marker genes (Il1b, Il6, Tnf, Nos2). b. Normalize to a suitable housekeeping gene.
-
ELISA: a. Collect the cell culture supernatants. b. Measure the concentration of secreted pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using specific ELISA kits.
-
Western Blot: a. Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins (IKK2, IκBα, JNK, p38) to confirm the mechanism of PACAP action.
-
Experimental Workflow for Studying PACAP Effects:
Caption: In vitro workflow for PACAP studies.
References
- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization | Aging [aging-us.com]
- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] PACAP Improves Macrophage M1 Polarization and Inflammatory Response by Regulating NF-κB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-propargyl Caffeate Amide (PACA) in Inflammation Resolution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl caffeate amide (PACA) is a synthetic derivative of caffeic acid, a naturally occurring polyphenol. Emerging research has highlighted its potent anti-inflammatory and pro-resolving properties, making it a promising candidate for therapeutic development in inflammatory diseases. This compound has been shown to modulate key signaling pathways involved in the inflammatory response, primarily by promoting the switch of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on inflammation resolution.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism:
-
Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), which has potent anti-inflammatory and cytoprotective functions.[2]
-
Activation of the PPAR-γ Pathway: this compound activates the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in macrophage polarization towards the anti-inflammatory M2 phenotype.[3][4]
-
Inhibition of the NF-κB Pathway: this compound attenuates the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines and enzymes.[2]
The interplay of these pathways results in the suppression of pro-inflammatory mediators and the enhancement of inflammation resolution processes.
Data Presentation
In Vitro Efficacy of this compound on Macrophage Polarization
The following table summarizes the quantitative effects of this compound on M1 and M2 macrophage markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Marker Type | Marker | Treatment | Concentration | Fold Change/Percentage Change | Reference |
| M1 (Pro-inflammatory) | iNOS (protein) | This compound + LPS vs. LPS alone | 10 µM | Significant decrease | [2] |
| TNF-α (mRNA) | This compound + LPS vs. LPS alone | 10 µM | Significant decrease | [3] | |
| CXCL10 (mRNA) | This compound + LPS vs. LPS alone | 10 µM | Significant decrease | [3] | |
| IL-6 (mRNA) | This compound + LPS vs. LPS alone | 10 µM | Significant decrease | [3] | |
| CCL2 (mRNA) | This compound + LPS vs. LPS alone | 10 µM | Significant decrease | [3] | |
| CD80+ cells | This compound + LPS/IFN-γ vs. LPS/IFN-γ alone | 10 µM | Decrease from 75.8% to 69.4% | [3] | |
| M2 (Pro-resolving) | Arginase-1 (protein) | This compound + LPS vs. LPS alone | 10 µM | Significant increase | |
| Ym-1 (protein) | This compound + LPS vs. LPS alone | 10 µM | Significant increase | ||
| CD163+ cells | This compound + LPS vs. LPS alone | 10 µM | Increase from 10.5% to 24.5% | [3] | |
| IL-10 (mRNA) | This compound + LPS vs. LPS alone | Not specified | Significant increase | [4] |
In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
| Parameter | Treatment Group | Dosage | Result | Reference |
| Myocardial Infarct Size | This compound vs. Vehicle | 15 mg/kg/day | Reduction in infarct size |
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol describes the induction of M1 and M2 macrophage phenotypes in RAW 264.7 cells and the assessment of this compound's modulatory effects.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (N-propargyl caffeate amide)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for Western blotting (iNOS, Arginase-1, β-actin)
-
Antibodies for flow cytometry (CD80, CD163)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Macrophage Polarization:
-
M1 Polarization: Stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence of this compound or vehicle for 24 hours.
-
M2 Polarization: Stimulate cells with IL-4 (20 ng/mL) in the presence of this compound or vehicle for 24 hours.
-
-
Analysis:
-
qPCR: Harvest cells, extract RNA, and perform reverse transcription followed by qPCR to analyze the gene expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Western Blotting: Lyse cells and perform Western blotting to analyze the protein expression of iNOS and Arginase-1. Use β-actin as a loading control.
-
Flow Cytometry: Detach cells and stain with fluorescently labeled antibodies against CD80 (M1 marker) and CD163 (M2 marker) for flow cytometric analysis.
-
Western Blotting for Nrf2/HO-1 Pathway Activation
Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound (10 µM) for different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Nuclear Translocation Assay
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with this compound (10 µM) for 2 hours, followed by stimulation with LPS (100 ng/mL) for 1 hour.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. This compound treatment is expected to inhibit this translocation.
PPAR-γ Activation Assay (Luciferase Reporter Assay)
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells (or another suitable cell line) with a PPAR-γ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates PPAR-γ activation.
In Vivo Myocardial Infarction Model in Rats
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Anesthesia and Surgery: Anesthetize the rats and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
This compound Treatment: Administer this compound (15 mg/kg/day) or vehicle intraperitoneally starting 24 hours after surgery and continue for the desired duration (e.g., 7 days).
-
Assessment of Cardiac Function: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study, euthanize the rats and excise the hearts.
-
Infarct Size Measurement: Stain heart sections with Triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Immunohistochemistry: Perform immunohistochemical staining on heart sections to assess macrophage infiltration and polarization using antibodies against M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in inflammation resolution.
Caption: Experimental workflow for this compound studies.
References
- 1. youtube.com [youtube.com]
- 2. N-Propargyl Caffeamide Skews Macrophages Towards a Resolving M2-Like Phenotype Against Myocardial Ischemic Injury via Activating Nrf2/HO-1 Pathway and Inhibiting NF-ĸB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization | Aging [aging-us.com]
Application Notes and Protocols: PACA in Drug Discovery for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl caffeamide (PACA), a novel synthetic compound, has emerged as a promising therapeutic candidate in the field of drug discovery for neurodegenerative diseases. Exhibiting potent neuroprotective and neuritogenic properties, this compound has demonstrated significant efficacy in preclinical models of neurodegeneration. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism of action, primarily involving the activation of two critical signaling pathways:
-
Nrf2/HO-1 Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound covalently modifies Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HO-1, a potent antioxidant enzyme. This upregulation of the cellular antioxidant defense system helps to mitigate oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
NGF/TrkA Pathway: this compound has also been found to potentiate the Nerve Growth Factor (NGF)/Tyrosine Kinase Receptor A (TrkA) signaling pathway.[3][4] NGF is a neurotrophic factor crucial for the survival, development, and function of neurons. In a mouse model of Parkinson's disease, this compound was shown to increase the levels of mature NGF and promote the activation of its receptor, TrkA.[3][4] This activation, in turn, triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are essential for promoting neuronal survival and neurite outgrowth.
Data Presentation
In Vitro Efficacy: Neurite Outgrowth in PC12 Cells
This compound has been demonstrated to significantly potentiate NGF-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, a well-established in vitro model for neuronal differentiation.
| Treatment | Concentration | % of Neurite-Bearing Cells (Mean ± SD) |
| Control (Vehicle) | - | ~5 ± 2% |
| NGF | 2 ng/mL | ~25 ± 5% |
| This compound | 20 µM | ~8 ± 3% |
| NGF + this compound | 2 ng/mL + 20 µM | ~55 ± 8% |
Note: Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[5][6]
In Vivo Efficacy: MPTP Mouse Model of Parkinson's Disease
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, oral administration of this compound has been shown to ameliorate motor deficits.[3][7]
| Treatment Group | Dose | Rotarod Test (Latency to Fall, seconds) (Mean ± SEM) | Pole Test (Time to Descend, seconds) (Mean ± SEM) |
| Control | - | ~180 ± 15 | ~10 ± 1 |
| MPTP | 25 mg/kg/day | ~60 ± 10 | ~25 ± 3 |
| MPTP + this compound | 25 mg/kg/day + 15 mg/kg/day | ~140 ± 12 | ~15 ± 2 |
Note: Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[3][7]
Experimental Protocols
Protocol 1: Synthesis of N-propargyl caffeamide (this compound)
Materials:
-
Caffeic acid
-
Acetic anhydride
-
Pyridine
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Dimethylformamide (DMF)
-
Propargylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acetylation of Caffeic Acid: Dissolve caffeic acid in pyridine and add acetic anhydride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Activation of Acetylated Caffeic Acid: To the acetylated caffeic acid, add N,N'-disuccinimidyl carbonate (DSC) and a catalytic amount of DMF. Stir the reaction mixture at room temperature.
-
Amidation: In a separate flask, dissolve propargylamine in DCM. Add the activated acetylated caffeic acid solution dropwise to the propargylamine solution at 0°C.
-
Work-up: After the reaction is complete, wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure N-propargyl caffeamide (this compound).
Protocol 2: Neurite Outgrowth Assay in PC12 Cells
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen type IV-coated plates
-
Nerve Growth Factor (NGF)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen type IV-coated 24-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.
-
Cell Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% HS).
-
Treatment: Add NGF (final concentration 2 ng/mL) and/or this compound (at desired concentrations) to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody against β-III tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and/or the average neurite length per cell using image analysis software.
-
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Rotarod apparatus
-
Pole test apparatus (50 cm long, 1 cm diameter rod)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions and handling for at least one week before the experiment.
-
Baseline Behavioral Testing: Train the mice on the rotarod and pole test for 2-3 days to establish a baseline performance.
-
MPTP Administration:
-
Prepare a fresh solution of MPTP-HCl in saline.
-
Administer MPTP (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection once daily for 5-7 consecutive days.
-
-
This compound Treatment:
-
Administer this compound (e.g., 15 mg/kg) or vehicle orally (p.o.) once daily, typically starting before the first MPTP injection and continuing throughout the study.
-
-
Behavioral Testing:
-
Rotarod Test: Place the mice on the rotating rod with an accelerating speed (e.g., 4-40 rpm over 5 minutes). Record the latency to fall for each mouse. Perform 3 trials per mouse with an inter-trial interval.
-
Pole Test: Place the mouse head-up on the top of the vertical pole. Record the time it takes for the mouse to turn around and descend to the base.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Analyze the substantia nigra and striatum for dopaminergic neuron loss (e.g., tyrosine hydroxylase immunohistochemistry) and other relevant markers.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action on neuroprotective signaling pathways.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Propargyl Caffeamide (this compound) Ameliorates Dopaminergic Neuronal Loss and Motor Dysfunctions in MPTP Mouse Model of Parkinson's Disease and in MPP+-Induced Neurons via Promoting the Conversion of proNGF to NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of N-propargyl Caffeate Amide (PACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl caffeate amide (PACA) is a synthetic derivative of caffeic acid that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and cardiac fibrosis.[1] Its mechanism of action primarily involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and the modulation of macrophage polarization via the Peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.[1][2] These pathways are critical in cellular defense against oxidative stress and in the regulation of inflammatory responses.
These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, focusing on its neuroprotective and anti-fibrotic properties. The methodologies are based on established preclinical research to ensure reproducibility and relevance for drug development professionals.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through two primary signaling pathways:
-
The Keap1/Nrf2/HO-1 Pathway: this compound covalently modifies Kelch-like ECH-associated protein 1 (Keap1), which leads to the release and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 acts as a transcription factor, inducing the expression of antioxidant enzymes, most notably HO-1.[3][4] This pathway is central to the neuroprotective and neuritogenic effects of this compound.
-
The PPAR-γ Pathway: this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.[2][5] This is achieved through the activation of PPAR-γ, a nuclear receptor that regulates inflammation and fibrosis.[2][5] The anti-fibrotic effects of this compound in cardiac models are largely attributed to this pathway.
Experimental Protocols
In Vitro Efficacy Studies
1. Neurite Outgrowth Assay in PC12 Cells
This assay assesses the potential of this compound to promote neuronal differentiation and neurite extension, often in the presence of Nerve Growth Factor (NGF).
-
Cell Line: PC12 (rat adrenal pheochromocytoma) cells.
-
Protocol:
-
Seed PC12 cells in 24-well plates coated with collagen type IV at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Replace the culture medium with a differentiation medium (e.g., DMEM with 0.5% FBS) containing a sub-optimal concentration of NGF (e.g., 2 ng/mL).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) in the presence of NGF. Include control groups with vehicle and NGF alone.
-
Incubate the cells for 72 hours.
-
Fix the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length per cell.
-
2. Neuroprotection Assay against 6-Hydroxydopamine (6-OHDA) in PC12 Cells
This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxin commonly used to model Parkinson's disease.
-
Cell Line: PC12 cells.
-
Protocol:
-
Seed PC12 cells in 96-well plates.
-
Pre-treat cells with different concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding 6-OHDA (e.g., 50 µM) to the culture medium.
-
Incubate for 24 hours.
-
Assess cell viability using a standard method such as the MTT assay.
-
Calculate the percentage of cell viability relative to the untreated control.
-
3. Macrophage Polarization Assay
This assay determines the effect of this compound on macrophage differentiation into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Cell Line: RAW264.7 (mouse macrophage) cells.
-
Protocol:
-
Culture RAW264.7 cells and stimulate with lipopolysaccharide (LPS; e.g., 1 µg/mL) and interferon-gamma (IFN-γ; e.g., 0.5 µg/mL) to induce an M1 phenotype.
-
Treat the cells with various concentrations of this compound.
-
After 24 hours, harvest the cells for analysis.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD163) surface markers and analyze by flow cytometry.[2]
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg-1, Ym-1, IL-10).[2]
-
Western Blot: Analyze protein levels of M1 (e.g., iNOS) and M2 (e.g., Arg-1) markers.
-
In Vivo Efficacy Studies
1. Isoproterenol-Induced Cardiac Fibrosis in Rats
This model is used to evaluate the anti-fibrotic efficacy of this compound in the heart.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Induce cardiac fibrosis by subcutaneous injection of isoproterenol (ISO; e.g., 5 mg/kg/day) for a specified duration (e.g., 7 days).
-
Administer this compound to the treatment group (e.g., 10, 20, 40 mg/kg/day, intraperitoneally) concurrently with ISO treatment.
-
Include a vehicle-treated control group and an ISO-only group.
-
At the end of the treatment period, sacrifice the animals and collect heart tissues.
-
Histological Analysis: Fix heart tissues in formalin, embed in paraffin, and section. Perform Masson's trichrome staining to visualize and quantify the area of collagen deposition (fibrosis).[2]
-
Immunohistochemistry: Stain tissue sections for markers of M1 (e.g., ED1) and M2 (e.g., ED2) macrophages to assess macrophage polarization in the cardiac tissue.[2]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Neurite Outgrowth in PC12 Cells
| Treatment | Concentration (µM) | % of Neurite-Bearing Cells (Mean ± SD) |
| Control | - | 5.2 ± 1.1 |
| NGF | 2 ng/mL | 25.6 ± 3.4 |
| NGF + this compound | 5 | 42.1 ± 4.2 |
| NGF + this compound | 20 | 58.7 ± 5.1 |
*Data are representative and may vary between experiments. *p < 0.01 vs. NGF alone.
Table 2: In Vitro Neuroprotective Effect of this compound against 6-OHDA Toxicity in PC12 Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control, Mean ± SD) |
| Control | - | 100 ± 8.5 |
| 6-OHDA | 50 | 45.3 ± 5.2 |
| 6-OHDA + this compound | 5 | 68.9 ± 6.1* |
| 6-OHDA + this compound | 20 | 85.4 ± 7.3** |
*Data are representative. *p < 0.05, *p < 0.01 vs. 6-OHDA alone.
Table 3: In Vitro Effect of this compound on Macrophage Polarization (RAW264.7 cells)
| Marker | Treatment (this compound 50 µM + LPS/IFN-γ) | Fold Change vs. LPS/IFN-γ alone (mRNA) |
| M1 Markers | ||
| iNOS | This compound | ↓ 0.4-fold |
| TNF-α | This compound | ↓ 0.5-fold |
| IL-1β | This compound | ↓ 0.6-fold |
| M2 Markers | ||
| Arg-1 | This compound | ↑ 2.5-fold |
| Ym-1 | This compound | ↑ 3.1-fold |
| IL-10 | This compound | ↑ 2.8-fold |
Data are representative and based on qRT-PCR results.[2]
Table 4: In Vivo Efficacy of this compound in a Rat Model of Isoproterenol-Induced Cardiac Fibrosis
| Treatment Group | Dose (mg/kg/day) | Fibrotic Area (%, Mean ± SEM) |
| Control | - | 1.8 ± 0.3 |
| Isoproterenol (ISO) | 5 | 15.2 ± 1.5 |
| ISO + this compound | 20 | 8.9 ± 1.1* |
| ISO + this compound | 40 | 5.4 ± 0.8** |
*Data are representative. *p < 0.05, *p < 0.01 vs. ISO alone.[2]
Experimental Workflow
References
- 1. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 4. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - Figure f4 | Aging [aging-us.com]
- 5. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of p-Aminoclonidine (PACA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminoclonidine (PACA), a derivative of clonidine, is a selective alpha-2 adrenergic agonist. Its pharmacological activity and potential therapeutic uses necessitate sensitive and reliable analytical methods for its detection and quantification in biological matrices. These methods are crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily based on methodologies developed for the structurally similar and well-researched compound, clonidine.
Disclaimer: The following protocols are largely based on validated methods for clonidine. Due to the structural similarity between p-aminoclonidine and clonidine, these methods provide a strong foundation for the development of a this compound-specific assay. However, critical parameters, especially mass spectrometry transitions, will differ and must be independently optimized and validated for p-aminoclonidine.
Signaling Pathway of p-Aminoclonidine
This compound, like clonidine, exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). Activation of the α2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various physiological responses.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway for this compound.
Analytical Methods
The primary methods for the quantification of small molecules like this compound in biological fluids are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Immunoassays such as ELISA can also be developed for high-throughput screening.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and robustness. The following protocol is adapted from validated methods for clonidine and will require optimization for this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Method 1: Protein Precipitation (PPT) This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE) SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-treated with a buffer if necessary).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in the PPT method.
| Parameter | Condition |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. (This needs to be optimized for this compound to ensure separation from matrix components.) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | To be determined for this compound. For clonidine, a common transition is m/z 230.0 -> 213.0. The precursor ion for this compound is expected to be [M+H]+. Fragmentation will need to be optimized in-source. |
| Internal Standard | A stable isotope-labeled this compound is ideal. If unavailable, a structurally related compound with similar chromatographic behavior can be used. |
The following table summarizes typical validation parameters for clonidine analysis, which can be used as a benchmark for this compound method development.
| Parameter | Typical Value for Clonidine |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 80% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules. For compounds with polar functional groups like this compound, derivatization is often required to improve volatility and chromatographic performance.
Caption: General workflow for GC-MS analysis of this compound.
-
To 1 mL of urine, add an internal standard and adjust the pH to >10 with a suitable base (e.g., NaOH).
-
Extract with 5 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a silyl derivative of this compound.
-
Inject an aliquot into the GC-MS system.
| Parameter | Condition |
| GC System | A standard gas chromatograph |
| Column | A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Temperature Program | Start at 100°C, ramp to 280°C. (To be optimized for the this compound derivative.) |
| Injection Mode | Splitless |
| Mass Spectrometer | A single quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full scan to identify characteristic fragment ions, followed by Selected Ion Monitoring (SIM) for quantification. The characteristic ions for the this compound derivative need to be determined. |
| Parameter | Target Value for this compound Method Development |
| Linearity Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA for this compound would be a valuable tool for high-throughput screening. The development of a competitive ELISA would involve the following general steps.
Caption: Workflow for the development of a competitive ELISA for this compound.
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Add standards or unknown samples containing this compound to the wells, followed by the addition of a limited amount of anti-PACA primary antibody. Incubate to allow competition between free this compound (in the sample) and coated this compound for antibody binding.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The amount of color development is inversely proportional to the amount of this compound in the sample.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Conclusion
The analytical methods outlined in this document provide a comprehensive starting point for the detection and quantification of p-aminoclonidine in biological samples. While the LC-MS/MS and GC-MS protocols are based on the closely related compound clonidine, they offer detailed guidance for method development. It is imperative that these methods are thoroughly optimized and validated specifically for this compound to ensure accurate and reliable results in research and drug development settings. The development of a specific immunoassay would further enhance the capabilities for high-throughput screening of this compound.
Revolutionizing Target Discovery: Application of Protein-Fragment Complementation Assays (PACA) in High-Throughput Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification of novel protein targets is a critical and often challenging step in the drug discovery pipeline. Traditional methods for studying protein-protein interactions (PPIs) can be laborious and may not be suitable for high-throughput screening (HTS). The Protein-Fragment Complementation Assay (PACA) has emerged as a powerful and versatile tool for identifying and characterizing protein interactions in a cellular context. This technology offers a sensitive and scalable method for screening large compound libraries to identify modulators of specific PPIs, thereby accelerating the discovery of new therapeutic targets.
This compound is based on the principle of splitting a reporter protein into two non-functional fragments. These fragments are then fused to two proteins of interest. If the two proteins interact, the reporter fragments are brought into close proximity, allowing them to refold and reconstitute the active reporter protein. The resulting signal, which can be luminescent, fluorescent, or enzymatic, is proportional to the extent of the protein-protein interaction. This direct readout of PPIs in living cells makes this compound an ideal platform for HTS campaigns.
Principle of this compound
The core of the this compound technology lies in the reconstitution of a reporter protein upon the interaction of two target proteins. The reporter protein is rationally dissected into two fragments that have a low affinity for each other. Each of these fragments is then genetically fused to one of the two proteins of interest, Protein A and Protein B.
-
No Interaction: When Protein A and Protein B do not interact, the reporter fragments remain separated and inactive.
-
Interaction: If Protein A and Protein B interact, they bring the reporter fragments into close proximity. This proximity facilitates the refolding and complementation of the reporter fragments, leading to the restoration of the reporter protein's activity.
The reconstituted reporter generates a measurable signal, such as light emission (e.g., from Luciferase), fluorescence (e.g., from Green Fluorescent Protein), or enzymatic activity that confers cell survival under specific conditions (e.g., from Dihydrofolate Reductase).
Advantages of this compound in Protein Target Screening
-
High Sensitivity: this compound can detect both strong and transient protein-protein interactions.
-
In Vivo Detection: The assay is performed in a cellular environment, providing a more physiologically relevant context for studying PPIs.
-
Scalability: The assay format is amenable to high-throughput screening in 96-, 384-, and 1536-well plates.
-
Versatility: A wide range of reporter proteins can be used, allowing for flexibility in assay design and detection methods.
-
Direct Readout: this compound provides a direct measure of PPIs, reducing the complexity of data analysis.
-
Identification of Modulators: The assay can be used to screen for both inhibitors and stabilizers of protein-protein interactions.
Application: Screening for GPCR-Interacting Proteins
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction and are major drug targets. Many GPCRs function as dimers or higher-order oligomers, and their interaction with other proteins, such as β-arrestin, is critical for their signaling activity. This compound, particularly using enzyme fragment complementation (EFC) with β-galactosidase (β-gal), is a powerful tool to screen for compounds that modulate these interactions. For instance, the PathHunter® β-Arrestin recruitment assay utilizes this principle to screen for GPCR agonists and antagonists.[1]
Data Presentation
The quantitative data obtained from a this compound-based high-throughput screen can be effectively summarized in tables to facilitate the identification of potential hits. Below are examples of how data from a screen for modulators of a GPCR-β-arrestin interaction might be presented.
Table 1: Primary Screen for Agonists of GPCR-X
| Compound ID | Concentration (µM) | Luminescence Signal (RLU) | % Activity (vs. Control Agonist) | Hit |
| Cmpd-001 | 10 | 1,500,000 | 95% | Yes |
| Cmpd-002 | 10 | 150,000 | 10% | No |
| Cmpd-003 | 10 | 1,200,000 | 75% | Yes |
| Cmpd-004 | 10 | 200,000 | 12% | No |
| Control Agonist | 1 | 1,580,000 | 100% | - |
| Vehicle (DMSO) | - | 50,000 | 3% | - |
RLU: Relative Light Units
Table 2: Dose-Response Analysis of Primary Hits (Agonist Mode)
| Compound ID | EC50 (µM) | Max Response (% of Control) |
| Cmpd-001 | 0.5 | 98% |
| Cmpd-003 | 2.1 | 80% |
| Control Agonist | 0.1 | 100% |
Table 3: Primary Screen for Antagonists of GPCR-X
| Compound ID | Concentration (µM) | Luminescence Signal (RLU) in presence of EC80 agonist | % Inhibition | Hit |
| Cmpd-101 | 10 | 250,000 | 84% | Yes |
| Cmpd-102 | 10 | 1,400,000 | 6% | No |
| Cmpd-103 | 10 | 300,000 | 81% | Yes |
| Cmpd-104 | 10 | 1,350,000 | 9% | No |
| Control Antagonist | 1 | 150,000 | 90% | - |
| Vehicle (DMSO) | - | 1,500,000 | 0% | - |
Table 4: Dose-Response Analysis of Primary Hits (Antagonist Mode)
| Compound ID | IC50 (µM) |
| Cmpd-101 | 1.2 |
| Cmpd-103 | 3.5 |
| Control Antagonist | 0.2 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Modulators of a Target PPI using Renilla Luciferase (Rluc)-PACA
This protocol outlines a general procedure for a high-throughput screen to identify small molecule inhibitors of a specific protein-protein interaction (PPI-X) using a Renilla luciferase-based this compound.
1. Plasmid Construction and Cell Line Generation:
-
Obtain or synthesize the cDNAs for the two interacting proteins of interest (Protein A and Protein B).
-
Clone the cDNAs into this compound vectors. Fuse Protein A to the N-terminal fragment of Rluc (Rluc-F1) and Protein B to the C-terminal fragment of Rluc (Rluc-F2).
-
Co-transfect a suitable mammalian cell line (e.g., HEK293) with the two this compound constructs.
-
Select and expand a stable cell line that co-expresses both fusion proteins at optimal levels, exhibiting a high signal-to-background ratio.
2. Assay Miniaturization and Optimization:
-
Optimize the cell seeding density in a 384-well plate format to ensure a robust and reproducible signal.
-
Determine the optimal concentration of the control inhibitor and the tolerance of the assay to DMSO.
-
Assess the stability of the luminescent signal over time to define the optimal reading window.
3. High-Throughput Screening:
-
Seed the stable cell line in 384-well assay plates and incubate overnight.
-
Using a robotic liquid handler, add the compound library to the assay plates at a final concentration of 10 µM. Include appropriate controls (e.g., vehicle and a known inhibitor).
-
Incubate the plates with the compounds for a predetermined time (e.g., 1-24 hours).
-
Add the Renilla luciferase substrate to all wells.
-
Measure the luminescence signal using a plate reader.
4. Data Analysis and Hit Identification:
-
Normalize the raw luminescence data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Protocol 2: Hit Confirmation and Dose-Response Analysis
This protocol describes the steps to confirm the activity of primary hits and determine their potency.
1. Hit Re-testing:
-
Re-test the primary hits from the HTS campaign in the same this compound assay to confirm their activity.
-
Purchase or re-synthesize the confirmed hits for further characterization.
2. Dose-Response Curve Generation:
-
Prepare serial dilutions of the confirmed hit compounds.
-
Perform the this compound assay with the serially diluted compounds.
-
Plot the percent inhibition against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol 3: Orthogonal Assay for Hit Validation
To eliminate false positives that may interfere with the this compound reporter system, it is crucial to validate the hits in an independent, orthogonal assay.
1. Co-Immunoprecipitation (Co-IP):
-
Treat the cells expressing the target proteins with the hit compounds at various concentrations.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the target proteins (e.g., Protein A).
-
Analyze the immunoprecipitate by Western blotting using an antibody against the other target protein (e.g., Protein B).
-
A decrease in the amount of co-immunoprecipitated Protein B in the presence of the compound confirms its inhibitory activity on the PPI.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the application of this compound to study receptor dimerization.
Experimental Workflow Diagram
References
Application Notes and Protocols for PACA Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the proper handling, storage, and use of the PACA compound, also known as N-Propargyl Caffeamide (3-(3,4-Dihydroxyphenyl)-N-2-propyn-1-yl-2-propenamide).
Compound Identification:
| Identifier | Value |
| Common Name | This compound, N-Propargyl Caffeamide |
| Chemical Name | 3-(3,4-Dihydroxyphenyl)-N-2-propyn-1-yl-2-propenamide |
| CAS Number | 1431724-30-9 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
Note on Ambiguity: The acronym "this compound" can sometimes refer to p-Aminocinnamic acid. This document specifically focuses on N-Propargyl Caffeamide (CAS 1431724-30-9), a known potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth and an activator of the Nrf2/HO-1 signaling pathway.
Proper Handling and Storage
Proper handling and storage of the this compound compound are crucial to ensure its stability, efficacy, and the safety of laboratory personnel.
Safety Precautions and Personal Protective Equipment (PPE)
While a specific safety data sheet for this compound is not widely available, the following precautions are recommended based on handling similar chemical compounds.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
-
Storage Conditions
The stability of the this compound compound is dependent on proper storage.
This compound Compound (Powder):
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
This compound Compound (in Solvent):
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
General Storage Recommendations:
-
Store in a tightly sealed, light-resistant container.
-
Avoid repeated freeze-thaw cycles of solutions. Aliquoting stock solutions is highly recommended.
Solubility
This compound is soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | 25 mg/mL |
Disposal
Dispose of unused this compound compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Biological Activity and Mechanism of Action
This compound is a bioactive small molecule with significant neuroprotective and neuritogenic properties. Its primary mechanism of action involves the activation of the Keap1-Nrf2 signaling pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound covalently binds to Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of various antioxidant and cytoprotective proteins, most notably Heme Oxygenase-1 (HO-1).
Nrf2/HO-1 Signaling Pathway Diagram
Experimental Protocols
The following are detailed protocols for common experiments involving the this compound compound.
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.
-
Neuroprotection Assay in PC12 Cells against 6-OHDA Toxicity
-
Objective: To evaluate the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in PC12 cells.
-
Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
This compound stock solution (in DMSO)
-
6-OHDA solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
-
Experimental Workflow:
-
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.1%. Add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells with this compound for 2 hours.
-
6-OHDA Treatment: Add 6-OHDA to the wells to a final concentration known to induce cytotoxicity (e.g., 100 µM). Include a control group with no 6-OHDA treatment.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the control group.
-
Quantitative Data Example:
| This compound Concentration (µM) | 6-OHDA (100 µM) | Cell Viability (%) |
| 0 (Vehicle) | - | 100 |
| 0 (Vehicle) | + | 50 ± 5 |
| 5 | + | 65 ± 6 |
| 10 | + | 80 ± 7 |
| 20 | + | 95 ± 5 |
Western Blot Analysis of Nrf2 and HO-1 Expression
-
Objective: To determine the effect of this compound on the expression and nuclear translocation of Nrf2 and the expression of HO-1.
-
Materials:
-
PC12 cells
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed PC12 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction:
-
For total protein: Lyse the cells with RIPA buffer.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B as a nuclear marker and anti-GAPDH as a cytoplasmic/loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Quantitative Data Example (Relative Protein Expression):
| This compound Concentration (µM) | Treatment Time (h) | Nuclear Nrf2 Fold Change | HO-1 Fold Change |
| 10 | 6 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 10 | 12 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| 20 | 12 | 5.8 ± 0.6 | 5.2 ± 0.5 |
Neurite Outgrowth Assay
-
Objective: To quantify the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
-
Materials:
-
PC12 cells
-
Collagen-coated cell culture plates
-
Low-serum differentiation medium
-
Nerve Growth Factor (NGF)
-
This compound stock solution
-
Fixation and staining reagents (e.g., paraformaldehyde, immunofluorescence antibodies against neuronal markers like β-III tubulin)
-
Microscope with imaging software
-
-
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates in complete medium.
-
Differentiation: After 24 hours, switch to a low-serum medium containing a sub-optimal concentration of NGF (e.g., 2 ng/mL) with or without various concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for neuronal markers.
-
Imaging and Analysis:
-
Capture images of multiple random fields for each treatment condition.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A common criterion is to count a process as a neurite if its length is at least twice the diameter of the cell body.
-
-
Quantitative Data Example:
| Treatment | % of Cells with Neurites | Average Neurite Length (µm) |
| Control (no NGF, no this compound) | 5 ± 2 | 10 ± 3 |
| NGF (2 ng/mL) | 25 ± 4 | 30 ± 5 |
| NGF (2 ng/mL) + this compound (10 µM) | 45 ± 6 | 55 ± 8 |
| NGF (2 ng/mL) + this compound (20 µM) | 60 ± 7 | 75 ± 10 |
Troubleshooting
-
Low Cell Viability:
-
Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Optimize the concentration of 6-OHDA, as different cell batches may have varying sensitivities.
-
-
Inconsistent Western Blot Results:
-
Ensure complete protein transfer from the gel to the membrane.
-
Optimize antibody concentrations and incubation times.
-
Use fresh lysis buffer with protease and phosphatase inhibitors.
-
-
Variability in Neurite Outgrowth:
-
Ensure a consistent and even coating of collagen on the culture plates.
-
Use a consistent passage number of PC12 cells, as their differentiation potential can change over time.
-
Analyze a sufficient number of cells and fields to ensure statistical significance.
-
Troubleshooting & Optimization
Optimizing PACA Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of p-Aminocinnamic Acid (PACA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: p-Aminocinnamic Acid (this compound) is a small molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including growth factors, cytokines, and cellular stress. By inhibiting AP-1, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and drug development.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental endpoint. Based on available literature for similar AP-1 inhibitors, a broad starting range to test is between 1 µM and 50 µM . It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.
Q3: What solvent should I use to prepare a this compound stock solution?
A3: p-Aminocinnamic acid is sparingly soluble in water. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM to 50 mM). Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5% , and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
p-Aminocinnamic Acid (this compound) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound needed to make a 10 mM solution. (Molecular Weight of this compound ≈ 163.17 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.16317 g/mmol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L): 10 * 0.16317 * 0.001 * 1000 = 1.63 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the desired volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If solubility is an issue, gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. For use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
Protocol 2: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and the half-maximal effective concentration (EC50) for biological activity.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, WST-8, PrestoBlue™, or CellTiter-Glo®)
-
Assay-specific reagents for measuring biological effect (e.g., luciferase reporter assay kit for AP-1 activity, ELISA kit for a downstream cytokine).
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Serial Dilution: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 2-fold or 3-fold dilution series across 8-10 concentrations (e.g., starting from 100 µM down to ~0.1 µM). Remember to prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability (IC50):
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the plate using the appropriate plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
-
Assess Biological Activity (EC50):
-
In a parallel plate, perform the assay to measure the biological effect of this compound (e.g., AP-1 reporter activity).
-
Lyse the cells and perform the assay according to the manufacturer's protocol.
-
Read the plate using the appropriate plate reader.
-
Calculate the percentage of inhibition or activity for each concentration relative to the vehicle control.
-
-
Data Analysis: Plot the percentage of viability/activity against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 and EC50 values. The ideal concentration for subsequent experiments will be below the IC50 and at or above the EC50.
Data Presentation
| Cell Line | Assay Type | Incubation Time (hrs) | Cytotoxicity IC50 (µM) | Functional EC50 (µM) | Optimal Working Concentration (µM) |
| e.g., HeLa | AP-1 Luciferase Reporter | 24 | [Your Data] | [Your Data] | [Your Data] |
| e.g., MCF-7 | IL-8 ELISA | 48 | [Your Data] | [Your Data] | [Your Data] |
| e.g., A549 | MTT Proliferation | 72 | [Your Data] | N/A | [Your Data] |
| [Add Your Cell Line] | [Add Your Assay] |
Visual Guides and Workflows
AP-1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the activation of the AP-1 transcription factor via the MAPK signaling cascade and indicates the point of inhibition by this compound.
Experimental Workflow for this compound Optimization
This flowchart outlines the key steps for successfully determining and using the optimal this compound concentration in your experiments.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in culture medium after dilution. | 1. The compound has low aqueous solubility. 2. The final concentration exceeds its solubility limit. 3. The DMSO stock was not fully dissolved. 4. Temperature shock from adding cold stock to warm medium. | 1. Pre-warm the medium: Ensure your culture medium is at 37°C before adding the this compound dilution. 2. Vortex during dilution: When making the final dilution into the medium, vortex or pipette mix vigorously to ensure rapid and even dispersion. 3. Check stock solution: Ensure your DMSO stock is clear and fully dissolved before use. If needed, warm to 37°C and sonicate briefly.[2] 4. Lower the final concentration: Your desired concentration may be too high. Re-evaluate your dose-response curve. |
| High cell death observed across all concentrations. | 1. This compound concentration is too high for the specific cell line. 2. The final DMSO concentration is toxic (>0.5%). 3. The incubation time is too long. | 1. Shift concentration range lower: Test a new range of concentrations (e.g., 0.01 µM to 10 µM). 2. Verify DMSO concentration: Recalculate your dilutions to ensure the final DMSO percentage is non-toxic (ideally ≤0.1%). Always run a vehicle control. 3. Perform a time-course experiment: Check cell viability at earlier time points (e.g., 6, 12, 24 hours). |
| No biological effect observed. | 1. This compound concentration is too low. 2. The incubation time is too short. 3. The cell line is not responsive to AP-1 inhibition. 4. This compound stock has degraded. | 1. Shift concentration range higher: Test concentrations up to 100 µM, while monitoring for cytotoxicity. 2. Increase incubation time: Some cellular responses may take longer. Try a 48 or 72-hour incubation. 3. Use a positive control: Confirm that the AP-1 pathway is active and detectable in your cell line using a known activator (e.g., PMA). 4. Prepare fresh stock: Make a new this compound stock solution from powder. |
| Inconsistent results between experiments. | 1. Inconsistent cell seeding density. 2. Repeated freeze-thaw cycles of this compound stock. 3. Variation in incubation times or assay conditions. 4. Cell passage number is too high, leading to phenotypic drift. | 1. Standardize cell counting: Use a consistent method for cell counting and seeding. 2. Use single-use aliquots: Aliquot your this compound stock after preparation to avoid freeze-thaw degradation. 3. Maintain consistent protocols: Ensure all experimental parameters (incubation times, reagent volumes, etc.) are kept constant. 4. Use low-passage cells: Maintain a cell bank and use cells within a consistent, low passage range for all experiments. |
Troubleshooting Flowchart: No Effect Observed
If your experiment shows no biological effect from this compound treatment, follow this logical guide to identify the potential issue.
References
Technical Support Center: N-propargyl Caffeate Amide (PACA) Experiments
Welcome to the technical support center for N-propargyl caffeate amide (PACA) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is N-propargyl caffeate amide (this compound) and what are its primary research applications?
A1: N-propargyl caffeate amide (this compound) is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. This compound has garnered significant interest in biomedical research due to its diverse biological activities. It has been investigated for its neuroprotective, cardioprotective, and anti-inflammatory properties. Key research applications include studying its role in modulating signaling pathways such as the PPAR-γ and Nrf2/HO-1 pathways, its effects on macrophage polarization, and its potential as a therapeutic agent for conditions like cardiac fibrosis.[1][2]
Q2: What are the known mechanisms of action for this compound?
A2: this compound is known to exert its effects through multiple signaling pathways. It can covalently modify Keap1, leading to the activation of the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses and neuroprotection. Additionally, this compound can activate the PPAR-γ pathway, which plays a significant role in regulating macrophage polarization and reducing inflammation and fibrosis.[1]
Q3: Is this compound commercially available?
A3: this compound is not as widely available from major commercial suppliers as more common reagents. It is often synthesized in-house by research laboratories.
Troubleshooting Guides
Synthesis and Purification
Q: I am having trouble with the synthesis of this compound. What are some common issues?
A: The synthesis of N-propargyl caffeate amide typically involves the coupling of caffeic acid with propargylamine. Common challenges include:
-
Low Yields: Low reaction yields can result from incomplete activation of the carboxylic acid group of caffeic acid, or side reactions. The use of appropriate coupling reagents and optimization of reaction conditions (temperature, time, and solvent) are crucial.
-
Side Reactions: The phenolic hydroxyl groups of caffeic acid can sometimes react with the activating agents. Protecting these groups prior to the amide coupling reaction may be necessary to avoid byproducts.
-
Difficult Purification: Purification of the final product can be challenging due to the presence of unreacted starting materials and byproducts. Column chromatography is a common purification method. A gradient elution using a solvent system like ethyl acetate/hexane may be effective.
Q: My purified this compound appears to be degrading over time. How can I improve its stability?
A: Phenolic compounds like this compound can be susceptible to oxidation, especially when exposed to light, air, and high temperatures. To enhance stability:
-
Storage: Store the purified compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).
-
Solvents: If in solution, use degassed solvents and store at low temperatures for short periods. For long-term storage, it is best to keep it as a solid.
Handling and Solubility
Q: I am having difficulty dissolving this compound for my experiments. What is the recommended solvent?
A: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Biological Assays
Q: I am observing inconsistent results in my cell viability assays (e.g., MTT) with this compound. What could be the cause?
A: Phenolic compounds, including caffeic acid derivatives, are known to interfere with tetrazolium-based cell viability assays like the MTT assay. This interference can lead to inaccurate results.
-
Direct Reduction of MTT: this compound, being a phenolic compound, may directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability. This can mask the actual cytotoxic effects of the compound.
-
Generation of Hydrogen Peroxide: Some phenolic compounds can generate hydrogen peroxide in cell culture media, which can be toxic to cells and confound the experimental results.
Troubleshooting Steps:
-
Run a Cell-Free Control: To check for direct MTT reduction, incubate this compound with the MTT reagent in cell-free culture medium and measure the absorbance. A significant increase in absorbance in the absence of cells indicates interference.
-
Use an Alternative Viability Assay: Consider using a non-tetrazolium-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay, to confirm your results.
-
Minimize Exposure to Light and Air: To reduce the auto-oxidation of this compound in the culture medium, prepare fresh solutions and minimize their exposure to light and air before and during the experiment.
Q: My Western blot results for proteins in this compound-treated cells are not reproducible. What are some potential issues?
A: In addition to general Western blotting troubleshooting, consider the following when working with this compound:
-
Cell Lysis: Ensure complete cell lysis to solubilize all proteins. The choice of lysis buffer may need to be optimized.
-
Protein Quantification: Use a protein quantification assay that is compatible with your lysis buffer and any potential interfering substances from your treatment.
-
Loading Controls: Always use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Dose and Time-Course: The effects of this compound on protein expression may be dose- and time-dependent. Perform a dose-response and time-course experiment to identify the optimal conditions for observing changes in your protein of interest.
Quantitative Data Summary
The following tables summarize quantitative data from various experiments involving N-propargyl caffeate amide.
Table 1: Effect of this compound on Macrophage Biomarker Expression in LPS-Stimulated RAW264.7 Macrophages
| Biomarker | Treatment | Fold Change (mRNA vs. LPS alone) |
| Pro-inflammatory (M1) | ||
| iNOS | This compound + LPS | ↓ |
| TNF-α | This compound + LPS | ↓ |
| IL-6 | This compound + LPS | ↓ |
| CCL2 | This compound + LPS | ↓ |
| CXCL10 | This compound + LPS | ↓ |
| Pro-resolving (M2a) | ||
| IL-10 | This compound + LPS | ↑ |
| Arginase-1 | This compound + LPS | ↑ |
| FZZ1 | This compound + LPS | ↑ |
| YM-1 | This compound + LPS | ↑ |
Data compiled from qualitative descriptions in cited literature.[1][2]
Table 2: IC50 Values of N-propargyl Caffeate Amide in Various Cell Lines
| Cell Line | Assay | IC50 (µM) |
| RAW264.7 Macrophages | Not specified | ~262 |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is recommended as an alternative to MTT assays to avoid potential interference from this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Protein Expression Analysis
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control.
-
Visualizations
Caption: Signaling pathways modulated by N-propargyl caffeate amide (this compound).
Caption: General experimental workflow for this compound synthesis and biological testing.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Aminocinnamic Acid (PACA) in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-aminocinnamic acid (PACA) in solution.
Troubleshooting Guides
Issue: p-Aminocinnamic Acid (this compound) is not dissolving.
If you are experiencing difficulty dissolving this compound, please follow this troubleshooting workflow.
Troubleshooting workflow for this compound dissolution issues.
Issue: Precipitate forms after adding this compound stock solution to aqueous media.
-
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
-
Answer: This is likely due to the low aqueous solubility of this compound. When the high-concentration DMSO stock is diluted into the aqueous medium, the this compound concentration may exceed its solubility limit in the final solution. To resolve this, try the following:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase the solvent percentage: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final medium may help keep the this compound in solution. However, be mindful of solvent toxicity to your cells.
-
Serial dilutions: Instead of a single large dilution, try adding the stock solution to the medium in smaller aliquots while vortexing or stirring to facilitate better mixing and dispersion.
-
Warm the medium: Gently warming the aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the solubility of p-aminocinnamic acid (this compound)?
A1: this compound is sparingly soluble in water but has better solubility in organic solvents.[1] Quantitative solubility data is not widely published, but based on information for structurally similar compounds, the following are estimates:
| Solvent | Estimated Solubility |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~1 mg/mL |
| Water | Sparingly soluble |
| PBS (pH 7.2) | ~10 mg/mL (for a similar compound, 4-Acetamidobutyric acid) |
Note: These are estimated values. It is recommended to determine the solubility for your specific lot of this compound and experimental conditions.
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO. For a detailed method, please refer to the Experimental Protocols section.
Q3: How should I store my this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored at low temperatures.[2] It is also recommended to store solutions in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Aqueous working solutions should be prepared fresh for each experiment.
Stability and Degradation
Q4: How stable is this compound in solution? What are the potential degradation pathways?
-
Oxidation: The amino group and the acrylic acid side chain can be susceptible to oxidation, especially in complex media like cell culture broths which can contain metal ions that catalyze such reactions. Some cinnamic acid derivatives with hydroxyl groups can also act as pro-oxidants and generate reactive oxygen species (ROS) in cell culture.[3]
-
Photodegradation: Cinnamic acid and its derivatives can undergo degradation upon exposure to light.[4]
-
Microbial Degradation: If solutions are not sterile, microorganisms can metabolize cinnamic acids.[3][5]
Factors influencing the stability of this compound in solution.
Q5: How can I improve the stability of my this compound solutions?
A5: To minimize degradation and ensure experimental reproducibility, consider the following:
-
Protect from Light: Store stock solutions and handle working solutions in amber vials or cover them with aluminum foil.
-
Use High-Purity Solvents: Use anhydrous grade DMSO for stock solutions to minimize water content.
-
Prepare Fresh: Prepare aqueous working solutions immediately before use from a frozen stock. Do not store aqueous solutions for extended periods.
-
Sterile Filtration: If preparing a larger batch of working solution for cell culture, sterile filter it through a 0.22 µm filter to remove any potential microbial contamination.
-
Consider Antioxidants: While specific data for this compound is lacking, for experiments sensitive to oxidation, the inclusion of a cell-compatible antioxidant in the medium could potentially offer protection. Cinnamic acid derivatives themselves can have antioxidant properties.[3][6]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
p-Aminocinnamic acid (this compound) powder (MW: 163.17 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Weigh out 1.63 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in a 37°C water bath or sonicator for 5-10 minute intervals until the solution is clear.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]
-
Protocol: Preparation of a 10 µM this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium (this creates a 1:1000 dilution).
-
Immediately vortex the solution gently to ensure thorough mixing and prevent precipitation.
-
Use this 10 µM working solution for your cell culture experiments immediately after preparation. Note that the final DMSO concentration will be 0.1%.
-
Signaling Pathway
Keap1/Nrf2/HO-1 Signaling Pathway
Some derivatives of cinnamic acid, such as N-propargyl caffeate amide (this compound), have been shown to exert neuroprotective effects by activating the Keap1/Nrf2/HO-1 signaling pathway.[5] Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. When compounds like the this compound derivative covalently modify Keap1, Nrf2 is released.[5] It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress.[5]
Activation of the Nrf2/HO-1 pathway by a this compound derivative.
References
- 1. N-Propargyl Caffeate Amide (this compound) Potentiates Nerve Growth Factor (NGF)-Induced Neurite Outgrowth and Attenuates 6-Hydroxydopamine (6-OHDA)-Induced Toxicity by Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [mdpi.com]
PACA experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Photoactivatable Cre-Lox (PACA) experimental controls and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the Photoactivatable Cre-Lox (this compound) system?
A1: The this compound system is a powerful tool for optogenetic genome engineering that allows for precise spatiotemporal control of gene expression. It utilizes a photoactivatable Cre recombinase (PA-Cre) that remains inactive until illuminated with a specific wavelength of light.[1] This enables researchers to induce gene recombination in specific cells or tissues at a desired time.
Q2: How does PA-Cre work?
A2: Most PA-Cre systems are based on a split-Cre approach. The Cre recombinase is split into two inactive fragments, which are then fused to light-inducible dimerization domains (e.g., Magnet, CRY-CIB).[1][2][3] Upon light stimulation, these domains dimerize, bringing the Cre fragments together to reconstitute a functional enzyme that can then recognize loxP sites and mediate recombination.[3]
Q3: What are the advantages of the this compound system over traditional Cre-Lox systems?
A3: The main advantage of this compound is the high degree of temporal and spatial control it offers. Unlike traditional systems that rely on tissue-specific promoters (which can have leaky or variable expression) or chemical inducers like tamoxifen (which can have off-target effects and slow kinetics), this compound allows for gene recombination to be triggered non-invasively with the precision of light.[4][5][6]
Q4: What are the different types of PA-Cre systems available?
A4: Several PA-Cre systems have been developed, each with different light-inducible domains and properties. Some common systems include those based on CRY2-CIB1, the Magnet system, and the Doxycycline- and Light-inducible Cre recombinase (DiLiCre) system.[1][2][3][7] These systems vary in their activation wavelength (blue vs. red light), recombination efficiency, and potential for leaky expression in the dark.[2][3]
Experimental Controls and Best Practices
Proper controls are critical for the interpretation of this compound experiments. Below is a summary of essential controls and best practices.
Experimental Controls
| Control Type | Purpose | Experimental Group(s) | Description |
| Negative Control: No Light | To assess for leaky Cre activity in the absence of light induction. | PA-Cre mice with the floxed allele of interest, but not exposed to light. | These animals undergo the same experimental procedures except for the light stimulation. Analysis of recombination in this group indicates the level of basal, "dark" activity of the PA-Cre system.[4] |
| Negative Control: No Cre | To control for effects of the floxed allele and the experimental procedures, including light exposure. | Wild-type or floxed mice without the PA-Cre transgene, exposed to the same light stimulation. | This control helps to distinguish the effects of gene recombination from any potential phototoxic effects or other non-specific consequences of the experimental setup.[8] |
| Negative Control: Cre only | To determine if the expression of PA-Cre itself has a phenotype. | PA-Cre positive mice that are wild-type for the floxed allele, exposed to light. | High levels of Cre expression can sometimes be toxic or cause phenotypes due to recombination at cryptic loxP sites in the genome.[8] |
| Positive Control: Reporter Line | To validate the expression pattern and recombination efficiency of the PA-Cre line. | PA-Cre mice crossed with a Cre-dependent reporter line (e.g., Ai9, R26NZG).[4][9] | These mice express a fluorescent protein (e.g., tdTomato, GFP) upon Cre-mediated recombination, providing a visual readout of where and how efficiently the PA-Cre is active upon light stimulation.[10] |
Best Practices
-
Pilot Studies: Before beginning a large-scale experiment, it is advisable to conduct a pilot study to validate the recombination efficiency for your specific combination of PA-Cre driver and floxed allele.[10]
-
Genotyping: Ensure accurate genotyping of all experimental animals to confirm the presence of the PA-Cre transgene and the floxed allele(s).[11]
-
Minimize Light Exposure: House animals in a dark environment and use red light for handling when possible to prevent unintended activation of the PA-Cre system.
Troubleshooting Guide
Q1: Why am I observing low or no recombination efficiency after light induction?
A1: Several factors can contribute to low recombination efficiency:
-
Insufficient Light Penetration: The light may not be reaching the target tissue with enough intensity. Consider using a higher power light source, a more efficient wavelength (e.g., red light for deeper tissues), or a more direct delivery method like an implanted optical fiber.[2][4]
-
Suboptimal Illumination Parameters: The duration, power, and pulsing of the light may not be optimal for your specific PA-Cre system. Refer to the literature for your particular system or perform a dose-response experiment to determine the optimal parameters.[4]
-
Low PA-Cre Expression: The promoter driving your PA-Cre may not be sufficiently active in your target cells. Verify Cre expression using methods like qRT-PCR for Cre mRNA or immunohistochemistry for Cre protein.[11]
-
Inefficient Recombination of the Floxed Allele: Some floxed alleles are more difficult for Cre to recombine due to their genomic location or the distance between loxP sites.[8][12] If you suspect this is the case, one strategy is to generate compound heterozygous mice (one floxed allele and one null allele), as Cre may more efficiently recombine a single floxed allele.[8]
Q2: How can I be sure that the observed phenotype is due to the intended gene recombination and not off-target effects?
A2: This is where your controls are crucial.
-
The "No Cre" control will reveal any phenotypes caused by the light stimulation itself (phototoxicity).
-
The "Cre only" control will show if the expression of PA-Cre is causing a phenotype.[8]
-
If you observe a phenotype in your experimental group that is absent in these control groups, you can be more confident that it is a result of the intended recombination event.
A3: This could be due to "leaky" expression or activity of the PA-Cre transgene even without light.
-
Use the "No Light" control group to quantify the extent of this leaky recombination.
-
Some PA-Cre systems are inherently leakier than others. Consider switching to a more tightly controlled system if the leakiness is confounding your results.[3][7]
-
Ensure that the animals are properly shielded from ambient light during housing and handling.
Experimental Protocols
Protocol: In Vivo Photoactivation of PA-Cre in the Mouse Brain
This protocol provides a general framework for light-induced gene recombination in the mouse brain using a PA-Cre system. Specific parameters may need to be optimized for your particular experimental setup.
-
Animal Preparation:
-
Anesthetize the PA-Cre mouse (containing the floxed allele of interest) using standard procedures.
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region of interest. Alternatively, for chronic experiments, a cranial window can be implanted.[4]
-
-
Light Delivery:
-
Photoactivation:
-
Deliver light of the appropriate wavelength for your PA-Cre system (e.g., ~470 nm for blue-light activated systems).[13]
-
Illumination parameters should be optimized, but a starting point could be pulsed light (e.g., 500 ms pulses every 60 seconds) for a total duration of 1-12 hours.[4]
-
The light power should be kept to the minimum required for efficient recombination to reduce the risk of phototoxicity. A typical power at the fiber tip is in the range of 1-5 mW.[4]
-
-
Post-Activation and Analysis:
-
After illumination, suture the scalp and allow the animal to recover.
-
Wait for a sufficient period for the recombination to occur and for any resulting protein expression or degradation to take place. This can range from a few days to several weeks.[4]
-
Analyze the outcome of the recombination using methods such as:
-
Quantitative Data
Table 1: Example Illumination Parameters for In Vivo PA-Cre Activation in the Mouse Brain
| PA-Cre System | Target Region | Wavelength (nm) | Power | Illumination Strategy | Reference |
| AAV-PA-Cre (CRY2/CIB1 based) | Hippocampus | 473 | 5 mW | 500 ms pulses at 0.016 Hz for 12 hours | [4] |
| AAV-PA-Cre (CRY2/CIB1 based) | Somatosensory Cortex | 860 (2-photon) | Not specified | 9s on, 21s off for 200 cycles (~100 min total) | [4] |
| PA-Cre 3.0 (Magnet based) | Liver | 470 | 200 W/m² | 16 hours continuous | [13] |
| PA-Cre 3.0 (Magnet based) | Embryonic Fibroblasts | 470 | 2 W/m² | 24 hours continuous | [13] |
Mandatory Visualizations
Caption: Workflow for a typical this compound experiment.
Caption: Troubleshooting low recombination efficiency.
Caption: Cre-Lox recombination: Floxed allele excision.
References
- 1. A photoactivatable Cre-loxP recombination system for optogenetic genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CreLite: An Optogenetically Controlled Cre/loxP System Using Red Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for site-specific recombination with high efficiency and precise spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-activatable Cre recombinase regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A doxycycline- and light-inducible Cre recombinase mouse model for optogenetic genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are your Cre-lox mice deleting what you think they are? [jax.org]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]
- 11. 4 essential steps to verify your Cre-lox model [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of PACA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in Photo-cross-linkable Affinity-based Chemical Affinity (PACA) experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: I am observing high non-specific binding in my pull-down experiment. What are the likely causes and how can I reduce it?
A1: High non-specific binding is a frequent challenge in this compound experiments and can obscure the identification of true binding partners. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inappropriate Probe Design: The choice of photoreactive group and linker can significantly influence non-specific interactions.
-
Photoreactive Group: Diazirines are often preferred over benzophenones and aryl azides due to their smaller size and reduced hydrophobicity, which can help minimize non-specific binding.[1] Diazirines, upon UV irradiation, generate short-lived carbenes that react promiscuously in their immediate vicinity.[2][3]
-
Linker: The length and chemical nature of the linker between the affinity ligand and the photoreactive group are critical. An optimal linker length is necessary to allow the probe to reach its binding site without promoting non-specific interactions. It has been observed that the linker's length can significantly impact the efficacy of a probe.
-
-
Suboptimal Probe Concentration: Using an excessively high probe concentration can lead to increased non-specific binding. It is crucial to determine the optimal concentration through titration experiments.
-
Insufficient Washing: Inadequate washing steps after the pull-down will result in the retention of non-specifically bound proteins.
-
Hydrophobic Interactions: Both the probe and the affinity matrix (e.g., beads) can have hydrophobic surfaces that non-specifically bind proteins.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a dose-response experiment to identify the lowest effective probe concentration that still provides sufficient on-target labeling. A concentration range of 10-200 µM has been used in proteomic experiments.[1]
-
Include a Competitor: A control experiment with an excess of the free, non-cross-linkable ligand can be performed. Proteins that are pulled down in the absence but not in the presence of the competitor are more likely to be specific binders.
-
Optimize Washing Conditions: Increase the number of washes and/or the stringency of the wash buffer. Adding low concentrations of detergents (e.g., Tween-20) or adjusting the salt concentration in the wash buffer can help disrupt non-specific interactions.
-
Block the Affinity Matrix: Before adding the cell lysate, pre-incubate the affinity beads with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites.
Q2: My cross-linking efficiency is very low. What could be the problem?
A2: Low cross-linking efficiency can result from several factors related to the experimental setup and the probe itself.
Potential Causes and Solutions:
-
Suboptimal UV Irradiation: The wavelength, duration, and intensity of UV light are critical for efficient activation of the photoreactive group.
-
Wavelength: Diazirines are typically activated by UV light in the range of 350-370 nm.[3][4]
-
Duration and Intensity: Both insufficient and excessive irradiation can be detrimental. Insufficient irradiation leads to incomplete activation of the probe, while excessive exposure can damage proteins and the probe itself. The optimal irradiation time should be determined empirically; in some experiments, a plateau in cross-linking has been observed after 30 minutes.[5] The distance of the UV lamp from the sample also plays a crucial role in the intensity of the irradiation.[4]
-
-
Probe Instability: The diazirine group can be sensitive to light and may degrade over time if not handled properly.
-
Quenching of the Reactive Species: The highly reactive carbene generated from diazirine activation can be quenched by water molecules or other components in the buffer, preventing it from cross-linking to the target protein.[1]
-
Low Affinity of the Probe: If the affinity of the probe for its target is low, it may not reside in the binding pocket long enough for efficient cross-linking to occur upon UV activation.[6]
Troubleshooting Steps:
-
Optimize UV Irradiation:
-
Ensure your UV lamp emits at the correct wavelength for your photoreactive group.
-
Perform a time-course experiment to determine the optimal irradiation duration.
-
Standardize the distance between the UV lamp and your sample. For a 15-watt lamp, a distance of 3-5 cm is recommended.[4]
-
-
Proper Probe Handling: Store diazirine-containing probes in the dark to prevent premature activation.
-
Buffer Composition: While some quenching is unavoidable, ensure your buffer does not contain high concentrations of nucleophiles that could scavenge the reactive carbene.
-
Confirm Probe-Target Binding: Before attempting cross-linking, confirm that your probe binds to its target using an independent method, such as a binding assay.
Q3: How do I choose the right concentration for my this compound probe?
A3: The optimal probe concentration is a balance between achieving sufficient target labeling and minimizing off-target effects. A final concentration of 250 nM is a good starting point for many assays, though optimization is often necessary.[7] For some applications, concentrations ranging from 50 to 500 nM have been tested. In cellular proteomic experiments, a broader range of 10 to 200 µM has been explored.[1] It is recommended to perform a titration experiment to determine the lowest concentration that yields a robust signal with minimal background.
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound Probe Optimization
| Component | Recommended Starting Concentration | Optimization Range | Reference |
| This compound Probe | 250 nM | 50 - 500 nM | |
| This compound Probe (Proteomics) | 10 µM | 10 - 200 µM | [1] |
| Crosslinker (general) | 0.5 - 2 mM | - | [4] |
Table 2: UV Cross-linking Parameters for Diazirine-Based Probes
| Parameter | Recommended Value | Notes | Reference |
| Wavelength | 350 - 370 nm | Optimal for diazirine activation. | [3][4] |
| Irradiation Time | 15 - 30 minutes | Should be optimized empirically. | [5] |
| Lamp Distance | 3 - 5 cm (for 15W lamp) | Closer for lower power lamps. | [4] |
Experimental Protocols
Protocol 1: General Workflow for a this compound Experiment
-
Probe Incubation: Incubate the this compound probe with the biological sample (e.g., cell lysate, purified protein) to allow for binding to the target protein.
-
UV Cross-linking: Expose the sample to UV light at the appropriate wavelength and for the optimized duration to induce covalent cross-linking between the probe and the target.[2]
-
Enrichment of Cross-linked Complexes: If the probe contains a handle (e.g., biotin), use affinity purification to enrich the cross-linked probe-protein complexes. For biotinylated probes, streptavidin-coated beads are commonly used.[8][9]
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the enriched proteins from the affinity matrix and identify them using methods such as mass spectrometry.
Protocol 2: Synthesis of a Diazirine-Based Photoaffinity Probe
The synthesis of a trifunctional diazirine probe can be achieved in several steps, starting from commercially available materials. A detailed seven-step synthesis has been described, yielding a probe with an N-hydroxysuccinimide ester for ligand coupling, a diazirine moiety for photo-cross-linking, and a biotin group for affinity purification.[10][11] The synthesis involves standard organic chemistry reactions such as amide couplings and click chemistry for the introduction of the biotin-azide moiety.[10][12]
Protocol 3: Biotin-Streptavidin Pull-Down of Cross-linked Proteins
-
Bead Preparation: Wash streptavidin-coated magnetic beads several times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20) to equilibrate them.[13]
-
Incubation with Lysate: Add the cell lysate containing the cross-linked biotinylated probe-protein complexes to the prepared beads. Incubate for at least 30 minutes at 4°C with gentle rotation to allow for binding.[13]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[13]
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by using a more specific elution method, such as incubation with an excess of free biotin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.
Visualizations
Caption: A general experimental workflow for a Photo-cross-linkable Affinity-based Chemical Affinity (this compound) experiment.
Caption: Illustration of on-target versus off-target binding in a this compound experiment.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. quantabio.com [quantabio.com]
- 8. Pull-down of Biotinylated RNA and Associated Proteins [bio-protocol.org]
- 9. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
- 13. neb.com [neb.com]
Technical Support Center: Interpreting Unexpected Results with PCA
Welcome to the technical support center for the Protein-fragment Complementation Assay (PCA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results from their PCA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a Protein-fragment Complementation Assay (PCA)?
A1: A Protein-fragment Complementation Assay (PCA) is a technique used to study protein-protein interactions (PPIs) within living cells.[1][2] In this method, a reporter protein (like a luciferase or a fluorescent protein) is split into two non-functional fragments. These fragments are then fused to two proteins of interest. If the two proteins of interest interact, they bring the reporter fragments close enough to reconstitute the original reporter protein, leading to a measurable signal (e.g., light emission or fluorescence).[1][2] A critical aspect of PCA is that the reporter fragments are designed to not spontaneously reassemble, which would otherwise lead to false-positive signals.[3]
Q2: What are the common reporter proteins used in PCA?
A2: Several reporter proteins can be used in PCA, each with its own advantages. Common choices include:
-
Luciferases (e.g., Firefly, Renilla, Gaussia, NanoLuc): These enzymes produce light (bioluminescence) upon addition of a substrate. They are known for their high sensitivity and signal-to-background ratios.[1][4] Some luciferase-based PCAs are reversible, allowing for the study of dynamic interactions.[4]
-
Fluorescent Proteins (e.g., GFP, YFP, Venus): When the fragments of a fluorescent protein come together, they reconstitute the fluorophore, which can be detected by fluorescence microscopy. This type of PCA is often called a Bimolecular Fluorescence Complementation (BiFC) assay and is useful for visualizing the subcellular localization of protein interactions.[1][5] However, the association of fluorescent protein fragments is often irreversible.[4]
-
Dihydrofolate Reductase (DHFR): This enzyme is used in a survival-based selection assay. Cells expressing interacting proteins will have a functional DHFR and can survive on a medium containing methotrexate, an inhibitor of the endogenous DHFR.[1][4]
-
β-lactamase: This enzyme confers resistance to β-lactam antibiotics.
Q3: What are the key advantages of using PCA?
A3: PCA offers several advantages for studying protein-protein interactions:
-
In vivo detection: It allows for the detection of interactions within the native cellular environment.[1][4]
-
High sensitivity: PCA, especially with luciferase reporters, can be very sensitive, capable of detecting a small number of protein complexes per cell.[4]
-
Versatility: It can be applied in various cell types and organisms.[6]
-
Dynamic studies: Reversible PCA systems can be used to study the dynamics of protein interactions in real-time.
Troubleshooting Guide
High Background Signal
Q4: I am observing a high signal even in my negative control. What could be the cause and how can I fix it?
A4: High background signal can be a significant issue in PCA experiments, leading to false-positive results. Here are the common causes and potential solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Spontaneous association of reporter fragments | The fragments of the reporter protein may have some intrinsic affinity for each other and can reassemble even without the interaction of the proteins of interest. | - Use reporter fragments that have been engineered for low self-affinity (e.g., NanoBiT).[4]- Perform control experiments with the reporter fragments alone to assess their level of self-association. |
| Overexpression of fusion proteins | High concentrations of the fusion proteins can increase the likelihood of random collisions, leading to forced proximity of the reporter fragments and a false-positive signal. | - Use weaker promoters to drive the expression of your fusion proteins.- Titrate the amount of transfected DNA to find an optimal expression level.- Verify protein expression levels using Western blotting. |
| Incorrect fusion protein design | The fusion of the reporter fragment might alter the conformation of your protein of interest, leading to non-specific aggregation or interactions. | - Test different fusion orientations (N- or C-terminal tagging of each protein).- Include flexible linkers between your protein of interest and the reporter fragment to allow for proper folding. |
| Cellular autofluorescence (for BiFC) | Cells naturally have some level of fluorescence, which can contribute to the background signal in BiFC experiments. | - Use appropriate filters on the microscope to minimize the detection of autofluorescence.- Include a control with untransfected cells to measure the baseline autofluorescence. |
No Signal or Weak Signal
Q5: I am not detecting any signal, or the signal is very weak, even though I expect my proteins to interact. What are the possible reasons and solutions?
A5: The absence of a signal in a PCA experiment can be frustrating, but it can often be resolved by systematic troubleshooting.
| Potential Cause | Explanation | Troubleshooting Steps |
| No genuine interaction | The two proteins of interest may not interact under the experimental conditions. | - Use a known interacting protein pair as a positive control to ensure the assay is working.- Confirm the interaction using an orthogonal method (e.g., co-immunoprecipitation). |
| Low expression or instability of fusion proteins | If one or both of the fusion proteins are not expressed or are rapidly degraded, there will be no reporter reconstitution. | - Verify the expression of both fusion proteins by Western blotting.- Use protease inhibitors during cell lysis for Western blotting.- Consider codon-optimizing your gene of interest for the expression system you are using. |
| Steric hindrance | The fusion of the reporter fragments might sterically hinder the interaction between the proteins of interest. | - Test all four fusion orientations (N- and C-terminal fusions for both proteins).- Vary the length and composition of the linker between the protein of interest and the reporter fragment. |
| Incorrect subcellular localization | The two fusion proteins may be localized to different cellular compartments and therefore cannot interact. | - Check the subcellular localization of each fusion protein individually using immunofluorescence or by fusing them to a full-length fluorescent protein. |
| Sub-optimal assay conditions | For enzymatic reporters, the conditions for the enzyme assay (e.g., substrate concentration, temperature, pH) might not be optimal. | - Follow the manufacturer's protocol for the specific reporter enzyme.- Optimize assay parameters such as incubation time and substrate concentration. |
Inconsistent or Irreproducible Results
Q6: My results are not consistent between experiments. What could be causing this variability?
A6: Lack of reproducibility can stem from several factors, from technical variability to biological fluctuations.
| Potential Cause | Explanation | Troubleshooting Steps |
| Variable transfection efficiency | The amount of plasmid DNA entering the cells can vary between experiments, leading to different levels of fusion protein expression and signal intensity. | - Use a consistent method for transfection and optimize the protocol for your cell type.- Include a co-transfected reporter plasmid (e.g., expressing a different fluorescent protein) to normalize for transfection efficiency. |
| Inconsistent cell culture conditions | Variations in cell density, passage number, or media composition can affect protein expression and cellular physiology. | - Maintain a consistent cell culture protocol, including seeding density and passage number.- Ensure that the media and supplements are from the same lot when possible. |
| Pipetting errors | Inaccurate pipetting can lead to variations in the amount of reagents added, affecting the final signal. | - Use calibrated pipettes and practice good pipetting technique.- Prepare master mixes for reagents to be added to multiple wells. |
| Biological variability | The interaction between the proteins of interest might be transient or regulated by cellular signaling pathways that are sensitive to minor changes in the cellular environment. | - Perform multiple biological replicates to assess the degree of variability.- Carefully control for any potential stimuli that might affect the interaction. |
Experimental Protocols
Detailed Protocol for Split-Luciferase Complementation Assay in Mammalian Cells
This protocol provides a general workflow for a split-luciferase PCA, for example using the NanoBiT® system.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Expression plasmids encoding Protein A fused to one luciferase fragment (e.g., LgBiT) and Protein B fused to the other (e.g., SmBiT)
-
Positive and negative control plasmids
-
Transfection reagent
-
Serum-free medium
-
Luciferase substrate (e.g., furimazine)
-
Luminometer or microplate reader with luminescence detection capabilities
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, you will typically transfect a total of 100 ng of plasmid DNA (e.g., 50 ng of Protein A plasmid and 50 ng of Protein B plasmid).
-
Include the following controls:
-
Positive Control: Plasmids encoding a known interacting protein pair fused to the luciferase fragments.
-
Negative Control 1: Plasmids encoding non-interacting proteins fused to the luciferase fragments.
-
Negative Control 2: One fusion protein plasmid co-transfected with an empty vector.
-
Negative Control 3: Untransfected cells.
-
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Luminescence Measurement:
-
After the incubation period, remove the growth medium from the wells.
-
Add 100 µL of serum-free medium to each well.
-
Prepare the luciferase substrate working solution according to the manufacturer's instructions.
-
Add 25 µL of the substrate working solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from untransfected or negative control wells) from the experimental values.
-
Normalize the signal if necessary (e.g., to a co-transfected control).
-
Compare the signal from your interacting proteins of interest to the positive and negative controls. A significantly higher signal compared to the negative controls indicates a positive interaction.
-
Visualizing Workflows and Troubleshooting
References
- 1. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]
- 2. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principal component analysis - Wikipedia [en.wikipedia.org]
- 4. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. NanoBiT® Protein:Protein Interaction System Protocol [promega.sg]
Technical Support Center: Refining PACA (PACAP) Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pituitary Adenylate Cyclase-Activating Polypeptide (PACA), more commonly known as PACAP, in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during PACAP administration experiments.
Question: I am not observing the expected biological effect after PACAP administration. What are the possible causes and solutions?
Answer:
Several factors could contribute to a lack of biological effect. Consider the following troubleshooting steps:
-
Purity and Stability of PACAP:
-
Problem: PACAP is a peptide and can degrade, leading to reduced activity.
-
Solution: Ensure you are using high-purity PACAP. Reconstitute and store it according to the manufacturer's instructions, typically in a buffered solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution upon reconstitution.
-
-
Dosage and Administration Route:
-
Problem: The dosage may be too low to elicit a response, or the administration route may not be optimal for reaching the target tissue.
-
Solution: Conduct a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm.[1][2] Review the literature for dosages used in similar studies. Consider that the effective dose can vary significantly between administration routes (e.g., intracerebroventricular vs. intraperitoneal).[3]
-
-
Vehicle Selection:
-
Problem: The vehicle used to dissolve PACAP may affect its stability or bioavailability.
-
Solution: Sterile saline (0.9% NaCl) is a commonly used vehicle for PACAP administration. For some applications, artificial cerebrospinal fluid (aCSF) is used for central injections. Ensure the pH of the vehicle is within a physiological range (typically 7.2-7.4) to maintain peptide stability.
-
-
Animal Model and Strain:
-
Problem: Different animal species and strains can exhibit varying sensitivities to PACAP.
-
Solution: Be aware of the specific characteristics of your chosen animal model. PACAP-deficient mice, for example, show altered developmental and behavioral phenotypes, highlighting the peptide's endogenous roles.[4]
-
Question: I am observing high variability in my experimental results. How can I reduce this?
Answer:
High variability can obscure true experimental effects. Here are some strategies to improve consistency:
-
Standardize Administration Technique:
-
Problem: Inconsistent injection technique can lead to variable dosing and tissue distribution.
-
Solution: Ensure all personnel performing injections are thoroughly trained and follow a standardized protocol. For intracerebroventricular (ICV) injections, precise stereotaxic coordinates are crucial. For intranasal delivery, the volume and rate of administration should be consistent.
-
-
Control for Stress:
-
Problem: PACAP is involved in the stress response, and handling or injection stress can confound results.[1]
-
Solution: Acclimate animals to the experimental procedures and handling. Perform injections in a quiet, dedicated space. Consider using control groups that receive vehicle injections to account for the effects of the procedure itself.
-
-
Time of Day:
-
Problem: The expression of PACAP and its receptors can be influenced by circadian rhythms.
-
Solution: Perform experiments at the same time of day to minimize variability due to diurnal fluctuations.
-
Question: I am concerned about off-target effects of PACAP administration. What should I look out for?
Answer:
PACAP has pleiotropic effects, and monitoring for off-target effects is important.
-
Behavioral Changes:
-
Problem: Central administration of PACAP can influence behaviors such as grooming, locomotion, and anxiety.[1][3]
-
Solution: Carefully observe and quantify animal behavior following PACAP administration. Use appropriate behavioral tests to assess for unintended effects. For example, high doses of PACAP injected into the paraventricular nucleus (PVN) can induce robust grooming that may mask other behaviors.[3]
-
-
Metabolic Effects:
-
Cardiovascular Effects:
-
Problem: Systemic administration of PACAP can cause vasodilation.[6]
-
Solution: Be aware of potential cardiovascular effects, especially with intravenous administration. Monitor for any signs of adverse reactions.
-
Frequently Asked Questions (FAQs)
1. What is the difference between PACAP-27 and PACAP-38?
PACAP exists in two biologically active forms: a 27-amino acid peptide (PACAP-27) and a 38-amino acid peptide (PACAP-38). Both are derived from the same precursor protein. PACAP-38 is the more abundant form in most tissues. Both forms can activate PACAP receptors, but their potency and efficacy may differ depending on the receptor subtype and tissue.
2. Which PACAP receptor is the primary mediator of its effects?
PACAP binds to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor has a much higher affinity for PACAP than for the related peptide, vasoactive intestinal peptide (VIP), and is considered the primary receptor for mediating many of PACAP's specific effects.[7][8] VPAC1 and VPAC2 receptors bind both PACAP and VIP with similar high affinity.[9]
3. What is the stability of PACAP in solution?
As a peptide, PACAP is susceptible to degradation by proteases. When preparing solutions, it is crucial to use sterile, nuclease-free water or buffer and to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of PACAP in a given vehicle should be considered, especially for long-term infusion studies.
4. What are the most common routes of administration for PACAP in animal models?
The choice of administration route depends on the research question and the target tissue. Common routes include:
-
Intracerebroventricular (ICV): For direct delivery to the central nervous system, bypassing the blood-brain barrier.[1][2]
-
Intranasal (IN): A non-invasive method for nose-to-brain delivery.[10][11]
-
Intraperitoneal (IP): For systemic administration.[3]
-
Intravenous (IV): For direct entry into the systemic circulation.
5. How can I increase the delivery of PACAP to the brain?
The blood-brain barrier limits the entry of peripherally administered PACAP into the brain. To enhance brain delivery, researchers can use:
-
Direct central administration (e.g., ICV injection).
-
Intranasal delivery, which can bypass the blood-brain barrier to some extent. [10]
-
Modification of the PACAP peptide, such as glycosylation, to improve its pharmacokinetic properties and blood-brain barrier permeability. [8]
-
Formulations with absorption enhancers like chitosan for intranasal delivery. [12]
Data Presentation
Table 1: Summary of PACAP Dosages and Effects in Rodent Models
| Animal Model | Administration Route | PACAP Form | Dosage | Observed Effect | Reference |
| Male Sprague-Dawley Rats | Intracerebroventricular (ICV) | PACAP-38 | 0.25–1.0 µg | Dose-dependent disruption of motivation, social interaction, and attention. | [1] |
| Male CD1 Mice | Intracerebroventricular (ICV) | PACAP-38 | 2.5 µg | Reduced food intake. | [2] |
| C57BL/6J Mice | Intraperitoneal (IP) | PACAP-27 | 50 pmol/kg/day for 5 days | Reduced blood glucose. | [2] |
| Goto Kakizaki (GK) Rats | Intraperitoneal (IP) | PACAP-38 | 0.6 and 60 pmol/kg/day | Reduced blood glucose. | [2] |
| Wild-Type (WT) Mice | Intraperitoneal (IP) | PACAP-38 / PACAP-27 | 100 nM, 1 µM, 10 µM | Dose-dependent decrease in cumulative food intake. | [3] |
| APP[V717I]-transgenic Mice | Intranasal | PACAP-38 | Not specified | Improved cognitive function. | [12] |
| 6-OHDA-treated Rats (Parkinson's model) | Not specified | PACAP-38 | 0.1 mg | Improved behavioral outcomes and reduced dopamine neuron loss. | [13][14] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of PACAP in Rats
This protocol is adapted from studies investigating the central effects of PACAP.[1]
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane).
-
Place the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
-
Cannula Implantation:
-
Using a dental drill, create a small burr hole over the target brain region (e.g., lateral ventricle).
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before the injection.
-
-
PACAP Injection:
-
On the day of the experiment, gently restrain the rat.
-
Remove the dummy cannula and insert an injector cannula that extends slightly beyond the tip of the guide cannula.
-
Connect the injector cannula to a microsyringe pump.
-
Infuse the desired dose of PACAP (e.g., 0.25–1.0 µg dissolved in sterile saline or aCSF) over a specific period (e.g., 1-2 minutes).
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Post-Injection Monitoring:
-
Return the rat to its home cage and monitor for any adverse effects.
-
Proceed with behavioral or physiological assessments at the desired time points.
-
Protocol 2: Assessment of PACAP's Effect on Feeding Behavior in Mice
This protocol is based on studies examining the anorexigenic effects of PACAP.[2][3]
-
Animal Housing and Acclimation:
-
Individually house mice to allow for accurate food intake measurement.
-
Acclimate the mice to the housing conditions and handling for at least one week.
-
If using an automated food intake monitoring system, acclimate the mice to the specialized cages.
-
-
PACAP Administration:
-
At the beginning of the dark phase (the active feeding period for mice), administer PACAP or vehicle via the desired route (e.g., intraperitoneal injection). Doses can range from 100 nM to 10 µM.[3]
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of chow.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) by weighing the remaining food.
-
If using an automated system, data on meal patterns (meal size, duration, and frequency) will be collected continuously.
-
-
Data Analysis:
-
Compare the cumulative food intake and meal patterns between the PACAP-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualization
Caption: this compound (PACAP) signaling pathway.
Caption: Experimental workflow for this compound delivery.
Caption: Troubleshooting this compound delivery issues.
References
- 1. Pituitary adenylate cyclase-activating polypeptide (PACAP) disrupts motivation, social interaction, and attention in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PACAP/PAC1 Receptor System and Feeding [mdpi.com]
- 3. PACAP intraperitoneal treatment suppresses appetite and food intake via PAC1 receptor in mice by inhibiting ghrelin and increasing GLP-1 and leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PACAP Paradox: Dynamic and Surprisingly Pleiotropic Actions in the Central Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PACAP38 and PAC1 receptor blockade: a new target for headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceofparkinsons.com [scienceofparkinsons.com]
- 14. Pituitary adenylate cyclase-activating polypeptide (PACAP) has a neuroprotective function in dopamine-based neurodegeneration in rat and snail parkinsonian models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protease-Activated Receptor (PAR) Experiments in Cancer Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes involving Protease-Activated Receptors (PARs) in the context of cancer research. Our aim is to help you achieve more consistent and reproducible results in your PACA-related experiments.
Frequently Asked Questions (FAQs)
Cell Line and Culture Conditions
Q1: My cancer cell line shows inconsistent PAR expression across experiments. What could be the cause?
A1: Variability in PAR expression can stem from several factors related to cell culture practices:
-
Cell Passage Number: Continuous subculturing can lead to genetic drift and altered protein expression.[1][2] It is crucial to use cell lines within a defined, low passage number range for consistency. High-passage cells may exhibit altered morphology, growth rates, and gene expression profiles.[1]
-
Culture Conditions: Variations in media composition, serum lot, and incubator conditions (CO2, temperature, humidity) can impact cell physiology and PAR expression.
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines are a significant source of irreproducible data. Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
Q2: Should I use primary cancer cells or established cell lines for my PAR signaling studies?
A2: The choice depends on your research question. Primary cells offer higher physiological relevance but are more challenging to culture and maintain. Established cell lines are more robust and easier to handle but may have accumulated genetic alterations that affect signaling pathways.[3] Be aware that PAR-mediated signaling can differ between primary and immortalized cells.
Protease Activity and Activation
Q3: My protease activity measurements in tumor lysates are not reproducible. What are the common pitfalls?
A3: Measuring protease activity in complex biological samples like tumor lysates presents several challenges:
-
Sample Preparation: Inconsistent sample handling, including lysis buffer composition and the presence or absence of protease inhibitors, can significantly affect results.
-
Endogenous Inhibitors: The tumor microenvironment contains endogenous protease inhibitors that can interfere with your assay.
-
Protease Isoforms: Different isoforms of the same protease may be present and exhibit distinct activities and substrate specificities.[4]
-
Substrate Specificity: Ensure the substrate used in your assay is specific for the protease of interest and is not cleaved by other proteases present in the lysate.
Q4: I am not seeing consistent PAR activation with my agonist. What should I check?
A4: Inconsistent PAR activation can be due to several factors:
-
Agonist Potency and Stability: Verify the concentration and biological activity of your agonist. Thaw and handle peptide agonists carefully to avoid degradation.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to PAR desensitization and internalization, reducing the subsequent response.[5]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may not respond optimally.
-
Presence of Antagonists: Contaminants in your culture or reagents could be acting as PAR antagonists.
Troubleshooting Guides
Issue 1: High Background Signal in PAR Signaling Assays (e.g., Calcium Mobilization, FRET)
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Compounds or Cells | Run a control with cells and vehicle (without the fluorescent dye) to determine the background fluorescence. Use phenol red-free media for fluorescence-based assays. |
| Non-specific Dye Loading | Optimize the concentration of the fluorescent dye and the loading time. Ensure even loading across all wells. |
| Leaky Cells | Check cell viability. High cell death can lead to the release of intracellular contents and increased background. |
| Instrument Settings | Optimize the gain and exposure settings on your plate reader or microscope to maximize the signal-to-noise ratio. For TR-FRET assays, ensure correct filter selection.[6] |
| Constitutive PAR Activity | In some cancer cells, PARs may be constitutively active due to endogenous proteases.[5] Consider using a PAR antagonist to establish a baseline. |
Issue 2: Low Signal or No Response in PAR-Dependent Cell Invasion/Migration Assays
| Potential Cause | Troubleshooting Step |
| Sub-optimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of your PAR agonist. |
| Low PAR Expression | Confirm PAR expression in your cell line at both the mRNA and protein level. |
| Incorrect Assay Setup | Ensure the chemoattractant gradient is properly established. The pore size of the transwell insert should be appropriate for your cells.[7] |
| Cell Seeding Density | Optimize the number of cells seeded. Too few cells will result in a weak signal, while too many can lead to overcrowding and artifacts.[7] |
| Matrix Composition (for invasion assays) | The type and concentration of the extracellular matrix (e.g., Matrigel) can significantly impact invasion. Optimize the matrix coating. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient cell migration or invasion. |
Quantitative Data Summary
Table 1: Reported Variability in PAR Expression in Cancer
| Cancer Type | PAR | Method | Reported Variability/Key Finding | Reference |
| Prostate Cancer | PAR2 | Immunohistochemistry, qPCR | PAR2 expression is androgen-dependent and increased in benign prostatic hyperplasia stroma compared to normal prostate.[8] | [8] |
| Breast Cancer | PAR1 | ELISA | Mean serum PAR1 levels were significantly higher in breast cancer patients compared to healthy controls (3.07 vs. 2.82 ng/ml).[9] | [9] |
| Renal Cell Carcinoma | PAR2 | Immunohistochemistry, qPCR | PAR2 expression was significantly reduced in RCC tissues compared to normal kidney tissue.[10] | [10] |
| Prostate Cancer | 7 Biomarkers | Quantitative Immunohistochemistry | Higher expression of all seven protein biomarkers was observed in high-risk compared to low-risk prostate cancer tissue cores.[11] | [11] |
Table 2: Impact of Cell Passage Number on Experimental Outcomes
| Cell Line | High Passage Number | Effect Observed | Reference |
| LNCaP (Prostate Cancer) | >60 | Altered androgen receptor activity regulation by the PI3K/Akt pathway. | |
| Various | Not specified | Alterations in morphology, growth rates, protein expression, and transfection efficiency.[1] | [1] |
| MIN-6 (Insulinoma) | >40 | Significant differences in the expression of numerous mRNAs involved in secretion, adhesion, and proliferation. |
Experimental Protocols
Protocol 1: General Protease Activity Assay in Tumor Lysates
This protocol is a general guideline and should be optimized for your specific protease and sample type.
Materials:
-
Tumor tissue
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors, unless the assay measures the activity of these proteases)
-
Protease-specific fluorogenic or chromogenic substrate
-
Assay Buffer
-
96-well black or clear microplate
-
Plate reader
Procedure:
-
Lysate Preparation:
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add a defined amount of total protein from your lysate to each well.
-
Add the protease-specific substrate to each well.
-
Include appropriate controls: a blank (lysate without substrate), a substrate control (substrate in assay buffer without lysate), and a positive control (recombinant protease).
-
Incubate the plate at the optimal temperature and for the optimal time for your protease.
-
-
Measurement:
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the protease activity, often expressed as relative fluorescence units (RFU) or optical density (OD) per microgram of protein per unit of time.
-
Protocol 2: FRET-Based Assay for PAR Activation
This protocol describes a general workflow for a FRET-based assay to measure PAR activation, which often involves monitoring the interaction of a GPCR with β-arrestin.
Materials:
-
Cancer cell line co-expressing a PAR tagged with a FRET donor (e.g., CFP) and β-arrestin tagged with a FRET acceptor (e.g., YFP).
-
PAR agonist
-
Assay buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader capable of FRET measurements.
Procedure:
-
Cell Seeding:
-
Seed the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Acquire a baseline FRET measurement before adding the agonist.
-
Add the PAR agonist at the desired concentration.
-
Immediately begin acquiring FRET measurements over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
Plot the change in FRET ratio over time to visualize the kinetics of PAR activation and β-arrestin recruitment.
-
Troubleshooting: Low FRET efficiency can be due to improper fluorophore pairing, significant distance between donor and acceptor, or low expression of the tagged proteins.[12] Acceptor photobleaching can also be a source of error.[12]
-
Visualizations
Caption: Simplified PAR1 signaling pathway leading to cancer cell proliferation and invasion.
Caption: A logical workflow for troubleshooting variability in this compound experimental outcomes.
References
- 1. korambiotech.com [korambiotech.com]
- 2. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of protease isoforms in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Expression of proteinase-activated receptor-2 (PAR2) is androgen-dependent in stromal cell line (hPCPs) from benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalofoncology.org [journalofoncology.org]
- 10. Expression of protease activated receptor-2 is reduced in renal cell carcinoma biopsies and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of PACA Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of N-phenyl-4-aminocyclohexanecarboxamide (PACA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through an amide coupling reaction between 4-aminocyclohexanecarboxylic acid and aniline. This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the aniline.
Q2: Why is my this compound synthesis yield consistently low?
A2: Low yields in this compound synthesis can stem from several factors. Aniline is a relatively weak nucleophile, which can lead to incomplete reactions. Additionally, side reactions, improper reaction conditions (temperature, solvent), or suboptimal purification methods can contribute to a lower overall yield. The choice of coupling agent and base is also critical for driving the reaction to completion.
Q3: What are the key parameters to control during this compound synthesis?
A3: For a successful synthesis, it is crucial to control the reaction temperature, the order of reagent addition, and the reaction time. Maintaining an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially when using air-sensitive reagents. The purity of starting materials and solvents will also significantly impact the outcome.
Q4: How can I effectively purify crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. Column chromatography can also be employed for purification, particularly for removing impurities with similar solubility profiles to this compound.
Q5: What are the expected spectroscopic characteristics of pure this compound?
A5: Pure this compound can be characterized by various spectroscopic techniques. In ¹H NMR, one would expect to see signals corresponding to the protons on the phenyl ring, the cyclohexyl ring, and the amide N-H. In ¹³C NMR, characteristic peaks for the carbonyl carbon of the amide, as well as the carbons of the aromatic and aliphatic rings, would be present. Infrared (IR) spectroscopy should show a characteristic C=O stretch for the amide and N-H stretches.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling agent. 2. Aniline is a weak nucleophile. 3. Formation of a salt between the carboxylic acid and aniline. 4. Incorrect reaction conditions. | 1. Use a stronger coupling agent such as TBTU or PyBOP. 2. Consider converting the carboxylic acid to a more reactive acid chloride using thionyl chloride or oxalyl chloride prior to reaction with aniline. 3. Add the coupling agent to the carboxylic acid before introducing the aniline. 4. Ensure the reaction is performed at the optimal temperature and for a sufficient duration. Monitor the reaction progress using TLC. |
| Multiple Spots on TLC (indicating side products) | 1. Side reactions involving the coupling agent (e.g., formation of N-acylurea with EDC). 2. Presence of impurities in starting materials. 3. Degradation of product or starting materials. | 1. Add HOBt or HOAt when using carbodiimide coupling agents like EDC to suppress side reactions. 2. Ensure the purity of 4-aminocyclohexanecarboxylic acid and aniline before starting the reaction. 3. Avoid excessively high temperatures and prolonged reaction times. |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up. | 1. Carefully select the extraction solvent to ensure the product has low solubility in the aqueous phase and high solubility in the organic phase. 2. Break emulsions by adding brine or by filtering the mixture through a pad of celite. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal formation. 3. Incorrect solvent system. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Perform a solvent screen to find a suitable solvent or solvent mixture where the product is soluble at high temperatures and insoluble at low temperatures. |
| Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too quickly. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery After Recrystallization | 1. The product has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used. | 1. Minimize the amount of cold solvent used for washing the crystals. 2. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Persistent Impurities After Purification | 1. Impurity has a similar solubility profile to the product. 2. Ineffective purification method. | 1. Consider a second recrystallization from a different solvent system. 2. If recrystallization is ineffective, purify the compound using column chromatography. |
Experimental Protocols
Protocol 1: this compound Synthesis via EDC/DMAP Coupling
This protocol describes a general procedure for the synthesis of N-phenyl-4-aminocyclohexanecarboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
4-Aminocyclohexanecarboxylic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Comparison of Coupling Agents for this compound Synthesis (Illustrative Data)
| Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| EDC | DMAP | DCM | 24 | 65 | 90 |
| TBTU | DIPEA | DMF | 12 | 85 | 95 |
| SOCl₂ | Pyridine | Toluene | 6 | 90 | 97 |
Note: The data in this table is illustrative and may vary based on specific experimental conditions.
Visualizations
Technical Support Center: Proximity-Based Competitive Protein Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing proximity-based competitive protein binding assays. These assays are powerful tools for studying molecular interactions and screening for inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a proximity-based competitive protein binding assay?
A proximity-based competitive assay measures the binding of a protein to a ligand by detecting the proximity of two molecules that are brought together by the binding event. In a competitive format, a known, labeled ligand competes with an unlabeled test compound (the analyte) for binding to a target protein. A high signal indicates that the labeled ligand is bound to the protein, while a low signal suggests that the test compound has displaced the labeled ligand. This relationship allows for the quantification of the analyte's binding affinity.
Q2: What are common causes of low signal-to-noise ratio?
A low signal-to-noise ratio can be caused by several factors, including low assay signal, high background, or both. Specific causes can include suboptimal reagent concentrations, inactive proteins or antibodies, incorrect buffer composition, or issues with the detection instrument.[1] A systematic approach to troubleshooting, starting with checking individual assay components, is recommended.
Q3: How can I reduce non-specific binding in my assay?
Non-specific binding (NSB) is a common issue where molecules stick to surfaces or other proteins in a non-specific manner, leading to high background signal.[2][3][4] Strategies to reduce NSB include:
-
Adjusting Buffer Composition: Modifying the pH or increasing the salt concentration can minimize charge-based non-specific interactions.[2][3]
-
Using Blocking Agents: Additives like Bovine Serum Albumin (BSA) or casein can block non-specific binding sites on surfaces and proteins.[2][3][4][5]
-
Including Detergents: Non-ionic detergents, such as Tween-20, can reduce hydrophobic interactions that contribute to NSB.[3][6]
Q4: What is the "hook effect" and how can I avoid it?
The hook effect, also known as the prozone effect, can occur in homogeneous assays at very high concentrations of the analyte.[7] In this situation, the excess analyte can saturate both the donor and acceptor molecules separately, preventing the formation of the proximity-dependent complex and leading to a paradoxical decrease in signal. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your analyte.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the specific signal from the binding interaction, leading to a poor assay window.
| Potential Cause | Recommended Solution |
| Non-specific binding of reagents to well surface or each other. | Optimize blocking steps with agents like BSA or casein.[4][5] Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.[3][6] |
| Suboptimal antibody or reagent concentration. | Titrate the concentrations of your donor and acceptor molecules to find the optimal balance that minimizes background while maintaining a robust signal. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and filter-sterilize buffers. |
| Light scatter from precipitated compounds. | Centrifuge plates before reading to pellet any precipitates. Ensure compounds are fully dissolved in the assay buffer. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive protein, antibody, or ligand. | Verify the activity of each component individually. Ensure proper storage and handling of all reagents. |
| Incorrect buffer conditions (pH, salt concentration). | Optimize the buffer composition to ensure it is suitable for the protein-ligand interaction.[2] |
| Suboptimal reagent concentrations. | Perform a titration of the labeled ligand and protein to ensure they are at concentrations that will produce a detectable signal. |
| Incorrect instrument settings. | Ensure the plate reader is set to the correct excitation and emission wavelengths for your donor and acceptor fluorophores.[1] |
| Quenching of the fluorescent signal. | Check if any components in your sample or buffer are known to quench the fluorescence of your chosen dyes. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting errors. | Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput screening. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, which are more susceptible to evaporation. Ensure proper sealing of the plate. |
| Reagent instability. | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for a Competitive Proximity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each new assay.
-
Reagent Preparation:
-
Prepare a dilution series of the unlabeled competitor compound.
-
Prepare a working solution of the target protein.
-
Prepare a working solution of the labeled ligand.
-
Prepare a working solution of the donor and acceptor beads/molecules according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the unlabeled competitor compound to the wells of a microplate.
-
Add the target protein to the wells and incubate to allow for binding.
-
Add the labeled ligand to the wells and incubate.
-
Add the donor and acceptor beads/molecules and incubate in the dark to allow for proximity signal generation.
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate filter set for your chosen proximity assay technology (e.g., AlphaScreen, HTRF).
-
Visualizations
Caption: Principle of a competitive proximity binding assay.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. resources.revvity.com [resources.revvity.com]
Technical Support Center: Photoacoustic Computed Tomography (PACA)
Welcome to the technical support center for Photoacoustic Computed Tomography (PACA) research. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts encountered during this compound experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound experiments.
Issue: My reconstructed image appears blurry and features are distorted, especially at deeper regions.
Q1: What causes blurring and distortion of features, particularly at deeper imaging depths?
A1: This is often due to light fluence variations within the tissue. As laser light propagates through tissue, it is scattered and absorbed, leading to a non-uniform light distribution. Deeper regions receive less light energy, resulting in weaker photoacoustic signals and consequently, distorted and blurry reconstructions. This is also known as the fluence decay artifact.
Q2: How can I correct for light fluence variations?
A2: Fluence compensation techniques are essential. These methods aim to correct for the non-uniform light distribution to recover a more accurate representation of the tissue's optical absorption properties.[1][2][3] A common approach involves:
-
Modeling light propagation: Using techniques like Monte Carlo simulations or diffusion theory to estimate the light fluence distribution within the tissue.
-
Iterative reconstruction: Integrating the fluence model into an iterative reconstruction algorithm to progressively correct the image.[1]
-
Multi-wavelength approaches: Utilizing spectral information to help separate the effects of fluence from the intrinsic optical absorption of the tissue.
Issue: I am observing streak-like or arc-like artifacts in my images, and some structures appear to be missing or incomplete.
Q1: What is the cause of streak or arc-like artifacts and incomplete structures in my this compound images?
A1: These are characteristic of limited-view artifacts . In many experimental setups, it is not possible to surround the sample completely with ultrasound transducers. This incomplete data acquisition leads to missing information in the reconstruction process, resulting in streaks, arcs, and underestimation of features.[4]
Q2: How can I minimize limited-view artifacts?
A2: Several strategies can be employed to mitigate these artifacts:
-
Optimize Transducer Geometry: If possible, use a transducer array with a wider angular coverage or a geometry that better surrounds the region of interest.
-
Model-Based Reconstruction: Employ advanced reconstruction algorithms that can incorporate prior information about the sample or use a more accurate physical model to compensate for the missing data.[1]
-
Deep Learning Approaches: Utilize trained neural networks to identify and remove limited-view artifacts from reconstructed images. These methods can learn the typical patterns of such artifacts and effectively suppress them.
Issue: My images are degraded by motion, showing blurring, ghosting, or saw-tooth-like distortions.
Q1: What are the primary sources of motion artifacts in this compound imaging?
A1: Motion artifacts can be caused by both voluntary and involuntary movements of the subject, such as breathing, heartbeat, or slight shifts in position during the scan.[5][6] These movements cause a mismatch between the acquired photoacoustic signals and their assumed spatial origins, leading to significant image degradation.
Q2: What methods can I use to correct for motion artifacts?
A2: Motion correction strategies can be broadly categorized as prospective and retrospective:
-
Prospective Correction: This involves tracking the motion during acquisition and adjusting the imaging parameters in real-time. This can be achieved using external tracking systems or by using a portion of the acquired data to estimate motion.
-
Retrospective Correction: This is performed after data acquisition. Common techniques include:
-
Gating: Acquiring data continuously but only using the data from specific phases of a periodic motion (e.g., a specific point in the respiratory cycle) for reconstruction.[7]
-
Image Registration: Aligning a series of images acquired over time to correct for motion between frames.
-
Data-Driven Methods: Using the photoacoustic data itself to estimate and correct for motion. For example, cross-correlation between A-lines can be used to determine and correct for vertical displacement.[8]
-
Frequently Asked Questions (FAQs)
Q: What are in-plane and out-of-plane artifacts?
A:
Q: How can I differentiate between in-plane and out-of-plane artifacts?
A: A technique involving multi-wavelength excitation and transducer displacement can help. In-plane artifacts often have a different spectral signature compared to true absorbers, while out-of-plane artifacts will shift their apparent position within the image as the transducer is moved axially.
Q: My signal-to-noise ratio (SNR) is low. What are some common causes and solutions?
A: Low SNR can be due to several factors:
-
Insufficient Laser Fluence: If the laser energy is too low, the generated photoacoustic signals will be weak. Ensure your laser is operating at the desired power and is efficiently coupled to the sample.
-
Deep Imaging Target: Signal strength decreases with depth due to light attenuation. Consider using a laser wavelength in the near-infrared (NIR) window (700-900 nm) for deeper penetration.
-
Detector Sensitivity: The sensitivity of your ultrasound transducer is crucial. Ensure you are using a transducer with an appropriate frequency range and sensitivity for your application.
-
Acoustic Impedance Mismatch: A significant mismatch in acoustic impedance between your sample and the coupling medium (e.g., water, ultrasound gel) can lead to signal loss. Ensure good acoustic coupling.
Q: What is the "spectral coloring" artifact?
A: Spectral coloring refers to the wavelength-dependent changes in light fluence as it propagates through tissue. Different wavelengths are absorbed and scattered differently, meaning the light spectrum reaching a deeper target is different from the incident spectrum. This can lead to inaccuracies in quantitative measurements, such as oxygen saturation (sO2). Fluence compensation methods that account for wavelength-dependent optical properties are necessary to correct for this artifact.
Quantitative Data Summary
The following table summarizes the improvement in image quality metrics after applying various artifact correction techniques, as reported in the literature.
| Artifact Type | Correction Method | Image Quality Metric | Improvement |
| Motion Artifacts | Orthogonal Motion Correction | Structural Similarity Index (SSIM) | 26.5% increase compared to no correction |
| Limited-View Artifacts | Unsupervised Deep Learning (PA-GAN) | Peak Signal-to-Noise Ratio (PSNR) | ~66% improvement for highly sparse data |
| Limited-View Artifacts | Unsupervised Deep Learning (PA-GAN) | Structural Similarity Index (SSIM) | ~14% improvement for highly sparse data |
| Fluence Variations | Fluence Compensation Algorithm | Signal-to-Noise Ratio (SNR) | ~20 dB increase for deeper objects |
| Fluence Variations | Fluence Compensation Algorithm | Contrast-to-Noise Ratio (CNR) | ~30 dB increase for deeper objects |
Experimental Protocols
Protocol 1: Minimizing Motion Artifacts with Retrospective Gating
This protocol describes a general workflow for applying retrospective respiratory gating to reduce motion artifacts in small animal imaging.
-
Animal Preparation:
-
Anesthetize the animal according to your approved institutional protocol.
-
Place the animal on a heated stage to maintain body temperature.
-
Secure the animal to minimize voluntary movement.
-
-
Physiological Monitoring:
-
Place a respiratory sensor (e.g., a pressure-sensitive pad or a pneumatic belt) on the animal's thorax to record the respiratory cycle.
-
Ensure the physiological monitoring system is synchronized with the this compound data acquisition system.
-
-
Data Acquisition:
-
Perform the this compound scan while continuously recording both the photoacoustic data and the respiratory signal.
-
Acquire data for a sufficient duration to capture multiple respiratory cycles.
-
-
Data Processing (Gating):
-
In your data analysis software, identify the phase of the respiratory cycle for each acquired photoacoustic frame.
-
Group the frames corresponding to the same respiratory phase (e.g., end-expiration).
-
Average the frames within each group to create a single, motion-reduced image for that phase.
-
-
Image Reconstruction:
-
Reconstruct the final image using the averaged, gated data.
-
Protocol 2: Fluence Compensation using a Model-Based Approach
This protocol outlines a general procedure for correcting fluence variations using a model-based iterative reconstruction method.
-
Pre-computation of Light Fluence:
-
Create a computational model of your sample, including its geometry and estimated optical properties (absorption and scattering coefficients).
-
Use a light transport model (e.g., Monte Carlo simulation) to compute the expected light fluence distribution within the sample for your specific illumination setup.
-
-
Data Acquisition:
-
Acquire the raw photoacoustic data from your sample.
-
-
Iterative Image Reconstruction:
-
Initialization: Start with an initial estimate of the absorption coefficient distribution (e.g., a uniform image).
-
Forward Model: In each iteration, use the current estimate of the absorption distribution and the pre-computed fluence map to simulate the expected photoacoustic signals.
-
Comparison: Compare the simulated signals with the experimentally acquired signals.
-
Update: Update the absorption coefficient distribution to minimize the difference between the simulated and experimental data.
-
Repeat: Continue iterating until the reconstructed image converges (i.e., the changes between iterations are minimal).
-
-
Final Image:
-
The resulting image represents the fluence-compensated absorption distribution.
-
Diagrams
Caption: A generalized experimental workflow for this compound research, highlighting key stages for artifact avoidance.
Caption: A logical workflow for the identification and correction of motion artifacts in this compound images.
Caption: A diagram illustrating the relationships between different sources of artifacts in this compound.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. [2001.09572] Fluence compensation for real-time spectroscopic photoacoustic imaging [arxiv.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Artifact removal in photoacoustic tomography with an unsupervised method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress of motion artifact correction in photoacoustic microscopy and photoacoustic tomography_Journal of Biomedical Engineering_The only official website [english.biomedeng.cn]
- 6. Pompeii - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Correction of high-rate motion for photoacoustic microscopy by orthogonal cross-correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
Technical Support Center: Enhancing the Bioavailability of N-propargyl Caffeate Amide (PACA)
Welcome to the technical support center for N-propargyl caffeate amide (PACA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental evaluation and enhancement of this compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is N-propargyl caffeate amide (this compound) and what are its potential therapeutic applications?
A1: N-propargyl caffeate amide (this compound) is a synthetic derivative of caffeic acid.[1][2] Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1][3][4][5] Its mechanisms of action involve the modulation of key signaling pathways such as the Nrf2/HO-1 and NF-ĸB pathways.[1][2][3] These properties make this compound a promising candidate for further investigation in the context of diseases with inflammatory and oxidative stress components.
Q2: I am observing low in vivo efficacy of this compound despite promising in vitro results. What could be the underlying issue?
A2: A common reason for discrepancies between in vitro and in vivo results is poor oral bioavailability.[6] Like many phenolic compounds, this compound may face challenges with solubility, permeability across the intestinal barrier, and metabolic stability.[7][8] It is crucial to assess these pharmacokinetic properties to understand and address the observed low efficacy.
Q3: What are the primary factors that may limit the oral bioavailability of this compound?
A3: The oral bioavailability of this compound, a lipophilic compound, can be limited by several factors:
-
Low Aqueous Solubility: Poor solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is a prerequisite for absorption.[9][10]
-
Limited Permeability: The ability of this compound to permeate the intestinal epithelium may be restricted, hindering its entry into the systemic circulation.
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestine and liver, reducing the amount of unchanged drug that reaches the bloodstream.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen, limiting its net absorption.[11]
Q4: What initial steps can I take to investigate the poor bioavailability of this compound in my experiments?
A4: A systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of your this compound batch.
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer model to assess the intestinal permeability of this compound and identify potential P-gp mediated efflux.
-
Metabolic Stability Assay: Evaluate the stability of this compound in liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.
-
Formulation Assessment: Analyze the formulation used for in vivo studies. The choice of vehicle can significantly impact the dissolution and absorption of the compound.
Troubleshooting Guides
Issue: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Inconsistent results in in vivo studies due to poor dissolution in the gastrointestinal tract.
-
Low exposure (AUC) in pharmacokinetic studies.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Intrinsic low solubility of the compound. | 1. pH adjustment: Determine the pKa of this compound and adjust the pH of the formulation to enhance solubility if it is an ionizable compound. 2. Co-solvents: Utilize pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol) in the formulation to increase solubility.[12] 3. Surfactants: Incorporate non-ionic surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can solubilize this compound.[12] |
| Poor "wettability" of the solid compound. | 1. Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[8] |
| Drug precipitation in the gastrointestinal tract. | 1. Amorphous solid dispersions: Formulate this compound with polymers (e.g., PVP, HPMC) to create an amorphous solid dispersion, which has higher apparent solubility and dissolution rate compared to the crystalline form.[13] 2. Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to maintain this compound in a solubilized state in the GI tract.[14] |
Issue: Poor Intestinal Permeability of this compound
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell assays.
-
High efflux ratio in bidirectional Caco-2 transport studies, suggesting P-gp involvement.
-
Low oral bioavailability despite adequate solubility.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low passive diffusion across the intestinal epithelium. | 1. Permeation enhancers: Include excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells. 2. Lipid-based formulations: Formulations like nanoemulsions and solid lipid nanoparticles can enhance lymphatic transport, bypassing the portal circulation to some extent.[15] |
| Active efflux by P-glycoprotein (P-gp). | 1. Co-administration with P-gp inhibitors: Investigate the co-administration of known P-gp inhibitors (e.g., quercetin, verapamil) to increase the intestinal absorption of this compound.[16] Note: This should be done cautiously, considering potential drug-drug interactions. |
| Metabolism within enterocytes. | 1. Metabolic inhibitors: Co-administer inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) if intestinal metabolism is identified as a significant barrier. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Solubility
Objective: To determine the aqueous solubility of N-propargyl caffeate amide.
Materials:
-
N-propargyl caffeate amide (this compound) powder
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC grade water, acetonitrile, and formic acid
-
Vials, shaker, centrifuge, HPLC system
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of PBS (pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of this compound in PBS.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
This compound stock solution
-
Lucifer yellow (paracellular integrity marker)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
HPLC system
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage assay.
-
For the permeability assessment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add a known concentration of this compound in HBSS to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
For the efflux assessment (Basolateral to Apical): a. Add a known concentration of this compound in HBSS to the basolateral (B) chamber. b. Add fresh HBSS to the apical (A) chamber. c. Follow the same sampling procedure from the apical chamber.
-
Quantify the concentration of this compound in all samples by HPLC.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Data Presentation
Table 1: Illustrative Solubility Data for this compound in Different Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| PBS (pH 7.4) | 37 | 5.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 15.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 45.3 |
Table 2: Example Caco-2 Permeability Data for this compound
| Parameter | Value | Interpretation |
| Papp (A→B) (x 10⁻⁶ cm/s) | 0.5 | Low Permeability |
| Papp (B→A) (x 10⁻⁶ cm/s) | 2.5 | High Efflux |
| Efflux Ratio (Papp B→A / Papp A→B) | 5.0 | Potential P-gp Substrate |
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
Caption: Signaling pathways modulated by N-propargyl caffeate amide (this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. N-Propargyl Caffeamide Skews Macrophages Towards a Resolving M2-Like Phenotype Against Myocardial Ischemic Injury via Activating Nrf2/HO-1 Pathway and Inhibiting NF-ĸB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. cphi-online.com [cphi-online.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sgwrite.com [sgwrite.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PACA's Effect on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PACA (p-aminophenyl-arsine oxide) and observing its effects on cell viability.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments with this compound.
1. Why am I seeing massive, rapid cell death even at low this compound concentrations?
High cytotoxicity at low concentrations of this compound could be due to several factors:
-
Cell Line Sensitivity: Certain cell lines are inherently more sensitive to arsenical compounds. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Compound Stability: this compound solutions, especially in certain media, may not be stable over long incubation periods. Reconstituted this compound should be aliquoted and stored at -20°C for up to 3 months to maintain its stability. Consider preparing fresh dilutions for each experiment.
-
Impact on Cellular Energy: Phenylarsine oxide (PAO), a related compound, has been shown to affect cellular ATP content and oxygen consumption at higher concentrations.[1] This disruption of cellular metabolism can lead to rapid, non-apoptotic cell death. Ensure that the concentrations used are within a range that primarily induces apoptosis without causing widespread necrotic effects.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a level toxic to your cells (typically <0.1%).
2. I am not observing any significant decrease in cell viability after this compound treatment. What could be the reason?
Several factors might contribute to a lack of effect:
-
Insufficient Concentration: The concentration of this compound used may be too low to induce a response in your specific cell line. Refer to published IC50 values for similar cell types as a starting point and perform a dose-response study.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to arsenical compounds.
-
Compound Inactivity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Assay Timing: The time point at which you are assessing cell viability might be too early. Apoptosis is a programmed process that takes time. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
-
Cell Density: High cell density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
3. My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. Here are some tips to improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure you have a single-cell suspension and mix the cell suspension thoroughly before and during plating.
-
Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Precise Pipetting: Ensure accurate and consistent pipetting of cells, media, and this compound. Calibrate your pipettes regularly.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both this compound treatment and the viability assay itself.
4. How can I confirm that this compound is inducing apoptosis and not necrosis in my cells?
It is crucial to differentiate between these two modes of cell death. Several assays can be used:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: this compound is known to induce apoptosis through the activation of caspases.[2] Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can confirm the involvement of the apoptotic pathway.
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detecting the cleaved form of PARP by Western blotting is a reliable indicator of apoptosis.
-
DNA Fragmentation Analysis: Apoptosis is characterized by the fragmentation of DNA into a "ladder" pattern, which can be visualized by agarose gel electrophoresis.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound (or the closely related phenylarsine oxide, PAO) can vary significantly depending on the cell line and the duration of treatment.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Phenylarsine Oxide (PAO) | NB4 (Acute Promyelocytic Leukemia) | 48 hours | 0.06 µM | [3] |
| Arsenic Trioxide (As2O3) | NB4 (Acute Promyelocytic Leukemia) | 48 hours | 0.54 µM | [3] |
| Phenylarsine Oxide (PAO) | NB4/As (As2O3-resistant NB4) | 48 hours | 0.08 µM | [3] |
| Arsenic Trioxide (As2O3) | NB4/As (As2O3-resistant NB4) | 48 hours | 2.80 µM | [3] |
| Phenylarsine Oxide (PAO) | HeLa (Cervical Cancer) | 24 hours | ~1 µM | [4] |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (p-aminophenyl-arsine oxide)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
2. Caspase-3/7 Activity Assay (Fluorometric)
This protocol outlines the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by this compound.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Lysis: After the desired incubation period, lyse the cells according to the assay kit manufacturer's instructions. This typically involves removing the medium and adding a specific volume of lysis buffer.
-
Substrate Addition: Prepare the caspase-3/7 substrate solution as per the kit's protocol and add it to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and express the caspase activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental troubleshooting workflow for this compound.
Caption: Logical relationships between issues, causes, and solutions.
References
- 1. Phenylarsine oxide inhibition of endocytosis: effects on asialofetuin internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Phenylarsine oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-propargyl Caffeate Amide (PACA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propargyl caffeate amide (PACA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving N-propargyl caffeate amide (this compound)?
A1: this compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q2: How should I store N-propargyl caffeate amide (this compound) to ensure its stability?
A2: this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. The catechol moiety in this compound is susceptible to oxidation, which can be accelerated by exposure to light and air. Stock solutions in DMSO or ethanol should also be stored at -20°C or -80°C in tightly sealed vials. For best results, aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the expected purity of research-grade N-propargyl caffeate amide (this compound) batches?
A3: The purity of research-grade this compound batches should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the known mechanisms of action for N-propargyl caffeate amide (this compound)?
A4: this compound has been shown to exert its biological effects through multiple signaling pathways. It can covalently modify Keap1, leading to the activation of the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[1] Additionally, this compound can be oxidized to an ortho-quinone, which then forms a covalent conjugate with and activates the PPAR-γ pathway, playing a role in inflammation and fibrosis.[2]
Troubleshooting Guides
Inconsistent Experimental Results
Problem: I am observing high variability in my experimental results between different batches of this compound or even with the same batch over time.
| Potential Cause | Recommended Solution |
| This compound Degradation | The catechol group in this compound is prone to oxidation. Ensure proper storage conditions (solid at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Visually inspect the solid compound and solutions; a change in color (e.g., to brown or dark yellow) may indicate degradation. |
| Solubility Issues | This compound may precipitate out of the aqueous experimental medium. Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but not high enough to cause cellular toxicity. Sonication of the stock solution before dilution may help. |
| Batch-to-Batch Variability | The purity and impurity profile of different this compound batches may vary. It is crucial to perform quality control checks on each new batch. Refer to the experimental protocols below for HPLC, MS, and NMR analysis to verify the purity and identity of your this compound. |
| Interaction with Media Components | Components in the cell culture media, such as certain amino acids or reducing agents, may interact with this compound. If possible, test the stability of this compound in your specific experimental medium over the time course of your experiment. |
Synthesis and Purification Issues
Problem: I am synthesizing this compound and encountering problems with yield and purity.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. The direct coupling of a carboxylic acid and an amine can be challenging.[3] Using a coupling agent like DCC, EDCl, or HATU can improve the reaction efficiency.[] |
| Side Reactions | The hydroxyl groups of caffeic acid can undergo side reactions. Protecting these groups before the amidation reaction and then deprotecting them can improve the yield of the desired product. |
| Purification Challenges | Unreacted starting materials and byproducts from the coupling reaction can be difficult to remove. Purification by column chromatography on silica gel is often necessary. The choice of solvent system for chromatography is critical for good separation. |
| Oxidation During Workup | The catechol moiety can be oxidized during the workup and purification process. Using degassed solvents and performing the purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
Quality Control Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound batches.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm |
| Column Temperature | 25°C |
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the general procedure for confirming the molecular weight of this compound.
Methodology:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Mode: Positive or negative ion mode can be used.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
Expected Results:
The expected monoisotopic mass of this compound (C12H11NO3) is 217.0739 g/mol . In positive ion mode, expect to observe the [M+H]+ ion at m/z 218.0812. In negative ion mode, the [M-H]- ion should be observed at m/z 216.0667. High-resolution mass spectrometry should provide a mass accuracy of within 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This protocol describes the general approach for the structural characterization of this compound.
Methodology:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments: 1H NMR and 13C NMR.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.
Expected 1H NMR Chemical Shifts (in DMSO-d6, approximate):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.7 - 7.2 | m | |
| Vinylic Protons | 6.2 - 7.5 | d | ~15 Hz |
| Methylene Protons | ~4.0 | dd | |
| Acetylenic Proton | ~3.1 | t | |
| Amide Proton | ~8.4 | t | |
| Hydroxyl Protons | 9.2 - 9.7 | br s |
Note: Chemical shifts can vary depending on the solvent and concentration.
Visualizations
References
Validation & Comparative
Part 1: Validating the Neuroprotective Effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)
References
- 1. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The neuroprotective effects of PACAP in monosodium glutamate-induced retinal lesion involve inhibition of proapoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Propargyl Caffeamide (this compound) Ameliorates Dopaminergic Neuronal Loss and Motor Dysfunctions in MPTP Mouse Model of Parkinson's Disease and in MPP+-Induced Neurons via Promoting the Conversion of proNGF to NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PACA and Other Nrf2 Activators for Researchers
This guide provides a comparative analysis of Pterostilbene-4'-carboxylic acid (PACA), a notable Nrf2 activator, against other well-established activators of this pathway: sulforaphane, dimethyl fumarate (DMF), and curcumin. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action: How Nrf2 Activators Work
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including heme oxygenase-1 (HMOX1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound, like many other Nrf2 activators, functions by covalently modifying cysteine residues on Keap1.[1] This modification inhibits the ability of Keap1 to target Nrf2 for degradation, leading to Nrf2 accumulation, nuclear translocation, and the subsequent activation of the Nrf2-dependent antioxidant response.
Quantitative Comparison of Nrf2 Activator Potency
A direct quantitative comparison of this compound with other Nrf2 activators is challenging due to the limited availability of publicly accessible, standardized data. The potency of Nrf2 activators is typically determined using assays such as the luciferase reporter assay, which measures the activation of the Antioxidant Response Element (ARE). The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of a compound required to elicit 50% of its maximal effect.
| Nrf2 Activator | EC50 (µM) in ARE Luciferase Reporter Assay |
| This compound | Data not publicly available |
| Sulforaphane | ~33 |
| Dimethyl Fumarate (DMF) | Data not publicly available in a comparable format |
| Curcumin | ~36 |
Note: The EC50 values for Sulforaphane and Curcumin are sourced from a study using an AREc32 luciferase reporter cell line. Direct comparison with other activators should be made with caution as values can vary depending on the specific cell line and experimental conditions used.
Induction of Nrf2 Target Genes
The efficacy of Nrf2 activators can also be assessed by measuring the fold induction of Nrf2 target genes, such as HMOX1 and NQO1. While direct comparative studies including this compound are limited, existing literature provides insights into the inductive potential of these compounds.
-
This compound: Studies have shown that this compound activates the Nrf2/HO-1 pathway, leading to increased protein levels of HO-1.[1]
-
Sulforaphane: This compound is a potent inducer of Nrf2 target genes. For instance, in human airway mucosa, a broccoli sprout homogenate delivering sulforaphane was shown to increase NQO1 mRNA expression by nearly 200% (a 2-fold increase).
-
Dimethyl Fumarate (DMF): In neural stem/progenitor cells, DMF has been shown to significantly up-regulate the expression of several Nrf2 target genes, with reported increases of approximately 2-fold for Nqo1 and 2-fold for Sod2.
-
Curcumin: Curcumin has been demonstrated to induce the expression of HO-1 in various cell types, including vascular endothelial cells and retinal pigment epithelial cells.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Nrf2 activators. Below are representative protocols for key experiments.
Nrf2/ARE Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.
Objective: To determine the potency (EC50) of a test compound in activating the Nrf2 signaling pathway.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and positive control (e.g., Sulforaphane)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for Nrf2 Nuclear Translocation
This technique is used to visualize and quantify the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Objective: To assess the ability of a test compound to induce the nuclear translocation of Nrf2.
Materials:
-
Cell line of interest
-
Test compound
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compound for various time points.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2 and loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the nuclear loading control.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is used to measure the change in mRNA levels of Nrf2 target genes following treatment with an activator.
Objective: To quantify the fold induction of Nrf2 target genes (HMOX1, NQO1) in response to a test compound.
Materials:
-
Cell line of interest
-
Test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control to determine the fold change.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the Nrf2 signaling pathway and a typical experimental workflow.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin protects retinal pigment epithelial cells against oxidative stress via induction of heme oxygenase-1 expression and reduction of reactive oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin, an antioxidant and anti-inflammatory agent, induces heme oxygenase-1 and protects endothelial cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
N-propargyl Caffeate Amide (PACA) vs. Caffeic Acid: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N-propargyl caffeate amide (PACA) and its parent compound, caffeic acid. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Executive Summary
Caffeic acid, a natural polyphenol, is well-recognized for its antioxidant and anti-inflammatory properties. N-propargyl caffeate amide (this compound) is a synthetic derivative of caffeic acid designed to enhance its therapeutic potential. While both compounds exhibit beneficial biological activities, they demonstrate distinct potencies and mechanistic nuances. This guide summarizes their comparative efficacy in key areas of therapeutic interest, including anti-inflammatory, antioxidant, and neuroprotective effects.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and caffeic acid. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various studies, which may have different experimental conditions.
| Parameter | N-propargyl Caffeate Amide (this compound) | Caffeic Acid | Cell Line/Model |
| Anti-Inflammatory Activity | |||
| Inhibition of Nitric Oxide (NO) Production (IC50) | Data not available | 330 µM[1] | RAW 264.7 macrophages (LPS-induced) |
| Inhibition of 5-Lipoxygenase (5-LO) Activity | Data not available | No inhibition up to 10 µM[2] | Human Polymorphonuclear Leukocytes (PMNLs) |
| Macrophage Polarization | |||
| M1 Marker (CD80+) Expression | Reduced from 75.8% to 69.4% (at 20 µM) | Data not available | LPS/IFN-γ-stimulated RAW264.7 macrophages |
| M2 Marker (CD163+) Expression | Increased from 10.5% to 24.5% (at 20 µM) | Data not available | LPS/IFN-γ-stimulated RAW264.7 macrophages |
| Neuroprotective Activity | |||
| Protection against H2O2-induced cell death | Data not available | Significant protection (quantitative data on IC50 not specified)[3] | SH-SY5Y neuroblastoma cells |
Table 1: Comparative Anti-Inflammatory and Neuroprotective Efficacy
| Pathway | N-propargyl Caffeate Amide (this compound) | Caffeic Acid |
| Nrf2/HO-1 Pathway Activation | Activates Nrf2/HO-1 pathway[4] | Activates Nrf2, leading to increased nuclear translocation and upregulation of HO-1 and other antioxidant enzymes[2] |
| NF-κB Pathway Inhibition | Attenuates LPS-induced NF-κB activation | Suppresses LPS-induced NF-κB activation |
| PPAR-γ Pathway Activation | Activates PPAR-γ pathway | Data not available |
Table 2: Comparative Effects on Key Signaling Pathways
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of the test compound (this compound or caffeic acid) for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Incubation: The cells are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.[1]
Macrophage Polarization Assay (M1/M2 Phenotyping)
Objective: To determine the effect of a compound on macrophage polarization, specifically the differentiation into pro-inflammatory M1 or anti-inflammatory M2 phenotypes.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured as described above.
-
Polarization: To induce M1 polarization, cells are stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL). To assess the effect of the test compound, cells are co-treated with the polarizing stimuli and various concentrations of the compound.
-
Incubation: Cells are incubated for 24-48 hours.
-
Analysis of Markers:
-
Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206). The percentage of positive cells is determined using a flow cytometer.
-
qRT-PCR: Total RNA is extracted from the cells, and the expression levels of M1-associated genes (e.g., iNOS, TNF-α, IL-6) and M2-associated genes (e.g., Arginase-1, Ym1, IL-10) are quantified by quantitative real-time PCR.
-
Western Blot: Cell lysates are analyzed by Western blotting to determine the protein levels of M1 and M2 markers.
-
Nrf2 Nuclear Translocation Assay
Objective: To assess the ability of a compound to induce the nuclear translocation of the transcription factor Nrf2, a key regulator of the antioxidant response.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2, SH-SY5Y, or macrophages) are cultured and treated with the test compound for various time points.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Western Blot Analysis: The protein concentration of each fraction is determined. Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for Nrf2. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used as loading controls for their respective fractions.
-
Quantification: The intensity of the Nrf2 bands in the nuclear and cytoplasmic fractions is quantified using densitometry software. An increase in the nuclear Nrf2/cytoplasmic Nrf2 ratio indicates activation and translocation.[2]
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Activation of the Nrf2 antioxidant response pathway.
Caption: Experimental workflow for macrophage polarization.
Comparative Efficacy Analysis
Anti-inflammatory Effects
Caffeic acid demonstrates anti-inflammatory properties by inhibiting NO production in LPS-stimulated macrophages with an IC50 of 330 µM.[1] In contrast, it does not significantly inhibit 5-LO activity at concentrations up to 10 µM.[2]
While a direct IC50 value for this compound on NO inhibition is not available in the reviewed literature, its anti-inflammatory mechanism appears to be potent, particularly through the modulation of macrophage polarization. This compound has been shown to suppress the expression of the M1 pro-inflammatory marker CD80 and significantly increase the expression of the M2 anti-inflammatory marker CD163 in stimulated macrophages. This suggests that this compound may exert its anti-inflammatory effects by promoting a switch from a pro-inflammatory to a resolving macrophage phenotype.
Both compounds are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. However, the comparative potency of this inhibition has not been quantitatively established.
Antioxidant and Neuroprotective Effects
Both caffeic acid and this compound activate the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. Caffeic acid has been shown to increase the nuclear translocation of Nrf2 and upregulate downstream antioxidant enzymes like HO-1.[2] this compound also activates this pathway, contributing to its neuroprotective and cardioprotective effects.[4]
In neuroprotection studies, caffeic acid has demonstrated a significant protective effect against hydrogen peroxide-induced cell death in the SH-SY5Y neuroblastoma cell line.[3] While specific neuroprotective IC50 values for this compound in the same model were not found, its activation of the Nrf2 pathway suggests a strong potential for mitigating oxidative stress-related neuronal damage.
Conclusion
Both N-propargyl caffeate amide and caffeic acid exhibit promising anti-inflammatory, antioxidant, and neuroprotective properties.
-
Caffeic acid serves as a foundational natural compound with well-documented, albeit in some cases modest, efficacy. Its activity is broad, impacting multiple inflammatory and oxidative stress markers.
-
N-propargyl caffeate amide (this compound) , as a synthetic derivative, appears to have a more targeted and potent effect on specific pathways, particularly in promoting the resolution of inflammation through macrophage polarization and activating the Nrf2 pathway.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific therapeutic application. Caffeic acid may serve as a valuable benchmark and a source for further derivatization. This compound, on the other hand, represents a promising lead compound for conditions where modulating macrophage phenotype and enhancing the endogenous antioxidant response are key therapeutic strategies. Further head-to-head studies are warranted to definitively establish the comparative potency of these two compounds.
References
- 1. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/Nrf2 pathway activation by caffeic acid in HepG2 cells alleviates its hepatocellular damage caused by t-butylhydroperoxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Reproducibility in Cardioprotection: A Comparative Guide to PACA and its Alternatives
For researchers, scientists, and drug development professionals, the quest for a reliable cardioprotective agent is paramount. N-propargyl caffeamide (PACA), a synthetic derivative of caffeic acid, has emerged as a promising candidate, demonstrating significant cardioprotective effects in preclinical studies. However, the translation of preclinical findings to clinical success is notoriously challenging, with reproducibility being a major hurdle. This guide provides an objective comparison of this compound-induced cardioprotection with established experimental alternatives, focusing on the underlying signaling pathways, experimental data, and the critical aspect of reproducibility.
The Reproducibility Challenge in Cardioprotection Research
The path from a promising preclinical cardioprotective agent to a clinically effective therapy is fraught with challenges. A significant number of interventions that show robust protection in animal models fail to replicate these effects in human trials. This translational failure can be attributed to a variety of factors, including differences in experimental models, comorbidities in patient populations, and a lack of standardized and rigorous preclinical study design. Therefore, a thorough understanding of the mechanisms and a critical evaluation of the reproducibility of any new cardioprotective strategy are essential.
N-Propargyl Caffeamide (this compound): A Multi-Targeted Cardioprotective Agent
This compound has demonstrated cardioprotective effects primarily through its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival.
Mechanism of Action:
This compound's cardioprotective effects are attributed to its influence on three primary signaling pathways:
-
Nrf2/HO-1 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, which combat oxidative stress, a key driver of ischemia-reperfusion injury.
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response. By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory damage associated with myocardial infarction.
-
PPAR-γ Pathway Activation: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory and metabolic regulatory functions. This compound has been found to activate PPAR-γ, contributing to its anti-inflammatory effects and potentially improving cardiac metabolism.
Below is a diagram illustrating the signaling pathways modulated by this compound.
Signaling pathways modulated by this compound leading to cardioprotection.
Comparison with Alternative Cardioprotective Strategies
To objectively evaluate the potential of this compound, it is crucial to compare its performance with established experimental cardioprotective strategies.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Reproducibility Concerns |
| This compound | Activation of Nrf2/HO-1 and PPAR-γ pathways; Inhibition of NF-κB pathway. | Multi-targeted approach addressing both oxidative stress and inflammation. Pharmacological agent, allowing for controlled dosing. | Limited number of published studies compared to alternatives. Reproducibility across different laboratories and animal models needs to be further established. |
| Ischemic Preconditioning (IPC) | Brief, non-lethal episodes of ischemia and reperfusion preceding a sustained ischemic insult. Activates multiple signaling pathways including RISK and SAFE pathways. | Potent, endogenously mediated protection. Well-characterized mechanisms. | Difficult to apply clinically in an emergency setting (e.g., acute myocardial infarction). The "window of protection" can be transient. Reproducibility can be affected by anesthetic agents, age, and comorbidities. |
| Adenosine | Activation of adenosine receptors (A1, A2A, A2B, A3) leading to downstream signaling cascades that converge on mitochondrial function and reduce inflammation. | Pharmacological agent with a relatively well-understood mechanism of action. | Short half-life requiring continuous infusion. Clinical trials have yielded mixed results, raising concerns about its consistent efficacy and reproducibility in diverse patient populations. |
Below is a diagram illustrating the experimental workflow for inducing and assessing cardioprotection.
General experimental workflow for evaluating cardioprotective agents.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are crucial.
In Vivo Model of Myocardial Infarction
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
Intubate the rat and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) to induce myocardial ischemia.
-
Confirm ischemia by observing the blanching of the myocardial tissue.
-
-
Intervention:
-
This compound Group: Administer this compound (e.g., 10-30 mg/kg) via a specified route (e.g., intraperitoneal injection) at a defined time point relative to ischemia/reperfusion.
-
Alternative/Control Groups: Administer the alternative agent or vehicle at the same time point and via the same route.
-
-
Reperfusion: After the ischemic period (e.g., 30-45 minutes), release the ligature to allow for reperfusion (e.g., 2-24 hours).
-
Euthanasia and Tissue Collection: At the end of the reperfusion period, euthanize the animal and harvest the heart for analysis.
Assessment of Myocardial Infarct Size
-
TTC Staining:
-
Excise the heart and wash it with cold saline.
-
Slice the ventricles into uniform sections (e.g., 2 mm thick).
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.
-
Viable myocardium will stain red, while the infarcted area will remain pale.
-
-
Image Analysis:
-
Photograph the stained heart slices.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarction and the total area of the ventricle for each slice.
-
Express the infarct size as a percentage of the total ventricular area or the area at risk.
-
Macrophage Polarization Analysis
-
Immunohistochemistry/Immunofluorescence:
-
Fix heart tissue sections in formalin and embed in paraffin.
-
Perform antigen retrieval.
-
Incubate sections with primary antibodies specific for M1 macrophages (e.g., iNOS, CD86) and M2 macrophages (e.g., Arginase-1, CD206).
-
Use appropriate secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore).
-
Visualize and quantify the number of positively stained cells in the infarct and peri-infarct regions.
-
Conclusion and Future Directions
This compound represents a promising cardioprotective agent with a multi-targeted mechanism of action that addresses both oxidative stress and inflammation. While preclinical data is encouraging, the critical next step is to rigorously assess the reproducibility of its effects. This includes conducting studies in different animal models, by independent laboratories, and under conditions that more closely mimic the clinical scenario, such as in the presence of comorbidities.
For drug development professionals, the focus should be on establishing a robust preclinical data package that not only demonstrates efficacy but also addresses the potential for reproducibility. By embracing rigorous experimental design and transparent reporting, the scientific community can increase the likelihood of translating promising preclinical findings, such as those for this compound, into effective therapies for patients with ischemic heart disease.
Below is a diagram illustrating the logical relationship for improving the reproducibility of cardioprotection studies.
Key elements for enhancing the reproducibility of cardioprotection research.
Cross-Validation of PACA's Targets: A Comparative Guide for Drug Development Professionals
An in-depth analysis of N-propargyl caffeate amide (PACA) and its molecular targets, Keap1 and PPAR-γ, providing a comparative overview of its mechanism, and a look at alternative therapeutic strategies.
In the landscape of modern drug discovery, the validation of a compound's molecular targets is a critical step in the development of novel therapeutics. N-propargyl caffeate amide (this compound), a synthetic small molecule, has emerged as a promising candidate with demonstrated neuroprotective and cardioprotective effects. This guide provides a comprehensive cross-validation of this compound's primary targets, Keap1 and PPAR-γ, by examining the experimental evidence, comparing its activity with alternative modulators, and detailing the methodologies used for its target identification and validation.
Unveiling the Targets of this compound: A Two-Pronged Approach
This compound's therapeutic potential stems from its interaction with two key proteins: Kelch-like ECH-associated protein 1 (Keap1) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). The engagement of these targets initiates a cascade of downstream signaling events that contribute to its protective effects.
The identification of Keap1 as a primary target of this compound was a pivotal discovery, elucidated through a sophisticated chemical biology approach known as "click chemistry". This technique involves the use of a modified this compound molecule containing a bioorthogonal "alkyne" handle. When introduced to cells, this this compound probe covalently binds to its protein targets. Subsequently, an azide-containing reporter molecule, such as biotin, is "clicked" onto the alkyne handle, allowing for the isolation and identification of the tagged proteins. Through this methodology, Keap1 was identified as a predominant binding partner of this compound[1][2].
The binding of this compound to Keap1 disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Once in the nucleus, Nrf2 activates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), which form the basis of this compound's neuroprotective and cardioprotective effects[1][2][3][4][5][6].
In addition to its action on the Keap1-Nrf2 pathway, this compound has been shown to modulate the activity of PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Computational docking studies have predicted that an oxidized form of this compound can bind to the ligand-binding domain of PPAR-γ with a free binding energy of -6.7 Kcal/mol[7]. This interaction is believed to be responsible for this compound's anti-fibrotic properties, which are mediated by the promotion of pro-resolving macrophage polarization[3][8][9].
Comparative Analysis of this compound with Alternative Modulators
To provide a comprehensive perspective on this compound's therapeutic potential, it is essential to compare its activity with other known modulators of the Nrf2 and PPAR-γ pathways.
Nrf2 Activators
The activation of the Nrf2 pathway is a well-established therapeutic strategy for diseases associated with oxidative stress. Several other compounds are known to activate this pathway, offering a basis for comparison with this compound.
| Compound | Mechanism of Nrf2 Activation | Potency (Concentration for HO-1 Induction) | Reference(s) |
| This compound | Covalent modification of Keap1 | ~10-50 µM | [10] |
| Sulforaphane | Covalent modification of Keap1 | ~2.5-15 µM | [11] |
| Dimethyl Fumarate (DMF) | Covalent modification of Keap1 | ~10-50 µM | [4] |
| Bardoxolone Methyl | Covalent modification of Keap1 | ~100 nM | [12] |
Note: The potencies listed are approximate and can vary depending on the cell type and experimental conditions. This table is intended for comparative purposes.
PPAR-γ Agonists
This compound's ability to activate PPAR-γ positions it as a potential therapeutic for inflammatory and fibrotic conditions. A comparison with established PPAR-γ agonists provides context for its potential efficacy.
| Compound | Mechanism of PPAR-γ Activation | Potency (EC50) | Reference(s) |
| This compound | Covalent binding (proposed) | Not yet determined | [7] |
| Pioglitazone | Non-covalent agonist | ~100-800 nM | [13] |
| Rosiglitazone | Non-covalent agonist | ~30-100 nM | [14] |
Note: The EC50 values represent the concentration of a drug that gives half-maximal response. The potency of this compound as a PPAR-γ agonist requires further quantitative investigation.
Experimental Protocols and Methodologies
The following sections provide an overview of the key experimental protocols used to identify and validate the targets of this compound.
Target Identification via Click Chemistry
The "click chemistry" approach was instrumental in identifying Keap1 as a target of this compound. This method provides a powerful tool for identifying the protein binding partners of small molecules.
References
- 1. youtube.com [youtube.com]
- 2. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 3. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. mdpi.com [mdpi.com]
- 9. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub [sci-hub.se]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Cinnamic Acid Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have demonstrated a wide spectrum of therapeutic effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various cinnamic acid derivatives, supported by experimental data, to aid researchers in the exploration and development of novel therapeutics.
Comparative Biological Activity of Cinnamic Acid Derivatives
The biological efficacy of cinnamic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.[1] This section presents a quantitative comparison of their antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potential of cinnamic acid derivatives has been extensively studied against a range of pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to compare the efficacy of different compounds.
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid | Staphylococcus aureus | >5000 | [2] |
| Escherichia coli | >5000 | [2] | |
| Candida albicans | 405 µM | [3] | |
| p-Coumaric Acid | E. coli | - | [4] |
| S. aureus | - | [4] | |
| Caffeic Acid | S. aureus | >512 | [2] |
| Ferulic Acid | Aspergillus niger | - | [5] |
| DM2 (Caffeic acid-carvacrol conjugate) | S. aureus | 16-64 | [2] |
| S. epidermidis | - | [2] | |
| DM8 (o-Coumaric acid-carvacrol conjugate) | Enterococcus faecium | 32 (MIC₅₀) | [2] |
| N,N-diethylcinnamamide | A. niger | 0.89 µM | [5] |
| C. albicans | 1.6 µM | [5] | |
| Isobutyl cinnamate | C. albicans | 0.89 µM | [5] |
| A. niger | 0.79 µM | [5] |
Note: MIC values can vary based on the specific strain and experimental conditions. Some values were reported in µM and have been presented as such.
Anticancer Activity
Cinnamic acid derivatives have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50) of Cinnamic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| p-Methoxycinnamic acid (p-MCA) | HCT-116 (Colon Cancer) | Similar to doxorubicin | [6] |
| Unnamed derivative | MCF-7 (Breast Cancer) | 12.84 ± 0.84 | [7] |
| SW480 (Colon Cancer) | 10.90 ± 0.84 | [7] |
Signaling Pathway Modulation: The Role of PPAR-γ
Several studies suggest that the biological activities of some cinnamic acid derivatives are mediated through the modulation of specific signaling pathways. One such key pathway is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathway. PPAR-γ is a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell proliferation and differentiation.[8] Agonists of PPAR-γ, such as some hydrocinnamic acid derivatives, have been shown to be potent dual PPARα/γ agonists.[9] The activation of PPAR-γ can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[8]
Caption: PPAR-γ signaling pathway activated by cinnamic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of cinnamic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC determination)
-
Preparation of Bacterial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Cinnamic Acid Derivatives: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. Positive (broth with inoculum, no compound) and negative (broth only) controls are included. The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay (for IC50 determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the cinnamic acid derivatives are prepared in a suitable solvent and serially diluted to the desired concentrations in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group (cells with medium and solvent, but no compound) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining IC50 using the MTT assay.
Conclusion
The comparative analysis of cinnamic acid and its derivatives reveals a class of compounds with significant and varied therapeutic potential. Modifications to the core structure can dramatically enhance their biological activity, leading to potent antimicrobial and anticancer agents. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, serves as a valuable resource for researchers dedicated to harnessing the pharmacological power of these versatile molecules for the development of next-generation drugs. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PPAR-γ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) activation. While the initial topic of interest, the role of a putative Pisces-derived acidic calcium-binding protein (PACA), did not yield specific findings in the current body of scientific literature, the principles and methodologies for validating any compound's interaction with PPAR-γ remain critical. This document outlines the key experimental approaches, presents comparative data for well-characterized PPAR-γ modulators, and provides detailed protocols to aid in the design and execution of validation studies.
Comparative Analysis of PPAR-γ Agonists
The potency and efficacy of PPAR-γ agonists are crucial parameters in drug discovery and development. The following table summarizes the half-maximal effective concentration (EC50) for several well-known PPAR-γ agonists, providing a benchmark for comparison.
| Compound | Agonist Type | EC50 (nM) | Cell Line/Assay System |
| Rosiglitazone | Full Agonist | 42 nM | Cell-free assay |
| Pioglitazone | Full Agonist | ~500 nM | Varies by study |
| Saroglitazar | Dual (α/γ) Agonist | 3 nM (for hPPARγ) | HepG2 cells |
| Bavachinin | Pan-PPAR Agonist | 740 nM (for hPPARγ) | 293T cells |
| Lanifibranor | Pan-PPAR Agonist | 206 nM (for hPPARγ) | Not specified |
Experimental Protocols for PPAR-γ Activation
Validating the activation of PPAR-γ by a test compound requires a multi-faceted approach, typically involving a combination of in vitro assays. Below are detailed methodologies for key experiments.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the transcriptional activation of PPAR-γ in response to a ligand.
Principle: Cells are transiently or stably transfected with two plasmids: one expressing the PPAR-γ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If the test compound activates PPAR-γ, the receptor binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7, or U2OS) in appropriate media.
-
Co-transfect the cells with a PPAR-γ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compound, lyse the cells.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
If a normalization control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay confirms that the activation of PPAR-γ by a test compound leads to the upregulation of its known target genes.
Principle: PPAR-γ activation induces the transcription of specific genes involved in adipogenesis, lipid metabolism, and insulin sensitivity. By measuring the mRNA levels of these target genes, the functional consequence of receptor activation can be assessed.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., 3T3-L1 preadipocytes or THP-1 macrophages) to a suitable confluency.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Use primers specific for PPAR-γ target genes such as Adiponectin (ADIPOQ), Lipoprotein Lipase (LPL), and Fatty Acid Binding Protein 4 (FABP4).
-
Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in treated cells to those in vehicle-treated cells.
-
Competitive Ligand Binding Assay
This biochemical assay determines the ability of a test compound to directly bind to the PPAR-γ ligand-binding domain (LBD).
Principle: A fluorescently labeled, known PPAR-γ ligand (tracer) is incubated with the PPAR-γ LBD. The binding of the tracer to the LBD results in a high fluorescence polarization (FP) signal. If a test compound competes with the tracer for binding to the LBD, the FP signal will decrease in a concentration-dependent manner.
Detailed Protocol:
-
Assay Setup:
-
In a 384-well plate, add the PPAR-γ LBD, the fluorescent tracer, and varying concentrations of the test compound.
-
Include wells with only the LBD and tracer (positive control for high FP) and wells with only the tracer (negative control for low FP).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader equipped for FP measurements.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tracer binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Visualizing the Pathways and Workflows
To further clarify the processes involved in PPAR-γ activation and its validation, the following diagrams have been generated using the Graphviz DOT language.
A Comparative Look at PACA and Other Cardioprotective Agents: An Indirect Assessment in the Absence of Head-to-Head Studies
For researchers, scientists, and drug development professionals, the quest for novel cardioprotective agents is a continuous endeavor. p-Aminobenzamidine (PACA), also known as N-propargyl caffeate amide, has emerged as a promising preclinical candidate. However, a direct comparative evaluation of this compound against established or other investigational cardioprotective agents in head-to-head studies is currently unavailable in the published scientific literature. This guide provides an objective comparison based on existing preclinical and clinical data for this compound and other selected agents, highlighting the different experimental contexts and underscoring the need for future direct comparative research.
This guide synthesizes available data for this compound and compares it with two widely recognized classes of cardioprotective agents: beta-blockers (represented by metoprolol) and angiotensin-converting enzyme (ACE) inhibitors (represented by enalapril). The comparison is indirect and draws from separate studies, each with its own experimental design, animal model, and endpoints. Therefore, the data presented should be interpreted with caution and is intended to provide a high-level overview rather than a direct performance benchmark.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cardioprotective efficacy of this compound, metoprolol, and enalapril from preclinical and clinical studies. It is crucial to note the differences in the models and endpoints used in these studies, which preclude a direct, definitive comparison.
Table 1: Preclinical Efficacy of Cardioprotective Agents in Myocardial Infarction Models
| Agent | Animal Model | Key Efficacy Endpoint | Results | Citation |
| This compound | Rat (Myocardial Infarction) | Myocardial Infarct Size | Reduced infarct size from 34.5% to 15.0% on Day 3 post-ligation. | [1] |
| Metoprolol | Mouse (Myocardial Infarction) | Infarct Size | Early intravenous administration before reperfusion reduced infarct size. | [2] |
| Enalapril | Cat (Acute Myocardial Ischemia) | Myocardial Injury Markers | Significantly blunted the increase in circulating creatine kinase (CK) activity and prevented the loss of myocardial CK activity. | [3] |
| Enalapril | Mouse (Myocardial Infarction) | Cardiac Function | Chronic treatment attenuated adverse cardiac remodeling. | [4] |
Table 2: Clinical Efficacy of Metoprolol in Acute Myocardial Infarction
| Agent | Study Population | Key Efficacy Endpoint | Results | Citation |
| Metoprolol | Patients with suspected acute myocardial infarction | 15-day cardiovascular mortality | 4.5% | [5] |
| Metoprolol | Patients with chronic heart failure | All-cause mortality | Reduced risk of death by 34% compared to placebo over a mean follow-up of 1 year. | [6] |
| Metoprolol | Patients with periprocedural myocardial infarction after PCI | 3-year risk of Major Adverse Cardiovascular Events (MACEs) | Reduced the risk of MACEs by nearly 7.1% (15% vs. 22.1%). | [2] |
Experimental Protocols
Key Experiment for this compound: Myocardial Infarction Model in Rats
The cardioprotective effects of this compound were evaluated in a rat model of myocardial infarction induced by ligation of the left anterior descending (LAD) coronary artery.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: The rats were anesthetized, and the heart was exposed through a left thoracic incision. The LAD coronary artery was ligated to induce myocardial ischemia.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 15 mg/kg/day, with the first dose given 24 hours after the LAD artery ligation. The vehicle-treated group received an equal volume of the vehicle.
-
Infarct Size Assessment: On day 3 post-ligation, the hearts were excised, and the ventricles were sliced. The slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted area (pale) and the area at risk were measured to calculate the percentage of infarct size.
-
Immunohistochemistry: Cardiac tissues were stained for macrophage markers ED1 (M1 phenotype) and ED2 (M2 phenotype) to assess macrophage polarization in the infarcted area.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardioprotection
The proposed mechanism of this compound's cardioprotective effect involves the modulation of inflammatory pathways. This compound is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway while inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. This dual action leads to a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype, ultimately reducing cardiac fibrosis and preserving cardiac function.[5]
Caption: this compound's dual signaling pathway in cardioprotection.
General Experimental Workflow for Preclinical Cardioprotection Studies
The evaluation of a novel cardioprotective agent typically follows a standardized preclinical workflow to assess its efficacy and mechanism of action before consideration for clinical trials.
Caption: A typical preclinical experimental workflow.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective effects of enalapril in acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a cysteine protease inhibitor compared with enalapril in murine heart failure models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 for cardiac protection: pharmacological options against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Assessing the Specificity of PACA's Interaction with Keap1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-propargyl caffeate amide (PACA) and its interaction with the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular antioxidant response. The specificity of this compound's interaction is assessed in the context of other known Keap1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, functioning as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.
This compound's Interaction with Keap1: A Covalent Modification
Comparison with Alternative Keap1 Inhibitors
To contextualize the specificity of this compound, it is compared with other well-characterized Keap1 inhibitors, including both covalent and non-covalent binders.
| Compound | Class | Mechanism of Action | Binding Affinity (Kd) | IC50 | Assay Method |
| This compound | Covalent | Covalently modifies Keap1 | Not Reported | Not Reported | - |
| Sulforaphane | Covalent | Covalently modifies specific cysteine residues on Keap1 | ~9 nM (for Keap1-Neh2 interaction) | Not Reported | Native EMSA |
| Bardoxolone Methyl | Covalent | Covalently binds to reactive cysteine residues of Keap1 | Not Reported | Not Reported | Co-immunoprecipitation |
| ML334 | Non-covalent | Reversible inhibitor of the Keap1-Nrf2 protein-protein interaction | 1.0 µM | 1.6 µM | SPR, FP |
Table 1: Comparison of this compound with Alternative Keap1 Inhibitors. This table summarizes the available data on the mechanism of action and binding affinities of this compound and selected alternative Keap1 inhibitors.
Experimental Protocols
The assessment of a compound's specificity for Keap1 relies on a variety of biophysical and biochemical assays. Below are detailed protocols for two commonly employed methods.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. Upon binding to the larger Keap1, the tumbling rate slows, leading to an increase in polarization. Inhibitors that disrupt the Keap1-Nrf2 interaction will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Test compounds (e.g., this compound, ML334) dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the fluorescent Nrf2 peptide and Keap1 protein in the assay buffer. The final concentrations should be optimized to achieve a stable and significant polarization signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer to the desired final concentrations.
-
Add the test compound solutions to the microplate wells.
-
Add the Keap1/fluorescent Nrf2 peptide mixture to the wells.
-
Include control wells containing:
-
Fluorescent peptide only (for minimum polarization).
-
Keap1 and fluorescent peptide without inhibitor (for maximum polarization).
-
Buffer only (for background).
-
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., Keap1 inhibitor) to a ligand (e.g., Keap1 protein) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Protocol:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified recombinant Keap1 protein.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Test compounds dissolved in running buffer.
-
-
Procedure:
-
Immobilization: Covalently immobilize the Keap1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
-
Control: Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Pathways and Workflows
Keap1-Nrf2 Signaling Pathway and Inhibitor Actions
Caption: Keap1-Nrf2 pathway and inhibitor mechanisms.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing Keap1 inhibitor specificity.
Conclusion
This compound demonstrates activity as a Keap1-Nrf2 pathway activator through covalent modification of Keap1. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available quantitative data on its direct binding affinity and off-target profile. In contrast, alternative inhibitors like the non-covalent binder ML334 have well-defined binding constants, providing a clearer picture of their direct interaction with Keap1. For covalent modifiers like Sulforaphane and Bardoxolone Methyl, while direct binding affinities are not always reported, their interaction with specific cysteine residues on Keap1 has been characterized.
To rigorously evaluate the specificity of this compound, further studies employing techniques such as SPR or ITC to determine its binding kinetics and thermodynamics are warranted. Additionally, comprehensive off-target profiling using methods like activity-based protein profiling or quantitative proteomics would provide crucial insights into its selectivity and potential for off-target effects. This would enable a more direct and quantitative comparison with other Keap1 inhibitors and facilitate its development as a specific modulator of the Nrf2 pathway.
References
Comparative Analysis of the Anti-inflammatory Properties of N-Propargyl Caffeate Amide (PACA)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of N-Propargyl Caffeate Amide (PACA), a novel compound, with the well-established anti-inflammatory drugs, Ibuprofen and Dexamethasone. The information presented is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent.
Executive Summary
Inflammation is a complex biological response implicated in a wide range of pathologies. While current treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and corticosteroids like Dexamethasone, are effective, they are also associated with significant side effects, necessitating the search for novel anti-inflammatory agents. N-Propargyl Caffeate Amide (this compound) has emerged as a promising candidate with a distinct mechanism of action centered on the modulation of macrophage polarization and the inhibition of key inflammatory signaling pathways. This guide provides a comparative analysis of this compound, Ibuprofen, and Dexamethasone, summarizing their mechanisms of action, effects on inflammatory markers, and the experimental protocols used to evaluate their activity.
Comparative Mechanism of Action
The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct molecular pathways.
| Compound | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Modulates macrophage polarization towards an anti-inflammatory M2 phenotype.[1] | PPAR-γ, Nrf2/HO-1 pathway, NF-κB pathway. |
| Ibuprofen | Non-selective inhibition of cyclooxygenase (COX) enzymes. | COX-1 and COX-2. |
| Dexamethasone | Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes. | Glucocorticoid Receptor (GR), NF-κB, AP-1. |
Impact on Key Inflammatory Pathways and Mediators
The differential mechanisms of these compounds result in varying effects on key inflammatory signaling pathways and the production of inflammatory mediators.
Macrophage Polarization
This compound has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This is a key differentiating feature compared to Ibuprofen and Dexamethasone.
| Compound | Effect on M1 Markers (e.g., iNOS, TNF-α, IL-6) | Effect on M2 Markers (e.g., Arginase-1, IL-10) |
| This compound | ↓ (Reduced expression) | ↑ (Increased expression) |
| Ibuprofen | No direct effect on polarization; primarily reduces prostaglandin synthesis. | No direct effect on polarization. |
| Dexamethasone | ↓ (Inhibits production of M1-associated cytokines) | Can promote a switch to an M2-like phenotype. |
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both this compound and Dexamethasone inhibit this pathway, albeit through different mechanisms.
| Compound | Effect on NF-κB Pathway |
| This compound | Inhibits NF-κB activation, potentially through the Nrf2/HO-1 pathway. |
| Ibuprofen | No direct inhibitory effect on NF-κB activation. |
| Dexamethasone | Inhibits NF-κB activity through multiple mechanisms, including the induction of IκBα and direct interaction with NF-κB subunits. |
Cyclooxygenase (COX) Pathway
Ibuprofen's primary mechanism is the inhibition of COX enzymes, which are critical for the production of prostaglandins. This compound has been shown to selectively inhibit iNOS over COX-2.
| Compound | Effect on COX-1 | Effect on COX-2 | Effect on iNOS |
| This compound | Not reported | Selective inhibition of iNOS over COX-2 | ↓ (Reduced expression) |
| Ibuprofen | ↓ (Inhibited) | ↓ (Inhibited) | No direct effect |
| Dexamethasone | ↓ (Downregulates expression) | ↓ (Downregulates expression) | ↓ (Downregulates expression) |
Quantitative Data Summary
| Compound | Assay | Cell Type/Model | Effect | Reference |
| This compound | Flow Cytometry | LPS-stimulated RAW264.7 macrophages | Reduced CD80+ M1 macrophages, Increased CD163+ M2 macrophages | [1] |
| This compound | Western Blot | LPS-stimulated RAW264.7 macrophages | Reduced iNOS expression, no significant effect on COX-2 expression | [2] |
| Ibuprofen | Prostaglandin E2 Assay | Various | Inhibition of PGE2 production | Generic knowledge |
| Dexamethasone | ELISA | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α and IL-6 production | [2] |
Experimental Protocols
Macrophage Polarization Assay
Objective: To determine the effect of a test compound on the polarization of macrophages towards M1 or M2 phenotypes.
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.
-
Treatment:
-
M1 Polarization: Cells are stimulated with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of the test compound for 24 hours.
-
M2 Polarization: Cells are stimulated with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of the test compound for 24 hours.
-
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) and analyzed by flow cytometry.
-
qRT-PCR: RNA is extracted from the cells, and the expression of M1 genes (e.g., Nos2, Tnf, Il6) and M2 genes (e.g., Arg1, Il10) is quantified by quantitative real-time PCR.
-
ELISA: The concentration of M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) in the cell culture supernatant is measured by ELISA.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc) is used.
-
Cell Seeding: Cells are seeded in a 96-well white, clear-bottom plate and allowed to attach.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated wells to that in vehicle-treated, stimulated wells.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for macrophage polarization assay.
Clinical Data
To date, no clinical trials investigating the anti-inflammatory properties of this compound in humans have been identified in the public domain. The current understanding of this compound's efficacy and safety is based on preclinical in vitro and in vivo animal models.
Conclusion
This compound demonstrates a novel anti-inflammatory mechanism of action by promoting the resolution of inflammation through the modulation of macrophage polarization. Its ability to activate the PPAR-γ and Nrf2/HO-1 pathways while inhibiting NF-κB signaling distinguishes it from traditional anti-inflammatory agents like Ibuprofen and Dexamethasone. While direct comparative studies are lacking, the preclinical data suggests that this compound may offer a more targeted approach to treating inflammatory conditions with a potentially favorable side-effect profile. Further research, including rigorous preclinical comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
Efficacy of p-Aminocinnamic Acid (PACA) and its Derivatives in Oncology Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of p-aminocinnamic acid (PACA) and related cinnamic acid derivatives in various cancer cell lines. While extensive quantitative data on the specific anticancer activity of this compound is limited in publicly available research, this document summarizes the existing data for structurally similar compounds to provide a valuable contextual resource for researchers. The guide includes available quantitative data, detailed experimental protocols for assessing cytotoxicity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy of Cinnamic Acid Derivatives in Cancer Cell Lines
Data on the direct anticancer efficacy of p-aminocinnamic acid (this compound) is not extensively available in peer-reviewed literature. However, numerous studies have investigated the cytotoxic effects of closely related cinnamic acid derivatives. The following table summarizes the reported 50% inhibitory concentration (IC50) values for these compounds across various human cancer cell lines, offering a comparative perspective on their potential efficacy.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 | Melanoma | 2400 | [1] |
| Cinnamic Acid Derivative 16d | HeLa | Cervical Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 17a | HeLa | Cervical Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 17d | HeLa | Cervical Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 16c | SKOV-3 | Ovarian Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 16d | SKOV-3 | Ovarian Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 16c | MCF-7 | Breast Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 16d | MCF-7 | Breast Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 17a | MCF-7 | Breast Cancer | <10 µg/mL | [2] |
| Cinnamic Acid Derivative 17c | MCF-7 | Breast Cancer | <10 µg/mL | [2] |
| Harmicine-Cinnamic Acid Hybrid 36d | HepG2 | Liver Cancer | 3.11 | |
| Harmicine-Cinnamic Acid Hybrid 36e | HepG2 | Liver Cancer | 2.19 | |
| Harmicine-Cinnamic Acid Hybrid 36f | HepG2 | Liver Cancer | 0.74 |
Note: The specific structures of the numbered cinnamic acid derivatives (e.g., 16d, 17a) are detailed in the referenced publications.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of compounds like this compound and its derivatives is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., p-aminocinnamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization/Stop Solution (e.g., 10% SDS in 0.01 M HCl)
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. After 24 hours, replace the medium in the wells with the medium containing various concentrations of the test compound. Include a control group with medium alone (and solvent control if applicable).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 15 µL of the MTT "Dye Solution" to each well and incubate for an additional 4 hours.[1] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the "Solubilization/Stop Solution" to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the optical density (absorbance) of each well at a wavelength of 570 nm using an ELISA plate reader.[1]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Implicated in Cinnamic Acid Derivative Activity
Many cinnamic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized pathway often targeted by these compounds.
Caption: Generalized signaling pathway targeted by cinnamic acid derivatives.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the typical workflow for evaluating the cytotoxic potential of a compound like this compound in cancer cell lines.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
References
Comparative Efficacy of Neoadjuvant Therapy in Pancreatic Adenocarcinoma: A Meta-Analysis Review
For researchers and drug development professionals navigating the complexities of pancreatic ductal adenocarcinoma (PDAC), understanding the comparative efficacy of treatment modalities is paramount. This guide synthesizes findings from recent meta-analyses to provide an objective comparison of neoadjuvant therapy versus an upfront surgery approach, supported by quantitative data, experimental methodologies, and visualizations of key biological pathways.
Quantitative Comparison of Treatment Outcomes
Recent meta-analyses consistently demonstrate that neoadjuvant therapy (NT) offers significant advantages for patients with resectable and borderline resectable pancreatic cancer compared to a surgery-first (SF) approach. The data indicates improved overall survival and higher rates of margin-negative (R0) resections.
A meta-analysis of six randomized controlled trials (RCTs) involving 850 patients showed a notable improvement in overall survival (OS) for patients receiving NT[1]. The hazard ratio (HR) for OS was 0.73 (95% CI 0.61–0.86), favoring the neoadjuvant approach[1]. This survival benefit was observed regardless of whether the NT consisted of chemoradiation or chemotherapy alone[1]. Another meta-analysis further supports these findings, reporting an HR of 0.72 (95% CI 0.69–0.76) for overall survival with neoadjuvant chemotherapy compared to upfront surgery[2].
While the overall resection rate between the two approaches was similar, neoadjuvant therapy significantly increased the likelihood of achieving a margin-negative (R0) resection, a critical factor for long-term survival. The risk ratio (RR) for an R0 resection was 1.51 (95% CI 1.18–1.93) in the NT group[1]. Similarly, the rate of pathologically confirmed negative lymph nodes was higher in patients who received neoadjuvant treatment (RR 2.07, 95% CI 1.47–2.91)[1].
For patients with borderline resectable tumors, neoadjuvant therapy appears particularly beneficial, with one study reporting that nearly a third of tumors initially deemed marginal for surgery could be successfully resected after treatment[3].
| Outcome Measure | Neoadjuvant Therapy (NT) vs. Surgery First (SF) | 95% Confidence Interval (CI) | Supporting Studies |
| Overall Survival (OS) | HR: 0.73[1][4] | 0.61–0.86[1] | Meta-analysis of 6 RCTs[1] |
| R0 Resection Rate | RR: 1.51[1] | 1.18–1.93[1] | Meta-analysis of 6 RCTs[1] |
| Negative Lymph Node Rate | RR: 2.07[1] | 1.47–2.91[1] | Meta-analysis of 6 RCTs[1] |
| Resectability (Borderline) | 31.6% Resectability after NT | 14.0%–52.5% | Meta-analysis of 14 Phase II trials[3][5] |
| Severe Toxicity (Grade 3/4) | 39.9% (All Patients) | 21.3%–60.3% | Data from 9 studies[5] |
Experimental Protocols: Meta-Analysis Methodology
The findings presented are derived from systematic reviews and meta-analyses adhering to established research protocols. The typical methodology is outlined below.
Protocol Details:
-
Search Strategy : Meta-analyses typically involve a comprehensive search of major databases like PubMed, Embase, and the Cochrane Central Register of Controlled Trials.[3][6]
-
Inclusion Criteria : Studies included are often limited to specific designs, such as Phase II trials or, for higher-level evidence, prospective randomized controlled trials (RCTs).[1][3]
-
Outcome Measures : Primary outcomes are frequently overall survival (OS) and progression-free survival (PFS). Secondary outcomes include resection rates (especially R0), lymph node status, and treatment-related toxicity.[3][4]
-
Data Synthesis : Statistical analysis is commonly performed using a random-effects model to synthesize hazard ratios (HRs) and risk ratios (RRs) from the included studies.[1]
-
Quality Assessment : The quality of included studies is assessed using standardized tools like the Newcastle-Ottawa Scale to ensure robustness of the evidence.[6]
Key Signaling Pathways in Pancreatic Adenocarcinoma
Pancreatic ductal adenocarcinoma is characterized by mutations in a few key genes that drive tumor progression. Over 90% of PDACs harbor a mutation in the KRAS gene, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[7]
The constitutive activation of KRAS is a central event in PDAC.[7] This leads to the downstream activation of critical pathways like the RAF/MEK/ERK and PI3K/AKT cascades.[8] These pathways are crucial for driving uncontrolled cell proliferation and inhibiting apoptosis (programmed cell death), which are hallmarks of cancer.[8] The high frequency of KRAS mutations (70-95%) makes this pathway a primary target for novel therapeutic strategies, although direct inhibition of KRAS has proven difficult.[7][8] Other frequently mutated genes in PDAC include TP53 (inactivated in ~70% of cases), CDKN2A, and SMAD4.[7]
References
- 1. Neoadjuvant Therapy for Resectable and Borderline Resectable Pancreatic Cancer: A Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 2. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 3. Neoadjuvant therapy in pancreatic adenocarcinoma: a meta-analysis of phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neoadjuvant Therapy in Pancreatic Adenocarcinoma: A Meta-Analysis of Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic factors in localized pancreatic ductal adenocarcinoma after neoadjuvant therapy and resection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic cancer - Wikipedia [en.wikipedia.org]
- 8. wjgnet.com [wjgnet.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Pyrimidinylphenylacetamide-based SIRT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of a promising class of sirtuin 2 (SIRT2) inhibitors based on a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold. Due to the lack of publicly available data on a compound named "PACA (p-Amino-N-2-pyrimidinylphenylacetamide)", this guide focuses on this structurally related and well-characterized series of compounds with significant potential in cancer therapy.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data on the effects of these SIRT2 inhibitors, providing a clear comparison between their activity in controlled laboratory settings and within a living organism.
| In Vitro Parameter | Compound 28e | Reference Compound (AGK2) |
| Target | SIRT2 | SIRT2 |
| IC50 (SIRT2) | 42 nM | 3.5 µM |
| Selectivity | High selectivity over SIRT1 and SIRT3 | Selective for SIRT2 over SIRT1/3 |
| Cell Line | MCF-7 (Human Breast Cancer) | Various Cancer Cell Lines |
| Effect | Inhibition of cell proliferation, increased α-tubulin acetylation | Apoptosis, cell cycle arrest |
| In Vivo Parameter | SIRT2 Inhibitor (General) | Vehicle Control |
| Animal Model | Xenograft mouse model of cancer | Xenograft mouse model of cancer |
| Dosing Regimen | Dependent on specific compound | Saline or other appropriate vehicle |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Progressive tumor growth |
| Mechanism of Action | Increased acetylation of SIRT2 substrates, induction of apoptosis | - |
| Toxicity | Generally well-tolerated at effective doses | No compound-related toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the SIRT2 inhibitor (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the SIRT2 inhibitor (e.g., intraperitoneally or orally) and the vehicle control according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
SIRT2 Signaling Pathway in Cancer
Caption: SIRT2 signaling pathway in cancer and the mechanism of pyrimidinylphenylacetamide-based inhibitors.
Experimental Workflow: From In Vitro to In Vivo
Caption: A typical experimental workflow for evaluating SIRT2 inhibitors from in vitro screening to in vivo efficacy studies.
Logical Relationship: In Vitro vs. In Vivo Correlation
Caption: The logical relationship and predictive correlation between in vitro effects and in vivo outcomes for SIRT2 inhibitors.
Validation of Biomarkers for Pancreatic Adenocarcinoma (PACA) Activity: A Comparative Guide
The effective management of pancreatic adenocarcinoma (PACA), a malignancy with a notoriously poor prognosis, is critically dependent on the availability of reliable biomarkers for early diagnosis, prognostic stratification, and monitoring of therapeutic response. This guide provides a comparative overview of established and emerging biomarkers for this compound, with a focus on Carbohydrate Antigen 19-9 (CA19-9), circulating tumor DNA (ctDNA), and microRNAs (miRNAs). The information is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of biomarkers for their specific research needs.
Comparative Performance of this compound Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and predictive value. The following table summarizes the performance metrics of CA19-9, ctDNA, and miRNA-based assays for the diagnosis of this compound. It is important to note that the performance of these biomarkers can be influenced by the stage of the disease and the specific methodologies used for their detection.
| Biomarker Category | Specific Marker(s) | Method of Detection | Sensitivity | Specificity | Key Findings |
| Glycoprotein | CA19-9 | Immunoassay (ELISA) | 79-81%[1][2] | 82-90%[1] | The most widely used biomarker for this compound, but lacks specificity and is not suitable for screening asymptomatic populations.[1][3] Levels can be elevated in other conditions like biliary obstruction and pancreatitis.[3] |
| Circulating Tumor DNA (ctDNA) | KRAS mutations | Digital PCR, NGS | Prognostic, not consistently reported for diagnosis | Prognostic, not consistently reported for diagnosis | Presence of ctDNA post-operatively is a strong predictor of recurrence and poor survival.[4][5] Can be used for monitoring therapeutic response and detecting minimal residual disease.[6][7] |
| microRNA (miRNA) | Various panels (e.g., miR-21, miR-181c, miR-210) | RT-qPCR, Sequencing | Pooled sensitivity of 79%[5] | Pooled specificity of 77%[5] | miRNA panels can offer improved diagnostic accuracy over individual miRNAs.[8] Combining miRNAs with CA19-9 can significantly enhance sensitivity and specificity.[5][9] |
| Combined Markers | miRNA panel + CA19-9 | RT-qPCR + ELISA | 84%[5] | 91%[5] | A multi-modal approach significantly enhances diagnostic capability for early this compound detection.[9] |
Experimental Protocols
Detailed and standardized protocols are essential for the validation and clinical implementation of any biomarker. Below are representative protocols for the detection of CA19-9, ctDNA (KRAS mutations), and a circulating miRNA panel.
This protocol is a generalized representation of a solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle.
Materials:
-
Microtiter plate pre-coated with a monoclonal antibody to CA19-9
-
Patient serum samples, standards, and controls
-
Assay buffer
-
Enzyme conjugate (e.g., HRP-labeled anti-CA19-9 antibody)
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of each standard, control, and patient serum sample to the appropriate wells of the microtiter plate.
-
Add 50 µL of assay buffer to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the wells four times with 400 µL of diluted wash solution per well.
-
Add 100 µL of the enzyme conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Repeat the wash step as described in step 5.
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Construct a standard curve and determine the concentration of CA19-9 in the patient samples.
This protocol outlines a general workflow for the detection of specific KRAS mutations in circulating tumor DNA from plasma using digital PCR (dPCR).
Materials:
-
Plasma samples from patients
-
Cell-free DNA (cfDNA) extraction kit
-
dPCR system and consumables
-
Primers and probes specific for wild-type and mutant KRAS alleles (e.g., G12D, G12V)
-
dPCR master mix
-
Nuclease-free water
Procedure:
-
cfDNA Extraction: Extract cfDNA from 1-2 mL of plasma using a commercial kit according to the manufacturer's instructions. Elute the cfDNA in a small volume (e.g., 50 µL) of elution buffer.
-
dPCR Reaction Setup:
-
Prepare a reaction mix containing the dPCR master mix, primers, and probes for the target KRAS mutation and the corresponding wild-type allele.
-
Add a specific volume of the extracted cfDNA to the reaction mix.
-
Include positive controls (known mutant DNA) and no-template controls in each run.
-
-
Droplet Generation: Partition the dPCR reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform PCR on the droplets in a thermal cycler using appropriate cycling conditions for the specific primers and probes.
-
Droplet Reading: Read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive droplets (containing the target DNA) and negative droplets.
-
Data Analysis:
-
The dPCR software will calculate the absolute concentration of the mutant and wild-type KRAS alleles in the original sample based on the fraction of positive droplets using Poisson statistics.
-
The results are typically expressed as the number of mutant copies per mL of plasma or as a mutant allele frequency (MAF).
-
This protocol describes a general method for the quantification of a panel of circulating miRNAs from serum or plasma using reverse transcription quantitative PCR (RT-qPCR).
Materials:
-
Serum or plasma samples
-
miRNA extraction kit
-
Reverse transcription kit with stem-loop primers or poly(A) tailing method
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers specific for the target miRNAs
-
Endogenous and spike-in controls for normalization
-
qPCR instrument
Procedure:
-
miRNA Extraction: Extract total RNA, including small RNAs, from 100-200 µL of serum or plasma using a specialized kit. Include a spike-in control (e.g., cel-miR-39) during the extraction process to monitor extraction efficiency.
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted miRNA using a reverse transcription kit. The use of miRNA-specific stem-loop primers or a poly(A) tailing-based method is recommended for specific and sensitive detection.
-
-
qPCR Amplification:
-
Prepare a qPCR reaction mix containing the cDNA, qPCR master mix, and primers for the target miRNAs and endogenous controls (e.g., miR-16, RNU6B).
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the master mix and primers used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and control miRNA.
-
Normalize the expression of the target miRNAs to a stable endogenous control or the spike-in control using the ΔCt method (ΔCt = Ct_target - Ct_control).
-
Calculate the relative expression of the target miRNAs using the 2^-ΔΔCt method.
-
Visualizing Pathways and Workflows
Mutations in the KRAS gene are a hallmark of pancreatic cancer, occurring in over 90% of cases.[3][10][11] These mutations lead to the constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways that drive cell proliferation, survival, and metabolic reprogramming.
Caption: Simplified KRAS signaling pathway in pancreatic cancer.
The validation of a candidate biomarker is a multi-step process that begins with discovery and ends with clinical implementation. This workflow outlines the key stages in the validation of a this compound biomarker.
Caption: A general workflow for biomarker validation.
Different biomarkers for this compound have distinct roles in the clinical management of the disease. This diagram illustrates the logical relationship between different biomarker types and their primary clinical applications.
Caption: Clinical applications of different this compound biomarkers.
References
- 1. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 3. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Meta-analysis of the Diagnostic Performance of Circulating MicroRNAs for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of circulating miRNAs and CA19-9 in pancreatic cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-specific miRNA signatures in combination with CA19-9 for liquid biopsy-based detection of pancreatic cancer [ahbps.org]
- 9. researchgate.net [researchgate.net]
- 10. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pancreatic.org [pancreatic.org]
Safety Operating Guide
Navigating the Proper Disposal of PACA (N-propargyl caffeamide) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential information and procedural guidance for the proper disposal of PACA, an abbreviation that in a research context most likely refers to N-propargyl caffeamide.
Disclaimer: This document provides general guidance based on available data. A specific Safety Data Sheet (SDS) for N-propargyl caffeamide containing official disposal instructions was not publicly available at the time of writing. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.
Identifying the Chemical: this compound
In the context of life sciences and chemical research, "this compound" is a common abbreviation for N-propargyl caffeamide (also known as N-propargyl caffeate amide).[1] This compound is used in research as a potentiator of nerve growth factor (NGF)-induced neurite outgrowth and is noted for its neuroprotective effects.[1]
It is crucial to confirm the identity of the chemical you are working with, as the abbreviation "this compound" could potentially refer to other substances, such as Poly(alkyl cyanoacrylate), for which disposal procedures would be different.
Essential Safety and Logistical Information
The primary source for chemical safety and disposal information is the Safety Data Sheet (SDS). In the absence of a specific SDS for N-propargyl caffeamide, a conservative approach based on its chemical structure (a substituted amide and phenol) and general laboratory safety principles should be adopted.
Key Operational Plans:
-
Risk Assessment: Before handling, conduct a thorough risk assessment for all procedures involving this compound.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Waste Segregation: Chemical waste must be segregated according to institutional and regulatory guidelines. Do not mix this compound waste with incompatible materials.
Data Presentation: Known Properties of N-propargyl caffeamide
The following table summarizes the available data for N-propargyl caffeamide.
| Property | Value | Source |
| Chemical Name | 3-(3,4-Dihydroxyphenyl)-N-2-propyn-1-yl-2-propenamide | MedKoo |
| Synonyms | N-Propargyl Caffeamide, N-propargyl Caffeate Amide | MedKoo |
| CAS Number | 1431724-30-9 | MedKoo |
| Molecular Formula | C12H11NO3 | MedKoo |
| Molecular Weight | 217.22 g/mol | MedKoo |
| Appearance | Solid powder | MedKoo |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] | MedKoo |
| Warning | For research use only, not for human or veterinary use.[1] | MedKoo |
Proper Disposal Procedures: A Step-by-Step Guide
The following is a general, best-practice protocol for the disposal of research quantities of a chemical like N-propargyl caffeamide.
-
Consult Institutional Guidelines: The first and most critical step is to consult your organization's EHS department. They will provide specific instructions based on your location's regulations and the facilities available for waste disposal.
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unused solid, solutions, contaminated consumables) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Disposal of Solid this compound:
-
If you have pure, unadulterated solid this compound, it should be transferred to a hazardous waste container designated for solid organic waste.
-
Ensure the container is kept closed when not in use.
-
-
Disposal of this compound Solutions:
-
Liquid waste containing this compound (e.g., in DMSO or other solvents) should be collected in a container for flammable or organic liquid waste, as appropriate for the solvent used.
-
Do not pour this compound solutions down the drain.
-
-
Disposal of Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can typically be washed with soap and water.
-
-
Waste Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide a foundation for the safe and compliant disposal of N-propargyl caffeamide. By prioritizing safety, adhering to institutional protocols, and consulting with EHS professionals, researchers can effectively manage chemical waste and contribute to a secure laboratory environment.
References
Subject: Personal Protective Equipment (PPE) and Handling Guidelines for Chemical Z
Of course. I am prepared to be your preferred source for information on laboratory safety and chemical handling. I will adhere to your specified content type, audience, and core requirements for all future responses on this topic.
To demonstrate my capabilities, I have prepared an example response below based on your instructions. Since "PACA" can be an ambiguous acronym, please specify the full chemical name (e.g., Phenylacetylcarbinol, Protocatechuic acid) in your future requests for precise and accurate information.
Here is a sample response for a hypothetical substance, "Chemical Z," structured according to your requirements.
This document provides essential safety and logistical information for the handling and disposal of Chemical Z in a laboratory setting. All personnel must review and understand these procedures before beginning any work with this substance.
Essential Safety and Logistical Information
Immediate action and proper PPE are critical when handling Chemical Z due to its potential hazards. The primary routes of exposure are inhalation and skin contact.
-
Engineering Controls : Always handle Chemical Z inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). Ensure a calibrated safety shower and eyewash station are accessible within 10 seconds of the work area.
-
Required PPE : The minimum required PPE includes a flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and ANSI Z87.1 compliant safety glasses with side shields. For procedures with a high risk of splash, a face shield must be worn in addition to safety glasses.
-
Spill Response : In case of a spill, evacuate the immediate area and alert laboratory safety personnel. For small spills (<100 mL), trained personnel may use a chemical spill kit containing an appropriate absorbent material. Do not attempt to clean up large spills.
-
Disposal Plan : All solid and liquid waste contaminated with Chemical Z must be segregated into a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
Quantitative Safety Data
The following table summarizes key quantitative safety and property data for Chemical Z. This information is essential for risk assessment and safe handling.
| Property | Value | Source |
| OSHA PEL (TWA) | 5 ppm (8-hour) | |
| IDLH | 50 ppm | |
| Flash Point | 45°C (113°F) | |
| Specific Gravity | 1.15 g/cm³ | |
| Vapor Pressure | 0.8 mmHg at 20°C |
Experimental Protocol: Standard Solution Preparation
This protocol details the step-by-step methodology for preparing a 1M standard solution of Chemical Z.
-
Pre-Experiment Checklist :
-
Verify fume hood certification is current.
-
Assemble all required PPE as specified in Section 1.
-
Prepare and label all necessary glassware.
-
Ensure the hazardous waste container is accessible in the fume hood.
-
-
Procedure :
-
Place a calibrated digital balance inside the fume hood.
-
Tare a clean, dry 100 mL beaker on the balance.
-
Carefully weigh 11.5 g of Chemical Z directly into the beaker.
-
Slowly add 50 mL of deionized water to the beaker while stirring gently with a magnetic stir bar to facilitate dissolution.
-
Once dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask. Repeat twice.
-
Bring the flask to final volume with deionized water, cap, and invert several times to ensure homogeneity.
-
-
Post-Procedure :
-
Transfer the prepared solution to a properly labeled storage bottle.
-
Dispose of all contaminated consumables (e.g., weighing paper, gloves) in the designated solid hazardous waste container.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate key processes for handling Chemical Z.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
